molecular formula C20H34O2 B104340 5(Z),11(Z),14(Z)-Eicosatrienoic acid CAS No. 7019-85-4

5(Z),11(Z),14(Z)-Eicosatrienoic acid

货号: B104340
CAS 编号: 7019-85-4
分子量: 306.5 g/mol
InChI 键: PRHHYVQTPBEDFE-URZBRJKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sciadonic Acid (all-cis 5,11,14-eicosatrienoic acid) is a unique polymethylene-interrupted fatty acid (Δ5-UPIFA) of significant interest in nutritional and pharmacological research. It is primarily sourced from specific conifers such as Torreya grandis and various pine nuts (citations: ). This compound is a structural analog of arachidonic acid (ARA) and is incorporated into cellular phospholipids, where it modulates lipid mediator production and exhibits potent anti-inflammatory properties by suppressing NF-κB and MAPK signaling pathways (citations: ). Research indicates Sciadonic Acid functions through multiple mechanisms. It inhibits the hepatic stearoyl-CoA desaturase 1 (SCD1), leading to reduced synthesis of monounsaturated fatty acids and a subsequent decrease in plasma triglyceride levels (citation: ). Furthermore, studies show it improves skin barrier function, accelerating repair after damage and reducing inflammation and redness in clinical models (citations: ). Recent investigations also highlight its benefits for gastrointestinal health, demonstrating that Sciadonic Acid can alleviate slow transit constipation by regulating the 5-HT4/cAMP/PKA/AQP4 signaling pathway and modulating gut microbiota (citation: ). Its potential to improve insulin sensitivity and lipid metabolism further underscores its broad research utility (citation: ). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHYVQTPBEDFE-URZBRJKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317197
Record name Sciadonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-85-4
Record name Sciadonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7019-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sciadonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sciadonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCIADONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources, Biosynthesis, and Analysis of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid (Sciadonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as Sciadonic acid, is a polymethylene-interrupted fatty acid (PIFA) found in select plant sources, particularly within the gymnosperms. This technical guide provides a comprehensive overview of the natural distribution of Sciadonic acid, detailing its concentration in various plant species. Furthermore, this document outlines the current understanding of its biosynthetic pathway and furnishes detailed experimental protocols for its extraction, isolation, and quantification from natural matrices. The information is presented to support further research into the physiological roles and potential therapeutic applications of this unique fatty acid.

Natural Sources of this compound

Sciadonic acid is not widely distributed in the plant kingdom; its presence is a characteristic feature of certain gymnosperm families. The primary natural sources identified to date are the seed oils of various pine species and other conifers. Quantitative data from several studies are summarized in Table 1 for comparative analysis.

Table 1: Quantitative Content of this compound in Various Natural Sources

Natural SourcePlant PartConcentration (% of Total Fatty Acids)Reference(s)
Torreya grandis (Chinese Torreya)Kernel Oil6.78 - 12.96[1][2][3][4]
Pinus pinaster (Maritime Pine)Seed Oil8 - 9[5]
Podocarpus nagiSeedup to 26[6]
Juniperus phoenicea (Phoenician Juniper)Berries/SeedsData on specific fatty acid profile is limited, but lipids are mainly unsaturated.[7][8]
Other GymnospermsLeaves and SeedsVariable, can be a significant component.

Biosynthesis of this compound

The precise biosynthetic pathway of Sciadonic acid in plants is not as extensively characterized as that of more common fatty acids like linoleic or alpha-linolenic acid. However, based on the fatty acid profiles of plants containing Sciadonic acid and the known functions of fatty acid modifying enzymes, a putative pathway can be proposed. The synthesis is understood to originate from linoleic acid (18:2n-6) and involves a series of desaturation and elongation steps. A key enzyme in this pathway is a front-end Δ5-desaturase, which introduces a double bond at the 5th position of a C20 fatty acid precursor.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Sciadonic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum Linoleic_acid Linoleic Acid (18:2Δ⁹,¹²) Eicosadienoic_acid Eicosadienoic Acid (20:2Δ¹¹,¹⁴) Linoleic_acid->Eicosadienoic_acid Elongase Sciadonic_acid Sciadonic Acid (20:3Δ⁵,¹¹,¹⁴) Eicosadienoic_acid->Sciadonic_acid Δ5-Desaturase

Proposed biosynthetic pathway of Sciadonic acid from Linoleic acid.

Experimental Protocols

The accurate quantification of this compound from natural sources is critical for research and development. The following sections provide a detailed methodology for the extraction, derivatization, and analysis of Sciadonic acid from plant seed matrices.

Lipid Extraction from Plant Seeds

This protocol is a standard method for the total lipid extraction from oilseeds.

Materials:

Procedure:

  • Homogenize a known weight of the seed material to a fine powder.

  • To the ground sample, add a mixture of n-hexane and isopropanol (3:2, v/v).

  • Vortex the mixture vigorously for 2 minutes and then agitate for 2 hours at room temperature.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant containing the lipid extract into a clean flask.

  • Repeat the extraction process on the pellet twice more, combining the supernatants.

  • Dry the pooled supernatant over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • The resulting lipid extract can be weighed to determine the total lipid content and stored under nitrogen at -20°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the fatty acids within the extracted lipids must be converted to their more volatile methyl esters.

Materials:

  • Lipid extract

  • Methanolic HCl (5%) or BF3-Methanol (14%)

  • n-Hexane

  • Saturated NaCl solution

  • Sodium sulfate (anhydrous)

Procedure:

  • To a known amount of the lipid extract (typically 10-20 mg) in a screw-capped glass tube, add 2 mL of 5% methanolic HCl or 14% BF3-Methanol.

  • Seal the tube tightly and heat at 60-80°C for 1-2 hours in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and 2 mL of n-hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Wash the hexane layer with 1 mL of saturated NaCl solution.

  • Dry the final hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC-MS analysis. An internal standard (e.g., heptadecanoic acid methyl ester) can be added before methylation for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent), typically 30-60 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 140°C, ramped to 240°C at a rate of 4°C/min, and held for 10 minutes. (This program should be optimized based on the specific column and instrument).

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 260°C.

  • MS Parameters: Electron impact (EI) ionization at 70 eV, with a scan range of m/z 50-550.

Procedure:

  • Inject 1 µL of the FAMEs sample into the GC.

  • Acquire the chromatogram and mass spectra.

  • Identify the Sciadonic acid methyl ester peak based on its retention time relative to known standards and its characteristic mass spectrum.

  • Quantify the amount of Sciadonic acid by comparing its peak area to that of the internal standard and using a calibration curve generated from a pure standard of Sciadonic acid methyl ester.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the analysis of Sciadonic acid and a conceptual signaling pathway where it might be involved.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Plant Seed Material Extraction Lipid Extraction (Hexane/Isopropanol) Sample->Extraction Derivatization Fatty Acid Methylation (Methanolic HCl or BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Peak Identification (Retention Time & Mass Spectra) GCMS->Identification Quantification Quantification (Internal Standard & Calibration) Identification->Quantification Data Data Analysis Quantification->Data Results Sciadonic Acid Concentration Data->Results

A typical experimental workflow for Sciadonic acid analysis.

Signaling_Pathway Sciadonic_Acid Sciadonic Acid Membrane_PL Incorporation into Membrane Phospholipids Sciadonic_Acid->Membrane_PL Enzymatic_Metabolism Metabolism by COX/LOX enzymes? Sciadonic_Acid->Enzymatic_Metabolism Membrane_PL->Enzymatic_Metabolism Bioactive_Mediators Novel Bioactive Lipid Mediators Enzymatic_Metabolism->Bioactive_Mediators Cellular_Response Modulation of Cellular Signaling (e.g., Inflammation) Bioactive_Mediators->Cellular_Response

A conceptual signaling pathway involving Sciadonic acid.

Conclusion

This compound is a unique fatty acid with a limited but significant distribution in the plant kingdom, primarily within gymnosperms. This guide provides a foundational understanding of its natural sources, proposed biosynthesis, and analytical methodologies. The detailed protocols and structured data are intended to facilitate further research into the biological activities of Sciadonic acid, which may hold promise for applications in nutrition and pharmacology. Further elucidation of its complete biosynthetic pathway and metabolic fate in vivo are key areas for future investigation.

References

The Sciadonic Acid Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadonic acid (20:3Δ5,11,14) is a non-methylene-interrupted polyunsaturated fatty acid (NMI-PUFA) found predominantly in the seeds of gymnosperms and some lower eudicots. With a unique chemical structure, sciadonic acid and other NMI-PUFAs are of increasing interest for their potential pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the sciadonic acid biosynthesis pathway in plants, detailing the key enzymatic steps, substrate specificities, and relevant quantitative data. Furthermore, this guide outlines the key experimental protocols for the functional characterization of the enzymes involved in this pathway, offering a comprehensive resource for researchers in the field.

Introduction to Sciadonic Acid

Sciadonic acid is a C20 fatty acid characterized by a distinctive polymethylene-interrupted double bond system. Unlike more common polyunsaturated fatty acids (PUFAs) where double bonds are separated by a single methylene (B1212753) group, the double bonds in sciadonic acid at the Δ5 and Δ11 positions are separated by five methylene groups. This structural feature imparts unique chemical properties and potential biological activities. Sciadonic acid is notably present in the seed oils of various Pinus species and has been identified as a hallmark metabolite in gymnosperms.[1][2][3] Its biosynthesis involves a specialized enzymatic pathway that diverges from the conventional fatty acid synthesis routes.

The Core Biosynthesis Pathway of Sciadonic Acid

The biosynthesis of sciadonic acid in plants is a two-step enzymatic process that occurs in the endoplasmic reticulum (ER). The pathway utilizes linoleic acid (18:2Δ9,12), a common C18 PUFA, as its precursor. The two key enzymes involved are a C18 Δ9-elongase and a C20 Δ5-desaturase.[4][5]

The proposed pathway is as follows:

  • Elongation of Linoleic Acid: The pathway is initiated by the elongation of linoleic acid (18:2Δ9,12) to eicosa-11,14-dienoic acid (20:2Δ11,14). This reaction is catalyzed by a C18 Δ9-elongase. This elongase adds a two-carbon unit to the carboxyl end of linoleic acid.

  • Desaturation of Eicosa-11,14-dienoic Acid: The resulting C20 fatty acid, eicosa-11,14-dienoic acid, serves as the substrate for a specific C20 Δ5-desaturase. This enzyme introduces a double bond at the Δ5 position of the acyl chain, leading to the formation of sciadonic acid (20:3Δ5,11,14).[6][7][8]

The substrate for these enzymes is believed to be in the form of acyl-Coenzyme A (acyl-CoA).[6][7][8]

Sciadonic_Acid_Biosynthesis Linoleic_Acid Linoleic Acid (18:2Δ⁹,¹²-CoA) Elongated_Intermediate Eicosa-11,14-dienoic Acid (20:2Δ¹¹,¹⁴-CoA) Linoleic_Acid->Elongated_Intermediate C18 Δ9-Elongase Sciadonic_Acid Sciadonic Acid (20:3Δ⁵,¹¹,¹⁴-CoA) Elongated_Intermediate->Sciadonic_Acid C20 Δ5-Desaturase Gene_Cloning_Workflow A Total RNA Extraction (Developing Seeds) B First-Strand cDNA Synthesis A->B C Degenerate PCR B->C D Sequence Analysis C->D E 5' and 3' RACE D->E F Full-Length cDNA Amplification E->F G Cloning into Expression Vector F->G Acyl_CoA_Profiling_Workflow A Tissue Homogenization (Liquid Nitrogen) B Acyl-CoA Extraction A->B C Solid-Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Quantification of Acyl-CoA Species D->E

References

The Biological Role of 5,11,14-Eicosatrienoic Acid in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5,11,14-Eicosatrienoic acid, also known as Sciadonic Acid (SCA), is a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of gymnosperms, such as pine nuts. Unlike its structural analog, arachidonic acid (AA), SCA is not a direct precursor to the primary classes of eicosanoids, such as prostaglandins (B1171923) and leukotrienes. Emerging research has highlighted its significant biological activities in mammals, positioning it as a molecule of interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological role of 5,11,14-eicosatrienoic acid in mammals, with a focus on its metabolism, signaling pathways, and physiological effects. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development.

Introduction

5,11,14-Eicosatrienoic acid (Sciadonic Acid) is a C20 polyunsaturated fatty acid with three cis double bonds at the 5, 11, and 14 positions. Its unique structure, which lacks a double bond at the Δ8 position present in arachidonic acid, prevents its conversion into arachidonic acid in higher animals.[1] However, its structural similarity allows it to act as a substitute for arachidonic acid in cellular phospholipid pools, leading to significant downstream effects on lipid metabolism and inflammatory signaling.[2] This guide will delve into the known metabolic pathways, mechanisms of action, and physiological consequences of SCA incorporation and activity in mammalian systems.

Metabolism and Tissue Distribution

In mammalian systems, dietary 5,11,14-eicosatrienoic acid is incorporated into cellular phospholipids (B1166683), effectively modifying the fatty acid composition of cell membranes.[3] Studies in rats have demonstrated that upon dietary supplementation, SCA is found in various tissues, with notable accumulation in blood plasma and liver.[4]

Incorporation into Phospholipids

SCA can substitute for arachidonic acid in phospholipids, particularly in phosphatidylinositol.[1] This displacement of arachidonic acid is a key aspect of its biological activity, as it reduces the available substrate for the synthesis of pro-inflammatory eicosanoids.[2] The kinetics of SCA's incorporation into phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol are similar to those of arachidonic acid.[1]

Quantitative Data on Tissue Distribution and Effects

The following tables summarize the quantitative data from studies investigating the effects of dietary Sciadonic Acid in rats.

Table 1: Effect of Sciadonic Acid Diet on Fatty Acid Content in Rat Tissues [4]

TissueControl Diet (µg/mg tissue)Sciadonic Acid Diet (µg/mg tissue)Percentage Change
Plasma---30%
Liver-1.1Tendency to decrease (p=0.077)
BrainNot Detected0.0942-

Note: Specific concentrations for control diet plasma and liver were not provided in the source material.

Table 2: Percentage of Sciadonic Acid in Total Fatty Acids in Rat Tissues After Dietary Supplementation [4]

TissueControl DietSciadonic Acid Diet
Plasma0.24%5.76%
LiverTrace<4%

Table 3: Effect of Sciadonic Acid Diet on Plasma Lipid Profile in Rats [4]

Lipid ComponentPercentage Decrease with Sciadonic Acid Diet
Cholesterol16%
Triglycerides38%

Table 4: Effect of Sciadonic Acid Diet on Monounsaturated Fatty Acid Proportions in Rat Tissues [4]

Fatty AcidTissuePercentage Decrease
16:1n-7Plasma52%
18:1n-7Plasma41%
18:1n-9Plasma22%
16:1n-7Liver38%
18:1n-7Liver32%

Signaling Pathways and Mechanisms of Action

The biological effects of 5,11,14-eicosatrienoic acid are primarily attributed to two key mechanisms: the modulation of arachidonic acid metabolism and the inhibition of stearoyl-CoA desaturase 1 (SCD1).

Modulation of Arachidonic Acid Metabolism and Anti-inflammatory Effects

By displacing arachidonic acid from membrane phospholipids, SCA reduces the substrate pool for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] This leads to a decreased production of pro-inflammatory eicosanoids such as prostaglandin (B15479496) E2 (PGE2).[3] This mechanism is believed to be central to its anti-inflammatory properties. Furthermore, SCA has been shown to suppress the translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPK), including ERK, p38, and JNK, in response to inflammatory stimuli.[3]

G SCA 5,11,14-Eicosatrienoic Acid (Sciadonic Acid) Membrane Membrane Phospholipids SCA->Membrane Incorporation NFkB_MAPK NF-κB and MAPK Signaling SCA->NFkB_MAPK Suppresses AA Arachidonic Acid Membrane->AA Release (reduced) COX_LOX COX / LOX Enzymes AA->COX_LOX Substrate Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2) COX_LOX->Pro_inflammatory Synthesis (reduced) Inflammation Inflammation Pro_inflammatory->Inflammation Promotes NFkB_MAPK->Inflammation Promotes

Modulation of Arachidonic Acid Metabolism by Sciadonic Acid.
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

Sciadonic acid has been identified as an inhibitor of the expression and activity of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[4][5] The inhibition of SCD1 leads to a reduction in the synthesis of monoenes, which in turn contributes to the observed decrease in plasma and liver triglycerides.[5] This hypotriglyceridemic effect is a significant aspect of SCA's metabolic role.[4][5]

G SCA 5,11,14-Eicosatrienoic Acid (Sciadonic Acid) SCD1_exp SCD1 Gene Expression SCA->SCD1_exp Inhibits SCD1_act SCD1 Enzyme Activity SCA->SCD1_act Inhibits SCD1_exp->SCD1_act Leads to SFA Saturated Fatty Acids MUFA Monounsaturated Fatty Acids SFA->MUFA Conversion SCD1 TG_syn Triglyceride Synthesis MUFA->TG_syn Substrate TG_levels Plasma & Liver Triglycerides TG_syn->TG_levels Leads to (reduced) G Start Tissue Sample Homogenize Homogenization Start->Homogenize Extract Lipid Extraction Homogenize->Extract Derivatize Derivatization (FAMEs) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze End Quantification Analyze->End

References

The Discovery, History, and Scientific Profile of Podocarpic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpic acid, a tricyclic diterpenoid resin acid, has been a subject of scientific inquiry for over a century. First isolated in 1873, its unique chemical architecture and diverse biological activities have positioned it as a valuable natural product in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key biological functions of podocarpic acid. Detailed experimental protocols for its isolation, characterization, and a representative total synthesis are provided, alongside a summary of its quantitative biological data. Furthermore, key signaling pathways modulated by podocarpic acid are illustrated to facilitate a deeper understanding of its mechanism of action.

Discovery and History

The journey of podocarpic acid began in 1873 when the Dutch chemist A.C. Oudemans Jr. first isolated this crystalline substance from the resin of the Javanese tree, Podocarpus cupressinus.[1] His initial work laid the foundation for future investigations into this new class of resin acids. Decades later, in the early 20th century, researchers in New Zealand, including the notable chemist William F. Short, expanded the known natural sources of podocarpic acid to include native species such as Podocarpus dacrydioides (kahikatea) and Dacrydium cupressinum (rimu).[1]

The determination of its chemical structure was a significant milestone. Through a series of degradation and derivatization experiments, Sherwood and Short in 1938 proposed that podocarpic acid possessed a tricyclic nucleus with a phenolic hydroxyl group.[1] The complete stereochemistry was later elucidated, revealing a unique trans-fusion of the A and B rings. This structural framework, distinct from other known resin acids of the time, sparked interest in its chemical synthesis and biological evaluation.

Physicochemical Properties and Characterization

Podocarpic acid is a white to off-white crystalline solid. Its molecular formula is C₁₇H₂₂O₃, and it has a molecular weight of 274.35 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Podocarpic Acid

PropertyValueReference
Molecular Formula C₁₇H₂₂O₃[2][3]
Molecular Weight 274.35 g/mol [2][3]
Melting Point 193-196 °C[3]
Optical Rotation [α]D²⁰ +133° (c=4 in ethanol)[3]
pKa 4.66 ± 0.40 (Predicted)[3]
Solubility Soluble in DMSO, ethanol, methanol (B129727), ether, acetic acid. Practically insoluble in water.[3][4]

The structure of podocarpic acid has been unequivocally confirmed through various spectroscopic techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of podocarpic acid are well-characterized and serve as a primary tool for its identification and for the structural elucidation of its derivatives.[2][5]

  • Infrared (IR) Spectroscopy: The IR spectrum of podocarpic acid exhibits characteristic absorption bands corresponding to its functional groups, including a broad O-H stretch for the phenolic hydroxyl and carboxylic acid groups, a C=O stretch for the carboxylic acid, and aromatic C=C stretching vibrations.[6]

  • Mass Spectrometry (MS): The mass spectrum of podocarpic acid shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that aid in its identification.[6]

Isolation from Natural Sources and Synthetic Methodologies

Experimental Protocol: Isolation and Purification of Podocarpic Acid

The following protocol describes a general method for the isolation and purification of podocarpic acid from the resin of Podocarpus species, based on established procedures.

Materials:

  • Crude resin of Podocarpus species

  • Methanol (MeOH)

  • Water (H₂O)

  • Activated charcoal

Procedure:

  • Extraction: The crude resin is dissolved in hot methanol to extract the organic constituents. Insoluble materials such as bark and twigs are removed by filtration.

  • Initial Crystallization: The methanolic extract is concentrated under reduced pressure. Water is then added to the concentrated extract to induce the precipitation of crude podocarpic acid.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove water-soluble impurities.

  • Decolorization: The crude podocarpic acid is redissolved in hot methanol, and a small amount of activated charcoal is added to decolorize the solution. The mixture is heated at reflux for a short period.

  • Recrystallization: The hot solution is filtered to remove the activated charcoal. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of pure podocarpic acid.

  • Drying: The purified crystals are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to yield pure podocarpic acid.

G A Crude Podocarpus Resin B Dissolve in Hot Methanol A->B C Filter Insoluble Material B->C D Concentrate Methanol Extract C->D E Add Water to Precipitate D->E F Collect Crude Podocarpic Acid E->F G Redissolve in Hot Methanol F->G H Add Activated Charcoal G->H I Filter Hot Solution H->I J Recrystallize from Methanol/Water I->J K Collect Pure Crystals J->K L Dry Under Vacuum K->L M Pure Podocarpic Acid L->M

Isolation and Purification of Podocarpic Acid.
Total Synthesis of (±)-Podocarpic Acid

The total synthesis of podocarpic acid has been accomplished through various strategies. One notable approach involves a stereoselective synthesis that efficiently constructs the tricyclic core. A detailed experimental protocol for a key step in a total synthesis is provided below, based on the literature.

Experimental Protocol: A Key Step in the Total Synthesis of (±)-Podocarpic Acid

This protocol describes the cyclialkylation reaction to form the tricyclic skeleton of a podocarpic acid precursor.

Materials:

  • Substituted cyclohexanone (B45756) precursor

  • p-Methoxyphenylacetylene Grignard reagent

  • Polyphosphoric acid (PPA)

  • Anhydrous solvents (e.g., THF, ether)

Procedure:

  • Grignard Reaction: The substituted cyclohexanone precursor is reacted with the p-methoxyphenylacetylene Grignard reagent in an anhydrous ethereal solvent under an inert atmosphere. This reaction introduces the aromatic ring precursor.

  • Catalytic Hydrogenation: The resulting acetylenic compound is subjected to catalytic hydrogenation to reduce the triple bond to a saturated linkage.

  • Cyclization: The hydrogenated product is treated with polyphosphoric acid (PPA) at an elevated temperature to effect an intramolecular cyclization, forming the tricyclic ring system of the podocarpic acid backbone.

  • Purification: The crude product is purified by column chromatography to yield the desired tricyclic intermediate, which can then be further elaborated to (±)-podocarpic acid.

G A Substituted Cyclohexanone B Grignard Reaction with p-Methoxyphenylacetylene Grignard A->B C Acetylenic Intermediate B->C D Catalytic Hydrogenation C->D E Saturated Intermediate D->E F Polyphosphoric Acid Cyclization E->F G Tricyclic Podocarpic Acid Precursor F->G

Key Steps in the Total Synthesis of Podocarpic Acid.

Biological Activities and Mechanisms of Action

Podocarpic acid and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Podocarpic acid has shown cytotoxic effects against various human cancer cell lines. The reported IC₅₀ values for podocarpic acid are summarized in Table 2.

Table 2: Anticancer Activity of Podocarpic Acid (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference
A549 Lung Carcinoma>100[7]
MCF-7 Breast Adenocarcinoma>100[7]
HCT116 Colon Carcinoma>100[7]
HepG2 Hepatocellular Carcinoma>100[8]

Note: While the parent podocarpic acid shows modest activity in these assays, numerous synthetic derivatives have demonstrated significantly enhanced potency.

Anti-inflammatory Activity

The anti-inflammatory properties of podocarpic acid are thought to be mediated, in part, through the modulation of key inflammatory signaling pathways. While direct experimental evidence for podocarpic acid's interaction with NF-κB and STAT3 is still emerging, the activity of structurally related terpenoids suggests these as plausible targets.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for anti-inflammatory drug development.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibition DNA DNA NF-κB->DNA Translocates and binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activates

General NF-κB Signaling Pathway.
  • Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway: The STAT3 pathway is another critical mediator of inflammatory responses and is also implicated in tumorigenesis. Its activation involves phosphorylation and translocation to the nucleus to regulate gene expression.

G cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerizes and translocates DNA DNA STAT3 Dimer->DNA Binds Target Gene Expression Target Gene Expression DNA->Target Gene Expression Transcription Cytokine Cytokine Cytokine->Cytokine Receptor Binds

General STAT3 Signaling Pathway.
Liver X Receptor (LXR) Agonism

A significant finding in the pharmacology of podocarpic acid derivatives is their activity as agonists of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Agonism of LXRs is a promising strategy for the treatment of atherosclerosis. Podocarpic acid anhydride, a derivative, has been identified as a potent LXR agonist.

G cluster_0 Cytoplasm cluster_1 Nucleus Podocarpic Acid Derivative Podocarpic Acid Derivative LXR LXR Podocarpic Acid Derivative->LXR Binds and Activates LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer Heterodimerizes with RXR RXR RXR LRE LXR Response Element LXR/RXR Heterodimer->LRE Binds to Target Gene Transcription Target Gene Transcription LRE->Target Gene Transcription Initiates

Podocarpic Acid Derivatives as LXR Agonists.
Antibacterial Activity

Podocarpic acid and its derivatives have shown activity against a range of bacteria, particularly Gram-positive strains. The minimum inhibitory concentrations (MICs) for podocarpic acid against selected bacteria are presented in Table 3.

Table 3: Antibacterial Activity of Podocarpic Acid (MIC values)

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureus Positive>100[5]
Escherichia coli Negative>100[5]
Pseudomonas aeruginosa Negative>100[5]

Note: Similar to its anticancer activity, derivatives of podocarpic acid often exhibit more potent antibacterial effects than the parent compound.[5]

Conclusion

From its initial discovery in the 19th century to its current status as a versatile scaffold in medicinal chemistry, podocarpic acid continues to be a molecule of significant interest. Its unique tricyclic structure and the diverse biological activities of its derivatives make it a promising starting point for the development of new therapeutic agents. Further research into its mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and STAT3, will undoubtedly unlock new avenues for drug discovery and development. This technical guide serves as a comprehensive resource for researchers embarking on or continuing their investigations into this fascinating natural product.

References

An In-depth Technical Guide to 5,11,14-Eicosatrienoic Acid: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,11,14-Eicosatrienoic acid, also known under the common name Sciadonic acid, is a polyunsaturated fatty acid with emerging interest in the scientific community, particularly for its potential therapeutic properties. As a structural analog of arachidonic acid, it plays a significant role in modulating inflammatory pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for its study. The information is intended to serve as a foundational resource for researchers in lipid biochemistry, pharmacology, and drug development.

Chemical Identity and Structure

5,11,14-Eicosatrienoic acid is a C20 polyunsaturated fatty acid characterized by three cis-configured double bonds at the 5th, 11th, and 14th carbon positions.[1] Its systematic IUPAC name is (5Z,11Z,14Z)-icosa-5,11,14-trienoic acid.[1][2]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name (5Z,11Z,14Z)-icosa-5,11,14-trienoic acid[1][2]
Synonyms Sciadonic acid, 5,11,14,20:3, FA 20:3[3][4]
CAS Number 7019-85-4[1][3][4]
Molecular Formula C₂₀H₃₄O₂[2][3][4]
InChI Key PRHHYVQTPBEDFE-URZBRJKDSA-N[2][3]
SMILES CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O[1][2]

Physicochemical Properties

Table 2: Physicochemical Data for 5,11,14-Eicosatrienoic Acid

PropertyValueSource
Molecular Weight 306.5 g/mol [2][3]
Boiling Point 432 °C (810 °F; 705 K)[1][5]
Flash Point 329 °C (624 °F; 602 K)[1][5]
Density 0.9 g/cm³[1]
Refractive Index (nD) 1.489[1][5]
Solubility DMF: 100 mg/mlDMSO: 100 mg/mlEthanol: Miscible0.1 M Na₂CO₃: 1.5 mg/ml[3]

Biological Activity and Signaling Pathways

The primary biological significance of 5,11,14-eicosatrienoic acid stems from its role as an anti-inflammatory agent.[1][2] Its structural similarity to arachidonic acid allows it to act as a competitive inhibitor in the eicosanoid synthesis pathway.

Anti-inflammatory Mechanism

5,11,14-Eicosatrienoic acid is thought to exert its anti-inflammatory effects by displacing arachidonic acid from phospholipid pools. This competitive action reduces the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby decreasing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]

Anti_Inflammatory_Pathway PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 AA Arachidonic Acid (Pro-inflammatory) PLA2->AA COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX SEA 5,11,14-Eicosatrienoic Acid (Sciadonic Acid) SEA->Inhibition PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Reduced_Inflammation Reduced Inflammation Inhibition->COX Competitively Inhibits Inhibition->LOX Inhibition->Reduced_Inflammation

Mechanism of Anti-inflammatory Action.
PPAR Activation

Studies have also suggested that 5,11,14-eicosatrienoic acid may exert some of its effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3] PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation. Activation of PPARs can lead to the transcriptional repression of pro-inflammatory genes.

Experimental Protocols

The analysis and functional characterization of 5,11,14-eicosatrienoic acid often involve sophisticated analytical techniques and cell-based assays.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of fatty acids, including 5,11,14-eicosatrienoic acid, in biological matrices.

Objective: To quantify the concentration of 5,11,14-eicosatrienoic acid in a biological sample (e.g., plasma, cell lysate).

Methodology:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform a liquid-liquid extraction using a solvent system such as a mixture of 2-propanol and hexane.

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration.[6] Columns are typically washed with methanol (B129727) and water, the sample is applied, washed again with 10% methanol, and the analyte is eluted with methanol.[6]

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.[7]

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., 2.1 x 250 mm).[6]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (A) and an organic component (B), both typically containing a small amount of formic acid (e.g., 0.1%) to aid in ionization.[7]

    • A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic fatty acids.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[3] For MRM, monitor the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion.

LC_MS_Workflow start Start: Biological Sample (Plasma, Cells, etc.) step1 1. Add Internal Standard (e.g., Deuterated Analog) start->step1 step2 2. Lipid Extraction (Liquid-Liquid or Solid-Phase) step1->step2 step3 3. Evaporate & Reconstitute step2->step3 step4 4. Inject into HPLC System step3->step4 step5 5. Chromatographic Separation (Reverse-Phase C18 Column) step4->step5 step6 6. Electrospray Ionization (ESI) (Negative Ion Mode) step5->step6 step7 7. Mass Spectrometry Detection (Tandem MS - MRM Mode) step6->step7 step8 8. Data Analysis (Quantification vs. Standard Curve) step7->step8 end End: Concentration of Analyte step8->end

References

A Comparative Analysis of the Inflammatory Potential of Sciadonic and Arachidonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the inflammatory potential of sciadonic acid (SCA) and arachidonic acid (AA). While arachidonic acid is a well-established precursor to a wide array of pro-inflammatory eicosanoids, emerging evidence highlights sciadonic acid as a potential anti-inflammatory agent. This document details the metabolic pathways of both fatty acids, presents quantitative data on their differential effects on key inflammatory mediators, and provides comprehensive experimental protocols for the cited assays. Through a detailed examination of their mechanisms of action, this guide aims to inform future research and drug development strategies targeting inflammatory pathways.

Introduction

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a central figure in the inflammatory cascade. Upon cellular stimulation, AA is liberated from membrane phospholipids (B1166683) and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. These eicosanoids are pivotal in the initiation and propagation of inflammatory responses.

Sciadonic acid (SCA), a non-methylene-interrupted fatty acid (20:3, n-6), shares structural similarities with AA. However, its unique configuration appears to confer distinct biological activities. Studies suggest that SCA can be incorporated into cellular phospholipids, effectively displacing AA and thereby reducing the substrate pool for the synthesis of pro-inflammatory eicosanoids. This competitive inhibition, coupled with the modulation of key inflammatory signaling pathways, positions SCA as a compound of interest for its potential anti-inflammatory properties.

This guide will dissect the inflammatory potential of SCA in comparison to AA, providing a technical resource for researchers and drug development professionals.

Metabolic Pathways and Mechanisms of Action

Arachidonic Acid: The Pro-Inflammatory Cascade

Upon cellular activation by inflammatory stimuli, phospholipase A2 (PLA2) cleaves AA from the sn-2 position of membrane phospholipids. The liberated AA is then available for enzymatic conversion through three primary pathways:

  • Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes catalyze the conversion of AA to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These molecules are potent mediators of inflammation, pain, and fever.

  • Lipoxygenase (LOX) Pathway: The 5-LOX, 12-LOX, and 15-LOX enzymes convert AA into hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently metabolized to leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and lipoxins. Leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

  • Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize AA to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in regulating vascular tone and inflammation.

The metabolites of the COX and LOX pathways are major contributors to the cardinal signs of inflammation.

Sciadonic Acid: A Modulator of Inflammation

Sciadonic acid exerts its anti-inflammatory effects through several proposed mechanisms:

  • Competitive Inhibition: SCA is incorporated into cellular phospholipids, competing with AA for esterification. This reduces the amount of AA available for release and subsequent conversion into pro-inflammatory eicosanoids.

  • Modulation of Enzyme Activity: While direct, potent inhibition of COX and LOX enzymes by free SCA is not as well-characterized as its competitive incorporation, the replacement of AA with SCA in the active sites of these enzymes may lead to the production of less inflammatory or even anti-inflammatory metabolites.

  • Inhibition of Inflammatory Signaling: SCA has been shown to suppress the activation of key inflammatory transcription factors and signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] This leads to a downstream reduction in the expression of pro-inflammatory genes, such as those encoding for inducible nitric oxide synthase (iNOS) and COX-2.[1]

Quantitative Comparison of Inflammatory Potential

The following tables summarize the quantitative data on the comparative effects of sciadonic acid and arachidonic acid on the production of key inflammatory mediators in murine macrophages (RAW264.7 cell line).

Table 1: Effect of Sciadonic Acid on Pro-Inflammatory Mediator Production in LPS-Stimulated Murine Macrophages [1]

Inflammatory Mediator% Reduction by Sciadonic Acid
Prostaglandin E2 (PGE2)29%
Nitric Oxide (NO)31%
Interleukin-6 (IL-6)34%
Tumor Necrosis Factor-α (TNF-α)14%

Table 2: Effect of Sciadonic Acid on Inflammatory Signaling Pathways in LPS-Stimulated Murine Macrophages [1]

Signaling PathwayEffect of Sciadonic Acid
NF-κB TranslocationSuppressed
ERK PhosphorylationSuppressed
p38 MAPK PhosphorylationSuppressed
JNK PhosphorylationSuppressed

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Preparation: Sciadonic acid and arachidonic acid are dissolved in ethanol (B145695) to prepare stock solutions. The stock solutions are then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate their uptake by the cells. The final ethanol concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that allows for adherence and growth.

    • After 24 hours, replace the medium with fresh medium containing the desired concentrations of SCA-BSA or AA-BSA complexes. A BSA vehicle control should be included.

    • Incubate the cells with the fatty acids for a predetermined period (e.g., 24 hours) to allow for their incorporation into cellular phospholipids.

    • Following the pre-incubation, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours) to induce an inflammatory response.

Measurement of Prostaglandin E2 (PGE2)
  • Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Collect the cell culture supernatant after LPS stimulation.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the PGE2 ELISA according to the manufacturer's instructions. Briefly, the sample or standard is added to a microplate pre-coated with a capture antibody. A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is then added, followed by a specific primary antibody.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.

    • The concentration of PGE2 in the sample is inversely proportional to the color intensity and is determined by comparison with a standard curve.

Measurement of Nitric Oxide (NO)
  • Principle: Nitric oxide production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Measurement of Cytokines (TNF-α and IL-6)
  • Principle: The concentrations of TNF-α and IL-6 in the culture supernatant are determined by sandwich ELISA.

  • Procedure:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's protocol. In brief, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a biotinylated detection antibody is added, followed by streptavidin-HRP.

    • A substrate solution is then added, and the resulting color is measured at 450 nm.

    • The cytokine concentration is determined from a standard curve.

Western Blot Analysis of NF-κB and MAPK Phosphorylation
  • Principle: The activation of NF-κB and MAPK signaling pathways is assessed by detecting the phosphorylation of key proteins (p65 subunit of NF-κB, and p38, ERK, JNK MAPKs) using Western blotting.

  • Procedure:

    • After treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65, p38, ERK, and JNK, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

    • After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Analysis of Fatty Acid Incorporation into Phospholipids
  • Principle: The fatty acid composition of cellular phospholipids is determined by gas chromatography-mass spectrometry (GC-MS) after extraction and derivatization.

  • Procedure:

    • After incubation with the fatty acids, wash the cells with PBS and scrape them into a solvent mixture (e.g., chloroform:methanol).

    • Extract the total lipids using a method such as the Bligh and Dyer procedure.

    • Separate the phospholipid fraction from the total lipids using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

    • Transesterify the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

    • Analyze the FAMEs by GC-MS. The different FAMEs are separated based on their retention times and identified by their mass spectra.

    • Quantify the relative amounts of each fatty acid by integrating the peak areas.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Inflammatory Signaling Pathway

Arachidonic_Acid_Pathway cluster_enzymes Enzymatic Conversion Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Activation PLA2 PLA2 COX COX-1/2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Arachidonic acid is released from phospholipids and metabolized to pro-inflammatory eicosanoids.

Sciadonic Acid's Anti-Inflammatory Mechanism

Sciadonic_Acid_Mechanism Sciadonic_Acid Sciadonic Acid Membrane_Phospholipids Membrane Phospholipids Sciadonic_Acid->Membrane_Phospholipids Incorporation (Competes with AA) NFkB NF-κB Sciadonic_Acid->NFkB Inhibits MAPK MAPK Sciadonic_Acid->MAPK Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Membrane_Phospholipids LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Proinflammatory_Genes MAPK->Proinflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Proinflammatory_Genes->Inflammatory_Mediators

Caption: Sciadonic acid inhibits inflammatory signaling pathways and competes with arachidonic acid.

Experimental Workflow for Comparing SCA and AA

Experimental_Workflow Start Start Cell_Culture Culture RAW264.7 Macrophages Start->Cell_Culture Fatty_Acid_Treatment Treat with SCA or AA Cell_Culture->Fatty_Acid_Treatment LPS_Stimulation Stimulate with LPS Fatty_Acid_Treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells LPS_Stimulation->Lyse_Cells ELISA ELISA (PGE2, TNF-α, IL-6) Collect_Supernatant->ELISA Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay Western_Blot Western Blot (p-p65, p-MAPKs) Lyse_Cells->Western_Blot GC_MS GC-MS (Fatty Acid Profile) Lyse_Cells->GC_MS Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis Griess_Assay->Data_Analysis Western_Blot->Data_Analysis GC_MS->Data_Analysis

Caption: Workflow for comparing the inflammatory effects of sciadonic acid and arachidonic acid.

Conclusion

The available evidence strongly suggests that sciadonic acid possesses significant anti-inflammatory properties that stand in contrast to the well-documented pro-inflammatory role of arachidonic acid. By competitively reducing the availability of arachidonic acid for eicosanoid synthesis and by actively suppressing key inflammatory signaling pathways such as NF-κB and MAPKs, sciadonic acid presents a promising avenue for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of sciadonic acid and to design targeted strategies for the modulation of inflammatory diseases. Further research is warranted to elucidate the full spectrum of its metabolic products and their specific biological activities.

References

An In-depth Technical Guide on the Metabolism and Function of Dihomo-γ-Linolenic Acid (C20:3n-6)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The fatty acid C20:3n-6,9,15 is not a standard biochemical designation. The double bond positions indicated from the methyl end (n-6) and the carboxyl end (9, 15) are inconsistent. This guide will focus on Dihomo-γ-linolenic acid (DGLA) , scientifically designated as all-cis-8,11,14-eicosatrienoic acid (C20:3n-6) , which is a physiologically significant C20:3 fatty acid and the likely subject of interest.

Introduction

Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that holds a unique position in lipid metabolism.[1] While not abundant in most diets, it is endogenously synthesized from the essential fatty acid linoleic acid.[2] DGLA is a critical metabolic intermediate, serving as the precursor to both anti-inflammatory and pro-inflammatory signaling molecules.[1] Its metabolism is a key regulatory point in inflammatory processes, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[3] This technical guide provides a comprehensive overview of the metabolism, function, and analytical methodologies related to DGLA.

Metabolism of Dihomo-γ-Linolenic Acid

The metabolism of DGLA is a multi-step process involving elongation and desaturation enzymes, leading to the production of various bioactive lipids.

Biosynthesis of DGLA

DGLA is synthesized from the essential fatty acid linoleic acid (LA; 18:2n-6) through a series of enzymatic reactions:

  • Δ6-Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA; 18:3n-6) by the enzyme Δ6-desaturase (FADS2) . This is the rate-limiting step in this pathway.[4]

  • Elongation: GLA is then elongated by the enzyme elongase 5 (ELOVL5) to form DGLA (20:3n-6).[5]

Metabolic Fate of DGLA

Once synthesized, DGLA is incorporated into the phospholipids (B1166683) of cell membranes.[5] Upon cellular stimulation, it can be released by phospholipase A2 and metabolized by three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2, leading to the production of series-1 prostaglandins (B1171923) , such as prostaglandin (B15479496) E1 (PGE1).[1][2] PGE1 has anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[6][7]

  • Lipoxygenase (LOX) Pathway: DGLA can be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroxyeicosatrienoic acid (15-HETrE) , which has been shown to possess anti-inflammatory and anti-proliferative effects.[8]

  • Δ5-Desaturase Pathway: DGLA can be further desaturated by Δ5-desaturase (FADS1) to form the pro-inflammatory fatty acid arachidonic acid (AA; 20:4n-6) .[1] AA is the precursor to series-2 prostaglandins and series-4 leukotrienes, which are potent mediators of inflammation.[8]

The balance between the conversion of DGLA to anti-inflammatory metabolites (PGE1, 15-HETrE) and its conversion to the pro-inflammatory AA is a critical determinant of the overall inflammatory state.[1]

DGLA_Metabolism LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase (FADS1) PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory COX, LOX

Metabolic Pathways of Dihomo-γ-Linolenic Acid (DGLA).

Biological Functions of DGLA and its Metabolites

The biological functions of DGLA are largely mediated by its eicosanoid derivatives.

  • Anti-inflammatory Effects: PGE1, derived from DGLA, can suppress inflammation.[9] 15-HETrE can also exert anti-inflammatory actions.[8]

  • Cardiovascular Health: PGE1 is a vasodilator and inhibits platelet aggregation, which can contribute to cardiovascular health.[6][7]

  • Immune Modulation: DGLA and its metabolites can modulate the activity of immune cells. For instance, DGLA has been shown to modulate the inflammatory response in macrophages.[10]

  • Anti-proliferative Effects: DGLA has demonstrated anti-proliferative effects in various cell types.[10]

The balance between DGLA and AA is crucial. A higher DGLA/AA ratio is generally associated with a less inflammatory state.[1]

DGLA_Signaling cluster_DGLA DGLA Metabolism cluster_AA AA Metabolism DGLA DGLA PGE1 PGE1 DGLA->PGE1 COX HETrE 15-HETrE DGLA->HETrE 15-LOX Inflammation Inflammation PGE1->Inflammation Inhibits Platelet_Aggregation Platelet Aggregation PGE1->Platelet_Aggregation Inhibits Vasodilation Vasodilation PGE1->Vasodilation Promotes Cell_Proliferation Cell Proliferation PGE1->Cell_Proliferation Inhibits HETrE->Inflammation Inhibits AA Arachidonic Acid PGE2 PGE2 AA->PGE2 COX LTB4 LTB4 AA->LTB4 5-LOX PGE2->Inflammation Promotes PGE2->Platelet_Aggregation Promotes LTB4->Inflammation Promotes

Signaling Actions of DGLA-derived Metabolites.

Quantitative Data

Enzyme Kinetics

The activities of Δ5- and Δ6-desaturases are critical for regulating the levels of DGLA and AA.

EnzymeSubstrateApparent Km (µM)Vm (pmol x min⁻¹ x mg⁻¹)Source
Δ6-Desaturase18:2n-6 (LA)6.57.5[11]
Δ5-Desaturase20:3n-6 (DGLA)3.99.1[11]
Δ6-Desaturase18:3n-3 (ALA)24.524.4[11]

Data from human fetal liver microsomes.[11]

DGLA Levels in Disease States

Alterations in DGLA levels have been observed in various inflammatory and metabolic conditions.

Disease StateTissue/FluidChange in DGLA LevelObservationSource
ObesityPlasmaIncreasedAssociated with increased Δ6-desaturase and decreased Δ5-desaturase activity.[1]
Non-alcoholic Fatty Liver Disease (NAFLD)PlasmaIncreasedHigher DGLA associated with increased risk.[1]
Crohn's DiseaseSerumIncreasedAccompanied by decreased arachidonic acid levels.[1]
Atopic Dermatitis-LowCharacterized by abnormally low DGLA levels.[12]
Type 2 DiabetesPlasmaIncreasedPositive association with DGLA levels.[12]
Heart Failure-LowAssociated with low DGLA levels.[12]

Experimental Protocols

Protocol for Fatty Acid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of total fatty acid profiles, including DGLA, from biological samples such as cells, tissues, or plasma.

5.1.1 Lipid Extraction (Folch Method) [13]

  • Homogenization: Homogenize the tissue sample or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol (B129727). Use approximately 20 volumes of solvent per volume of sample.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.

5.1.2 Derivatization to Fatty Acid Methyl Esters (FAMEs) [14]

  • Saponification: To the dried lipid extract, add 4 ml of methanolic NaOH and reflux for 5-10 minutes until the fat globules are dissolved.

  • Methylation: Add 5 ml of BF3-methanol, and reflux for another 5 minutes.

  • Extraction of FAMEs: Add 4 ml of hexane (B92381) and 1 ml of saturated NaCl solution to the tube. Vortex vigorously and centrifuge to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

5.1.3 GC-MS Analysis [15]

  • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., TR-FAME, 30m x 0.25mm, 0.25µm film thickness) to separate the FAMEs.

  • Temperature Program: Employ a temperature gradient to achieve optimal separation of different fatty acids. An example program: initial hold at 80°C for 1 min, ramp to 150°C at 20°C/min, hold for 15 min, ramp to 240°C at 10°C/min, and a final hold for 2 min.

  • Detection: Use a mass spectrometer to detect and identify the FAMEs based on their mass spectra and retention times compared to known standards.

GCMS_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Experimental Workflow for GC-MS Analysis of Fatty Acids.
Protocol for Eicosanoid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and specific quantification of DGLA-derived eicosanoids like PGE1 from biological fluids.

5.2.1 Sample Preparation and Extraction [16]

  • Internal Standard Addition: To the biological sample (e.g., 2.0 ml of cell culture media), add an internal standard mixture containing deuterated analogs of the eicosanoids of interest.

  • Protein Precipitation/Cell Lysis: For media, centrifuge to remove debris. For intracellular analysis, scrape cells in methanol to stop enzymatic activity and lyse the cells.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., Strata-X) with methanol followed by water.

    • Load the sample onto the column.

    • Wash the column with 10% methanol.

    • Elute the eicosanoids with methanol.

  • Drying and Reconstitution: Dry the eluate under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

5.2.2 LC-MS/MS Analysis [17]

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the eicosanoids. A typical mobile phase system consists of:

    • Solvent A: Water with 10 mM ammonium (B1175870) acetate.

    • Solvent B: Acetonitrile.

    • Employ a gradient elution to resolve the different eicosanoids.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Optimize Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard for specific and sensitive detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DGLA305.2261.2
PGE1353.2271.2
AA303.2259.2
AA-d8 (Internal Std)311.2267.2

Note: MRM transitions may vary depending on the instrument and optimization.[17]

LCMSMS_Workflow Sample Biological Fluid (e.g., Plasma, Media) Spiking Addition of Internal Standards Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Analysis LC-MS/MS Analysis (MRM) SPE->Analysis Quantification Quantification Analysis->Quantification

Workflow for Eicosanoid Analysis by LC-MS/MS.

Conclusion

Dihomo-γ-linolenic acid is a pivotal fatty acid in the regulation of inflammation and other physiological processes. Its metabolic fate, dictated by the activity of desaturase and elongase enzymes, determines the balance between pro- and anti-inflammatory signaling pathways. Understanding the intricate details of DGLA metabolism and function is crucial for the development of novel therapeutic strategies targeting inflammatory and metabolic diseases. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification of DGLA and its bioactive metabolites, facilitating further research in this important area.

References

Plant-Derived Sources of All-cis-5,11,14-Eicosatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-cis-5,11,14-eicosatrienoic acid, also known as sciadonic acid, is a non-methylene-interrupted polyunsaturated fatty acid (NMI-PUFA) that has garnered interest for its potential biological activities. Unlike more common fatty acids where double bonds are separated by a single methylene (B1212753) group, the double bonds in sciadonic acid at the 5 and 11 positions are separated by five methylene groups. This unique structure influences its metabolic fate and physiological effects. This technical guide provides a comprehensive overview of the plant-derived sources of sciadonic acid, methodologies for its analysis, and insights into its biosynthesis.

Plant-Derived Sources of Sciadonic Acid

Sciadonic acid is predominantly found in the seed oils of various gymnosperm species. Its presence is a significant chemotaxonomic marker for this plant division. The concentration of sciadonic acid can vary considerably between different genera and species.

Quantitative Data on Sciadonic Acid Content in Plant Seed Oils

The following table summarizes the quantitative data on the percentage of all-cis-5,11,14-eicosatrienoic acid (sciadonic acid) in the total fatty acids of various plant seed oils.

Plant FamilyGenusSpeciesCommon NameSciadonic Acid (% of Total Fatty Acids)Reference(s)
PinaceaePinuspinasterMaritime Pineup to 7.0[1][2]
koraiensisKorean Pine0.87[3]
patulaPatula Pine4.49[3]
sylvestrisScots PinePresent[4]
PodocarpaceaePodocarpusnagiNagiup to 26[2]
macrophyllusYew Plum Pine9.7[4]
elatusIllawarra Plum2.2[4]
TaxaceaeTaxusbaccataEnglish YewPresent in red arils[5]
CupressaceaeJuniperuscommunisCommon JuniperPresent[6]
AraucariaceaeAraucariaaraucanaMonkey PuzzlePresent[7]
SciadopityaceaeSciadopitysverticillataJapanese Umbrella-PineMajor Δ5-UPIFA[4]

Experimental Protocols

The accurate quantification of sciadonic acid from plant sources requires robust experimental protocols for lipid extraction, derivatization, and analysis.

Lipid Extraction from Plant Seeds

a) Soxhlet Extraction: This is a classical method for the exhaustive extraction of lipids from solid materials.

  • Sample Preparation: Dry the plant seeds to a constant weight and grind them into a fine powder.

  • Extraction: Place the ground seed powder in a cellulose (B213188) thimble and insert it into the Soxhlet extractor. Add a suitable solvent, such as n-hexane or petroleum ether, to the distillation flask.

  • Reflux: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample in the thimble. The lipid will be extracted from the sample and will collect in the solvent.

  • Siphoning: When the solvent reaches a certain level in the extraction chamber, it will be siphoned back into the distillation flask.

  • Cycle Repetition: This process is repeated for several hours to ensure complete extraction of the lipids.

  • Solvent Evaporation: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

b) Folch Method (Liquid-Liquid Extraction): This method is suitable for smaller sample sizes and is effective for extracting a broad range of lipids.

  • Homogenization: Homogenize the ground seed material with a chloroform (B151607):methanol (2:1, v/v) mixture.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to facilitate phase separation.

  • Phase Separation: Centrifuge the mixture to separate the chloroform (lower) and aqueous (upper) phases. The lipids will be in the chloroform phase.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.

a) Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):

  • Sample Preparation: Place a known amount of the lipid extract (10-25 mg) into a screw-capped test tube.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Incubation: Cap the tube tightly and heat at 60-100°C for 5-45 minutes.

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Separation and Collection: Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
  • Injection: Inject a small volume (typically 1 µL) of the FAMEs solution into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A polar capillary column, such as a BPX70 or a cyanopropyl-substituted column, is suitable for separating FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 140°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a mass range appropriate for FAMEs (e.g., m/z 50-500).

  • Identification and Quantification: Identify the sciadonic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard. Quantify the amount of sciadonic acid by comparing its peak area to that of an internal standard.

Biosynthesis and Signaling Pathways

Biosynthesis of All-cis-5,11,14-Eicosatrienoic Acid

The biosynthesis of sciadonic acid in gymnosperms is a multi-step process involving fatty acid synthases, elongases, and desaturases. While the complete pathway is still under investigation, a plausible route involves the modification of common fatty acid precursors. The key step is the introduction of a double bond at the Δ5 position, which is characteristic of many unique fatty acids in conifers.

The diagram below illustrates a proposed biosynthetic pathway for all-cis-5,11,14-eicosatrienoic acid (sciadonic acid) from linoleic acid.

Sciadonic_Acid_Biosynthesis Linoleic_Acid Linoleic Acid (18:2Δ⁹,¹²) Elongase Elongase Linoleic_Acid->Elongase Eicosadienoic_Acid Eicosadienoic Acid (20:2Δ¹¹,¹⁴) Elongase->Eicosadienoic_Acid + 2 Carbons Delta5_Desaturase Δ5-Desaturase Eicosadienoic_Acid->Delta5_Desaturase Sciadonic_Acid Sciadonic Acid (20:3Δ⁵,¹¹,¹⁴) Delta5_Desaturase->Sciadonic_Acid Introduction of Δ5 double bond

Caption: Proposed biosynthetic pathway of sciadonic acid.

Potential Role in Plant Signaling

Fatty acids and their derivatives are crucial signaling molecules in plants, involved in responses to both biotic and abiotic stresses. While the specific signaling role of sciadonic acid is not yet fully elucidated, it is hypothesized to participate in lipid-mediated defense pathways. The diagram below represents a generalized plant lipid signaling pathway where polyunsaturated fatty acids are precursors to signaling molecules.

Plant_Lipid_Signaling Membrane_Lipids Membrane Lipids (containing PUFAs like Sciadonic Acid) Free_PUFAs Free PUFAs Membrane_Lipids->Free_PUFAs Stress_Signal Biotic/Abiotic Stress Lipase Lipase Activation Stress_Signal->Lipase Lipase->Membrane_Lipids cleavage LOX_Pathway Lipoxygenase (LOX) Pathway Free_PUFAs->LOX_Pathway Oxylipins Oxylipins (e.g., Jasmonates) LOX_Pathway->Oxylipins Gene_Expression Defense Gene Expression Oxylipins->Gene_Expression Hormone_Signaling Hormone Signaling Crosstalk Oxylipins->Hormone_Signaling Cellular_Response Cellular Defense Response Gene_Expression->Cellular_Response Hormone_Signaling->Cellular_Response

Caption: Generalized plant lipid signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and analysis of all-cis-5,11,14-eicosatrienoic acid from plant seeds.

Experimental_Workflow Start Plant Seed Material Grinding Drying and Grinding Start->Grinding Extraction Lipid Extraction (e.g., Soxhlet with n-hexane) Grinding->Extraction Crude_Oil Crude Seed Oil Extraction->Crude_Oil Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Crude_Oil->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis End Sciadonic Acid Concentration Data_Analysis->End

Caption: Experimental workflow for sciadonic acid analysis.

References

The Role of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as Sciadonic Acid (SCA), is a non-methylene-interrupted polyunsaturated fatty acid with emerging significance in the field of lipid signaling and inflammation. Found in various plant sources, notably pine nut oil, SCA has demonstrated potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of SCA's role in lipid signaling, with a focus on its molecular mechanisms of action. It details how SCA modulates inflammatory responses through the suppression of key signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide also presents relevant quantitative data, detailed experimental protocols for studying its effects, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts targeting inflammatory diseases.

Introduction

This compound (Sciadonic Acid) is a C20:3 omega-6 fatty acid characterized by a unique arrangement of its double bonds. Unlike arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids, SCA is a non-methylene-interrupted fatty acid. This structural difference is believed to be central to its distinct biological activities. SCA is found in the seeds of gymnosperms, such as those from the Pinus and Podocarpus genera.[1]

Recent research has highlighted the potential of SCA as a modulator of lipid signaling and inflammatory processes. It has been shown to be incorporated into cellular phospholipids (B1166683), where it can displace arachidonic acid.[1] This displacement is a key aspect of its mechanism, as it reduces the substrate pool available for the synthesis of potent pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Beyond competitive inhibition of substrate availability, SCA actively modulates intracellular signaling pathways that are central to the inflammatory response.

This guide will delve into the core aspects of SCA's function in lipid signaling, providing researchers and drug development professionals with a detailed understanding of its mechanisms, the methodologies to study them, and the quantitative effects observed to date.

Molecular Mechanism of Action in Lipid Signaling

The primary anti-inflammatory role of Sciadonic Acid stems from its ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages. This is achieved through the modulation of key intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies in murine RAW264.7 macrophages have shown that SCA incorporation into cellular phospholipids leads to a significant reduction in the inflammatory response triggered by lipopolysaccharide (LPS). This is attributed to the suppression of two major pro-inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • NF-κB Pathway: SCA has been observed to suppress the translocation of NF-κB into the nucleus. Under normal inflammatory conditions, NF-κB activation leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB translocation, SCA effectively downregulates the expression of these inflammatory mediators.

  • MAPK Pathway: SCA also attenuates the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. The inhibition of ERK, p38, and JNK phosphorylation by SCA contributes to the overall reduction in the inflammatory response.

The suppression of these pathways leads to a decreased expression of iNOS and COX-2, which are critical enzymes in the production of nitric oxide (NO) and prostaglandins, respectively.

cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs (MEK, MKK3/6, MKK4/7) TAK1->MKKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates ProInflam_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflam_Genes activates SCA Sciadonic Acid (SCA) SCA->IKK inhibits SCA->MKKs inhibits MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs phosphorylate AP1 AP-1, etc. MAPKs->AP1 activate AP1->ProInflam_Genes

Sciadonic Acid's Inhibition of NF-κB and MAPK Signaling Pathways.
Competition with Arachidonic Acid

Sciadonic acid is incorporated into the sn-2 position of membrane phospholipids, the same position typically occupied by arachidonic acid. This leads to a competitive displacement of AA, reducing its availability for enzymatic conversion into pro-inflammatory eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX). Consequently, the production of prostaglandins (e.g., PGE2) and leukotrienes is diminished.[1]

cluster_0 Incorporation into Membrane Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases AA->Membrane COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX SCA Sciadonic Acid (SCA) SCA->Membrane SCA->AA competes with for incorporation SCA->COX reduces substrate availability for Prostaglandins Prostaglandins (e.g., PGE₂) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Competitive Displacement of Arachidonic Acid by Sciadonic Acid.
Potential Interaction with Nuclear Receptors (PPARs)

While direct binding and activation of Peroxisome Proliferator-Activated Receptors (PPARs) by Sciadonic Acid require further investigation, it is plausible that SCA, like other fatty acids, may modulate PPAR activity. PPARs, particularly PPARα and PPARγ, are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of PPARα is generally associated with fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and has anti-inflammatory properties. Given that various polyunsaturated fatty acids are known to be endogenous ligands for PPARs, it is a strong possibility that some of SCA's biological effects could be mediated through these receptors. Further research is needed to elucidate the specific interactions and downstream consequences of SCA on PPAR signaling.

Quantitative Data on the Effects of Sciadonic Acid

The following table summarizes the quantitative effects of Sciadonic Acid on the production of various pro-inflammatory mediators in LPS-stimulated murine RAW264.7 macrophages. The data demonstrates a dose-dependent inhibitory effect.

MediatorConcentration of SCA% ReductionReference
Prostaglandin E₂ (PGE₂)50 µM29%[2]
Nitric Oxide (NO)50 µM31%[2]
Interleukin-6 (IL-6)50 µM34%[2]
Tumor Necrosis Factor-α (TNF-α)50 µM14%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of Sciadonic Acid in lipid signaling.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 are suitable models. For keratinocyte studies, primary human epidermal keratinocytes (NHEK) can be used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Sciadonic Acid Preparation: Sciadonic Acid is dissolved in ethanol (B145695) to prepare a stock solution. The final concentration of ethanol in the culture medium should be kept below 0.1% to avoid solvent-induced effects.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Before treatment with SCA, the medium can be replaced with serum-free medium for a period of time to reduce basal activation. Cells are then pre-treated with various concentrations of SCA for a specified duration (e.g., 24 hours) to allow for its incorporation into cellular lipids. Following pre-treatment, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time to induce an inflammatory response.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to determine the effect of SCA on the activation of MAPK signaling pathways.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, p38, and JNK. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: The membrane is stripped and re-probed with antibodies against the total forms of ERK, p38, and JNK to ensure equal protein loading.

Start Cell Treatment (SCA +/- LPS) Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Western Transfer (to PVDF membrane) SDS->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody Incubation (e.g., anti-phospho-ERK) Block->Ab1 Ab2 Secondary Antibody Incubation (HRP-conjugated) Ab1->Ab2 Detect Chemiluminescent Detection Ab2->Detect End Data Analysis Detect->End

Experimental Workflow for Western Blot Analysis of MAPK Phosphorylation.
NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element, along with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: Transfected cells are treated with SCA and/or an NF-κB activator (e.g., TNF-α or PMA) as described in the cell culture protocol.

  • Cell Lysis: After treatment, cells are lysed using a passive lysis buffer.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantification of Prostaglandin E₂ by LC-MS/MS

This method provides sensitive and specific quantification of PGE₂ in cell culture supernatants or other biological samples.

  • Sample Preparation: Cell culture supernatants are collected, and an internal standard (e.g., PGE₂-d4) is added.

  • Solid-Phase Extraction (SPE): The samples are acidified and subjected to SPE to extract and concentrate the prostaglandins. The analytes are then eluted and the solvent is evaporated.

  • LC-MS/MS Analysis: The dried extract is reconstituted in an appropriate solvent and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution.

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for PGE₂ and its internal standard.

  • Quantification: The concentration of PGE₂ in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Directions

This compound (Sciadonic Acid) is a promising bioactive lipid with significant anti-inflammatory properties. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, and to compete with arachidonic acid for incorporation into cellular membranes, provides a multi-faceted mechanism for its observed effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SCA.

Future research should focus on several key areas:

  • Receptor Identification: Elucidating the specific cell surface or nuclear receptors that may directly bind to SCA is a critical next step. Investigating its interaction with fatty acid-sensing G-protein coupled receptors (e.g., GPR120, GPR40) and nuclear receptors (PPARs) will provide a more complete picture of its signaling cascade.

  • In Vivo Studies: While in vitro studies have been insightful, further in vivo studies in animal models of inflammatory diseases are necessary to validate the therapeutic efficacy and safety of SCA.

  • Enzyme Inhibition Kinetics: Determining the IC50 values of SCA for direct inhibition of COX and LOX enzymes will clarify the extent to which direct enzyme modulation contributes to its overall anti-inflammatory effect.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of SCA could lead to the development of more potent and selective modulators of lipid signaling for therapeutic applications.

References

Sciadonic Acid's Impact on Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadonic acid (SCA), a Δ5-non-methylene-interrupted fatty acid found in pine nut oil and other plant sources, has emerged as a significant modulator of inflammatory pathways. Structurally similar to arachidonic acid (AA), SCA can substitute for AA in cellular phospholipid pools, leading to a marked reduction in the synthesis of pro-inflammatory eicosanoids, particularly prostaglandins (B1171923). This technical guide provides an in-depth analysis of the mechanisms by which sciadonic acid affects prostaglandin (B15479496) synthesis, with a focus on its influence on cyclooxygenase (COX) pathways and associated signaling cascades. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways are visualized to offer a comprehensive resource for researchers in inflammation and drug development.

Introduction

Prostaglandins are lipid mediators that play a crucial role in a wide array of physiological processes, including inflammation, pain, and fever.[1] They are synthesized from arachidonic acid (AA) through the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation, leading to increased prostaglandin production.[2]

Sciadonic acid (SCA), or (5Z,11Z,14Z)-eicosatrienoic acid, is an omega-6 polyunsaturated fatty acid with a chemical structure analogous to that of arachidonic acid.[4] This structural similarity allows SCA to be incorporated into cellular membranes, where it competes with and displaces AA.[4][5] This displacement has profound implications for the production of prostaglandins and other inflammatory mediators. This guide will explore the current understanding of how sciadonic acid exerts its anti-inflammatory effects by influencing prostaglandin synthesis.

Mechanism of Action: The Core of Sciadonic Acid's Effect

The primary mechanism by which sciadonic acid reduces prostaglandin synthesis is not through direct inhibition of COX enzymes, but rather by altering the substrate availability for these enzymes and by modulating the expression of key inflammatory genes.

Competitive Incorporation into Phospholipids (B1166683)

Once introduced into a biological system, sciadonic acid is incorporated into the sn-2 position of cellular phospholipids, the same position typically occupied by arachidonic acid.[5][6] This competitive incorporation leads to a decrease in the overall cellular pool of AA available for release by phospholipase A2 (PLA2), the enzyme that initiates the arachidonic acid cascade.[5] With less AA being released, the subsequent production of prostaglandins via the COX pathway is diminished.

Downregulation of COX-2 Expression

Studies in murine macrophages (RAW264.7 cells) have demonstrated that sciadonic acid can suppress the expression of the inducible cyclooxygenase-2 (COX-2) enzyme.[5] This effect is crucial, as COX-2 is the primary enzyme responsible for the surge in prostaglandin production during an inflammatory response.[2] The reduction in COX-2 protein levels further contributes to the decreased synthesis of prostaglandins.

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of sciadonic acid extend to the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2. Specifically, SCA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[5]

  • NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. Sciadonic acid has been observed to inhibit the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of its target genes, including COX-2.[5]

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a pivotal role in cellular responses to inflammatory stimuli. Sciadonic acid has been shown to decrease the phosphorylation, and thus the activation, of ERK, p38, and JNK in response to LPS.[5]

The following diagram illustrates the proposed mechanism of action of sciadonic acid.

Sciadonic_Acid_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PL Phospholipids AA_in_PL AA (in Phospholipids) SCA_in_PL SCA (in Phospholipids) SCA_in_PL->AA_in_PL Competes with AA Arachidonic Acid (AA) AA_in_PL->AA Release PLA2 PLA2 PGs Prostaglandins (e.g., PGE2) AA->PGs COX-2 SCA Sciadonic Acid (SCA) SCA->SCA_in_PL Incorporation MAPK MAPK (p38, ERK, JNK) SCA->MAPK Inhibits IKK IKK SCA->IKK Inhibits COX2_protein COX-2 Protein Inflammation Inflammation PGs->Inflammation NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation COX2_gene COX-2 Gene NFkB_nuc->COX2_gene Induces Transcription COX2_gene->COX2_protein Translation LPS LPS LPS->MAPK Activates LPS->IKK Activates

Caption: Mechanism of Sciadonic Acid in Reducing Prostaglandin Synthesis.

Quantitative Data on the Effects of Sciadonic Acid

The following tables summarize the quantitative findings from a key study by Chen et al. (2012) investigating the effects of sciadonic acid on murine RAW264.7 macrophages.

Table 1: Effect of Sciadonic Acid on Pro-inflammatory Mediator Production

MediatorConcentration of SCA% Reduction (compared to LPS control)
Prostaglandin E2 (PGE2)50 µM29%[5]
Nitric Oxide (NO)50 µM31%[5]
Interleukin-6 (IL-6)50 µM34%[5]
Tumor Necrosis Factor-α (TNF-α)50 µM14%[5]

Table 2: Effect of Sciadonic Acid on Cellular Fatty Acid Composition

Fatty AcidControl (%)SCA-treated (50 µM) (%)
Sciadonic Acid (20:3 n-6)Not Detected15.2 ± 0.8[5]
Arachidonic Acid (20:4 n-6)12.5 ± 0.58.9 ± 0.4[5]
Total Saturated Fatty Acids45.1 ± 1.140.3 ± 1.0[5]
Total Monounsaturated Fatty Acids30.2 ± 0.925.1 ± 0.7[5]

*Data are presented as mean ± SD.

Note: To date, there is no published data providing IC50 values for the direct inhibition of COX-1, COX-2, or lipoxygenase enzymes by sciadonic acid. The available evidence points towards an indirect mechanism of action.

Experimental Protocols

This section details the methodologies employed in the pivotal studies investigating the effects of sciadonic acid.

Purification of Sciadonic Acid

High-purity sciadonic acid (>98%) can be obtained from the seeds of Podocarpus nagi using argentated column chromatography.[5]

  • Lipid Extraction: Total lipids are extracted from the powdered seeds using a chloroform/methanol (2:1, v/v) solution.

  • Saponification and Methylation: The extracted lipids are saponified with methanolic NaOH and then methylated with BF3-methanol to yield fatty acid methyl esters (FAMEs).

  • Argentated Column Chromatography: The FAMEs are fractionated on a silica (B1680970) gel column impregnated with silver nitrate (B79036) (AgNO3). A step-wise gradient of hexane (B92381) and diethyl ether is used for elution. The fractions are monitored by gas chromatography (GC) to identify and collect those containing sciadonic acid methyl ester.

  • Saponification: The purified sciadonic acid methyl ester is then saponified to yield free sciadonic acid.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically seeded and allowed to adhere overnight. They are then pre-treated with varying concentrations of sciadonic acid (e.g., 10-50 µM) for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Measurement of Prostaglandin E2
  • Sample Collection: Cell culture supernatants are collected after treatment.

  • Assay: Prostaglandin E2 levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for COX-2, Phosphorylated MAPK, and NF-κB
  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. For NF-κB translocation studies, nuclear and cytosolic fractions are separated.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for COX-2, phospho-ERK, phospho-p38, phospho-JNK, and the p65 subunit of NF-κB. After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or Lamin B1 (for nuclear fractions).

The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Purification Purification of SCA (Argentated Chromatography) Pretreatment Pre-treatment with SCA Purification->Pretreatment Cell_Culture RAW264.7 Cell Culture Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis PGE2_Assay PGE2 ELISA Supernatant_Collection->PGE2_Assay Western_Blot Western Blot Cell_Lysis->Western_Blot Fatty_Acid_Analysis Fatty Acid Analysis (GC) Cell_Lysis->Fatty_Acid_Analysis

Caption: A Standard Experimental Workflow for Studying Sciadonic Acid's Effects.

Conclusion and Future Directions

Sciadonic acid demonstrates significant anti-inflammatory properties by effectively reducing the synthesis of prostaglandins. Its mechanism of action is primarily centered on its ability to replace arachidonic acid in cellular phospholipids and to downregulate the expression of COX-2 via the inhibition of NF-κB and MAPK signaling pathways. The current body of evidence does not support a role for direct enzymatic inhibition of COX or LOX enzymes by sciadonic acid.

For drug development professionals, sciadonic acid and its derivatives present a promising avenue for the development of novel anti-inflammatory agents. Its unique mechanism, targeting substrate availability and gene expression rather than direct enzyme inhibition, may offer a different therapeutic profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Future research should aim to:

  • Conduct direct enzymatic assays to definitively confirm the absence or presence of any direct inhibitory effects of sciadonic acid on COX and LOX isoforms.

  • Investigate the effects of sciadonic acid in in vivo models of inflammation to validate the findings from in vitro studies.

  • Explore the potential synergistic effects of sciadonic acid with other anti-inflammatory compounds.

  • Elucidate the precise molecular interactions between sciadonic acid and the components of the NF-κB and MAPK signaling pathways.

By further delineating the intricate mechanisms of sciadonic acid, the scientific community can better harness its therapeutic potential for the management of inflammatory diseases.

References

Cellular Uptake and Metabolism of 5,11,14-Eicosatrienoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,11,14-Eicosatrienoic acid, also known as sciadonic acid, is a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of certain gymnosperms, such as Pinus pinaster and Podocarpus nagi.[1][2][3][4] Unlike the more common arachidonic acid, sciadonic acid possesses a unique arrangement of its double bonds, which influences its metabolic fate and biological activity. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 5,11,14-eicosatrienoic acid, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Data Presentation

Quantitative Data on the Effects and Metabolism of 5,11,14-Eicosatrienoic Acid and Related Compounds
ParameterCell TypeTreatmentResultReference
Prostaglandin E2 (PGE2) ProductionMurine RAW264.7 MacrophagesSciadonic Acid29% decrease[5]
Nitric Oxide (NO) ProductionMurine RAW264.7 MacrophagesSciadonic Acid31% decrease[5]
Interleukin-6 (IL-6) ProductionMurine RAW264.7 MacrophagesSciadonic Acid34% decrease[5]
Tumor Necrosis Factor-α (TNF-α) ProductionMurine RAW264.7 MacrophagesSciadonic Acid14% decrease[5]
EnzymeInhibitorIC50 ValueReference
Cyclooxygenase (COX)5,8,11-Eicosatriynoic Acid14 µM[6]
12-Lipoxygenase (12-LOX)5,8,11-Eicosatriynoic Acid0.46 µM[6]
5-Lipoxygenase (5-LOX)5,8,11-Eicosatriynoic Acid25 µM[6]

Experimental Protocols

Cellular Fatty Acid Uptake Assay Using Radiolabeled Fatty Acids

This protocol describes a general method for measuring the uptake of fatty acids into cultured cells using a radiolabeled tracer.

Materials:

  • Cultured cells (e.g., adipocytes, hepatocytes, or macrophages)

  • Radiolabeled 5,11,14-eicosatrienoic acid (e.g., [14C] or [3H]-labeled)

  • Cell culture medium (serum-free)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Seed cells in 24-well plates and culture until they reach the desired confluence or differentiation state.

  • Prepare a stock solution of radiolabeled 5,11,14-eicosatrienoic acid complexed with fatty acid-free BSA in serum-free medium.

  • Wash the cells twice with warm PBS.

  • Add the radiolabeled fatty acid solution to each well to initiate the uptake.

  • Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).

  • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellular fatty acids.

  • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the uptake data (e.g., counts per minute per milligram of protein).

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for analyzing the incorporation of 5,11,14-eicosatrienoic acid into cellular lipids and its effect on the overall fatty acid profile.

Materials:

  • Cultured cells treated with or without 5,11,14-eicosatrienoic acid

  • Internal standard (e.g., heptadecanoic acid)

  • Methanol (B129727) containing 2% (v/v) sulfuric acid

  • Hexane (B92381)

  • Sodium chloride solution (0.9%)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvest the cells and wash them with PBS.

  • Add a known amount of the internal standard to the cell pellet.

  • Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Transmethylate the fatty acids in the lipid extract by adding methanol containing 2% sulfuric acid and incubating at 80°C for 1 hour.

  • After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.

  • Wash the hexane layer with 0.9% sodium chloride solution and dry it over anhydrous sodium sulfate.

  • Analyze the FAMEs by GC-MS. The separation is typically performed on a capillary column coated with a polar stationary phase.

  • Identify and quantify the individual FAMEs by comparing their retention times and mass spectra with those of authentic standards.

Analysis of Eicosanoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the sensitive and specific quantification of eicosanoid metabolites derived from fatty acids.

Materials:

  • Cell culture supernatant or cell lysate

  • Deuterated internal standards for the target eicosanoids

  • Solid-phase extraction (SPE) cartridges

  • Methanol, acetonitrile (B52724), water, and formic acid (LC-MS grade)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Add a mixture of deuterated internal standards to the sample.

  • Perform solid-phase extraction to enrich the eicosanoids and remove interfering substances. Condition the SPE cartridge with methanol and then water. Load the sample, wash the cartridge with a low percentage of organic solvent, and then elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column using a gradient of water and acetonitrile containing a small amount of formic acid.

  • Perform detection using multiple reaction monitoring (MRM) in negative ion mode. For each analyte and its corresponding internal standard, a specific precursor-to-product ion transition is monitored.

  • Quantify the endogenous eicosanoids by comparing the peak area ratios of the analyte to its deuterated internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5,11,14-Eicosatrienoic Acid

The metabolism of 5,11,14-eicosatrienoic acid can follow several routes, including incorporation into cellular phospholipids (B1166683), metabolism by cyclooxygenase and lipoxygenase pathways (though likely at a lower efficiency than arachidonic acid), and a unique retroconversion pathway.

metabolic_pathway extracellular Extracellular 5,11,14-Eicosatrienoic Acid intracellular Intracellular 5,11,14-Eicosatrienoic Acid extracellular->intracellular Cellular Uptake phospholipids Cellular Phospholipids intracellular->phospholipids Acyl-CoA Synthetases & Acyltransferases cox Cyclooxygenases (COX-1/COX-2) intracellular->cox lox Lipoxygenases (e.g., 5-LOX) intracellular->lox peroxisome Peroxisomal β-oxidation intracellular->peroxisome prostanoids Prostanoid-like Metabolites cox->prostanoids leukotrienes Leukotriene-like Metabolites lox->leukotrienes c16_2 16:2(n-6) peroxisome->c16_2 microsome Microsomal Elongation c16_2->microsome linoleic_acid Linoleic Acid (18:2n-6) microsome->linoleic_acid

Metabolic fate of 5,11,14-eicosatrienoic acid in the cell.
Anti-inflammatory Signaling Pathway of 5,11,14-Eicosatrienoic Acid

5,11,14-Eicosatrienoic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[5] By being incorporated into cellular phospholipids, it can displace arachidonic acid, leading to reduced production of pro-inflammatory eicosanoids like PGE2.[5] Furthermore, it can suppress the activation of NF-κB and MAPK signaling cascades.[5]

signaling_pathway sca 5,11,14-Eicosatrienoic Acid phospholipids Incorporation into Phospholipids sca->phospholipids mapk MAPK Pathway (ERK, p38, JNK) sca->mapk Inhibition nfkb NF-κB Pathway sca->nfkb Inhibition aa_displacement Displacement of Arachidonic Acid phospholipids->aa_displacement cox2 COX-2 aa_displacement->cox2 Reduced Substrate pge2 PGE2 Production cox2->pge2 inflammatory_mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) pge2->inflammatory_mediators lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk tlr4->nfkb mapk->inflammatory_mediators nfkb->inflammatory_mediators

Anti-inflammatory signaling of 5,11,14-eicosatrienoic acid.
General Experimental Workflow for Studying Cellular Uptake and Metabolism

The following diagram illustrates a typical workflow for investigating the cellular uptake and metabolic fate of 5,11,14-eicosatrienoic acid.

experimental_workflow start Start: Cell Culture treatment Treatment with 5,11,14-Eicosatrienoic Acid (labeled or unlabeled) start->treatment uptake_assay Cellular Uptake Assay (e.g., Radiolabeling) treatment->uptake_assay lipid_extraction Lipid Extraction treatment->lipid_extraction metabolite_extraction Metabolite Extraction (from media and cells) treatment->metabolite_extraction data_analysis Data Analysis and Interpretation uptake_assay->data_analysis gcms GC-MS Analysis (Fatty Acid Profile) lipid_extraction->gcms lcms LC-MS/MS Analysis (Eicosanoid Profile) metabolite_extraction->lcms gcms->data_analysis lcms->data_analysis

Workflow for studying fatty acid uptake and metabolism.

Conclusion

5,11,14-Eicosatrienoic acid presents a unique profile as a non-methylene-interrupted fatty acid with notable anti-inflammatory properties. While direct quantitative data on its cellular uptake are still needed, existing research indicates that it is readily incorporated into cellular phospholipids, where it can modulate inflammatory signaling pathways by reducing the production of arachidonic acid-derived pro-inflammatory mediators. Its metabolism appears to involve both pathways analogous to other polyunsaturated fatty acids and a distinct retroconversion to essential fatty acids. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the cellular dynamics of this intriguing fatty acid, which may hold promise for the development of novel therapeutic strategies for inflammatory conditions.

References

Podocarpic Acid: A Diterpenoid Biomarker for Chemotaxonomic Differentiation and Pharmaceutical Prospecting

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Podocarpic acid, a tricyclic diterpenoid resin acid, stands as a significant natural product primarily found within the plant family Podocarpaceae. Its distinct chemical structure and restricted distribution among certain plant genera make it a compelling biomarker for chemotaxonomic studies. Furthermore, the growing body of research into its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, has positioned podocarpic acid and its derivatives as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of podocarpic acid as a biomarker, detailing its distribution in specific plant species, methodologies for its extraction and analysis, and its potential therapeutic applications.

Podocarpic Acid Distribution in the Plant Kingdom

Podocarpic acid is a characteristic component of the resin of many species within the Podocarpaceae family, particularly in the genera Podocarpus and Dacrydium. Its presence and concentration can vary significantly between species and even within different tissues of the same plant, making it a useful tool for chemical fingerprinting and taxonomic classification.

Table 1: Quantitative Occurrence of Podocarpic Acid in Selected Plant Species

FamilyGenusSpeciesPlant PartConcentration/YieldReference
PodocarpaceaePodocarpusP. totaraWood, BarkMajor constituent[1]
PodocarpaceaePodocarpusP. macrophyllusSeed Tissues9.7% of neutral lipids[2]
PodocarpaceaePodocarpusP. elatusNot specified2.2% of total fatty acids[2]
PodocarpaceaePodocarpusP. cupressinumResinChief acidic component[2]
PodocarpaceaePodocarpusP. neriifoliusNot specifiedHighest total terpenoids among tested Podocarpus species[3]
PodocarpaceaeDacrydiumD. cupressinum (Rimu)Wood Resin6% of dry wood (acidic portion)[4]
PodocarpaceaeDacrydiumD. cupressinum (Rimu)HeartwoodHigh-level constituent[5]
PodocarpaceaeDacrycarpusD. dacrydioidesWood, ResinNatural constituent[2][6]

Experimental Protocols

The accurate identification and quantification of podocarpic acid as a biomarker relies on robust and reproducible experimental protocols. The following sections detail the key methodologies for its extraction, isolation, and characterization.

Extraction of Podocarpic Acid from Plant Material

A common method for the extraction of podocarpic acid from plant tissues, particularly wood and bark, involves solvent extraction.

Protocol 1: Solvent Extraction from Wood Chips

  • Preparation of Plant Material: Obtain wood chips from the target species (e.g., Podocarpus totara). The use of recovered and recycled wood is a sustainable practice.[1]

  • Initial Extraction: Render the wood into smaller chips to increase the surface area for extraction.

  • Solvent Extraction: Extract the wood chips with a suitable organic solvent. While the specific solvent can vary, ethanol (B145695) is a common choice.[4] The extraction can be performed at room temperature with agitation or under reflux for a defined period.

  • Concentration: After extraction, filter the mixture to remove solid plant material. Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude resinous extract.

Isolation and Purification

The crude extract containing podocarpic acid and other resinous components requires further purification.

Protocol 2: Isolation by Acid-Base Extraction and Crystallization

  • Acid-Base Partitioning: Dissolve the crude extract in a suitable organic solvent (e.g., diethyl ether). Wash the organic solution with an aqueous solution of a weak base, such as sodium carbonate, to selectively extract the acidic components, including podocarpic acid, into the aqueous phase.[4]

  • Acidification and Re-extraction: Acidify the aqueous phase with a mineral acid (e.g., hydrochloric acid) to precipitate the resin acids. Extract the precipitated acids back into an organic solvent like ethyl acetate.[7]

  • Crystallization: Concentrate the organic phase containing the purified acids. Induce crystallization by adding a less polar co-solvent (e.g., light petroleum) or by slow evaporation.[7] Pure podocarpic acid can be obtained as beige crystals.[8] For further purification, recrystallization from a solvent system like methanol (B129727) and water can be employed.[8]

Characterization and Quantification

The identity and purity of the isolated podocarpic acid, as well as its concentration in extracts, can be determined using various analytical techniques.

Protocol 3: Spectroscopic and Chromatographic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons provide detailed structural information for confirming the identity of podocarpic acid.[6][10][11]

  • Mass Spectrometry (MS):

    • Analyze the sample using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • In electrospray ionization (ESI) in negative mode, podocarpic acid will typically show a deprotonated molecule [M-H]⁻.[12][13] Further fragmentation can provide additional structural confirmation.[14]

  • High-Performance Liquid Chromatography (HPLC):

    • For quantification, develop an HPLC method using a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of formic acid to ensure protonation of the carboxylic acid).

    • Prepare a calibration curve using a certified reference standard of podocarpic acid.

    • Inject the plant extract and quantify the podocarpic acid content by comparing the peak area to the calibration curve.[9]

Signaling Pathways and Logical Relationships

While specific signaling pathways within plants directly involving podocarpic acid are not extensively documented, its biosynthesis as a diterpenoid follows the well-established isoprenoid pathway. The following diagram illustrates a generalized workflow for the analysis of podocarpic acid as a biomarker.

experimental_workflow plant_material Plant Material (e.g., Podocarpus totara wood) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Resinous Extract extraction->crude_extract purification Acid-Base Extraction & Crystallization crude_extract->purification hplc HPLC Quantification crude_extract->hplc Direct Analysis pure_pa Pure Podocarpic Acid purification->pure_pa analysis Analytical Characterization pure_pa->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry (HPLC-MS) analysis->ms analysis->hplc biomarker_data Biomarker Data (Presence, Concentration) hplc->biomarker_data

Workflow for Podocarpic Acid Biomarker Analysis.

Biological Activities and Therapeutic Potential

Beyond its role as a biomarker, podocarpic acid and its synthetic derivatives have demonstrated a wide range of biological activities, making them attractive starting points for drug development.

  • Antimicrobial and Antifungal Activity: Podocarpic acid-polyamine conjugates have shown potent growth inhibition of Gram-positive bacteria like Staphylococcus aureus (MRSA) and selective antifungal activity against Cryptococcus neoformans.[15]

  • Anti-inflammatory Properties: Derivatives of podocarpic acid have been investigated as inhibitors of cytokine (IL-1β) release.[16]

  • Antiviral Activity: Certain podocarpic acid derivatives exhibit nanomolar activities against influenza A viruses, including strains resistant to existing drugs, by targeting the viral hemagglutinin-mediated membrane fusion.[17][18]

  • Metabolic Regulation: Podocarpic acid amides and anhydrides have been identified as potent agonists of Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol metabolism.[17][19] This suggests their potential for the treatment of atherosclerosis.[19][20]

  • Antitumor Activity: Various derivatives of podocarpic acid have been synthesized and evaluated for their potential as antitumoral agents.[16][17]

The following diagram illustrates the relationship between podocarpic acid and its potential therapeutic applications stemming from its biological activities.

therapeutic_potential podocarpic_acid Podocarpic Acid & Derivatives antimicrobial Antimicrobial Activity podocarpic_acid->antimicrobial anti_inflammatory Anti-inflammatory Activity podocarpic_acid->anti_inflammatory antiviral Antiviral Activity podocarpic_acid->antiviral lxr_agonist LXR Agonist Activity podocarpic_acid->lxr_agonist antitumor Antitumor Activity podocarpic_acid->antitumor

Therapeutic Potential of Podocarpic Acid Derivatives.

Conclusion

Podocarpic acid serves as a valuable biomarker for the chemotaxonomic profiling of the Podocarpaceae family. Its presence and concentration can aid in the identification and differentiation of species within genera such as Podocarpus and Dacrydium. The well-established protocols for its extraction, isolation, and characterization provide a solid foundation for further research in this area. Moreover, the diverse and potent biological activities of podocarpic acid and its derivatives underscore their significant potential in the development of new therapeutic agents for a range of diseases. Continued investigation into this fascinating natural product is warranted to fully exploit its utility in both botanical science and medicine.

References

The Anti-inflammatory Properties of Sciadonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadonic acid (SCA), a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of conifers like Podocarpus nagi, presents a compelling profile as an anti-inflammatory agent. Structurally similar to arachidonic acid (AA), SCA's primary mechanism involves its incorporation into cellular phospholipids, where it displaces AA and subsequently attenuates the production of pro-inflammatory eicosanoids. Furthermore, SCA exerts significant inhibitory effects on key inflammatory signaling cascades, notably suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In vitro studies utilizing murine macrophage models have demonstrated that SCA effectively reduces the production of critical inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the core anti-inflammatory properties of Sciadonic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to support further research and drug development initiatives.

Core Mechanisms of Action

The anti-inflammatory effects of Sciadonic acid are primarily attributed to two interconnected mechanisms: competitive inhibition of the arachidonic acid cascade and the direct modulation of intracellular inflammatory signaling pathways.

Competitive Inhibition of the Arachidonic Acid (AA) Cascade

Once an inflammatory stimulus activates cells, the enzyme phospholipase A2 (PLA2) releases arachidonic acid from the cell membrane's phospholipid stores. Free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Sciadonic acid's structural resemblance to AA allows it to be incorporated into cellular phospholipids, effectively competing with and displacing AA.[1] This substitution reduces the available substrate pool for COX and LOX enzymes, leading to a significant decrease in the synthesis of their pro-inflammatory products, most notably Prostaglandin E2 (PGE2).[2]

SCA_vs_AA_Pathway cluster_membrane Cell Membrane Phospholipids cluster_cytosol Cytosol PL_AA Arachidonic Acid (AA) PLA2 Phospholipase A2 (PLA2) PL_AA->PLA2 Inflammatory Stimulus PL_SCA Sciadonic Acid (SCA) PL_SCA->PLA2 AA Free AA PLA2->AA SCA Free SCA PLA2->SCA COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzymes AA->LOX SCA->COX Competitive Inhibition SCA->LOX Competitive Inhibition Prostaglandins Prostaglandins (e.g., PGE2) Thromboxanes COX->Prostaglandins Metabolism Ineffective_Metabolism Reduced/Altered Metabolites COX->Ineffective_Metabolism Leukotrienes Leukotrienes LOX->Leukotrienes Metabolism LOX->Ineffective_Metabolism

Figure 1: Sciadonic Acid's Competitive Inhibition of the Arachidonic Acid Cascade.
Suppression of NF-κB and MAPK Signaling Pathways

Beyond substrate competition, Sciadonic acid actively suppresses intracellular signaling pathways that orchestrate the inflammatory response. In macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory trigger, SCA has been shown to inhibit the activation of two central signaling hubs: NF-κB and MAPK.[1]

SCA achieves this by:

  • Inhibiting MAPK Phosphorylation: It prevents the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1]

  • Suppressing NF-κB Translocation: It blocks the translocation of the NF-κB complex from the cytoplasm into the nucleus.[1]

The inactivation of these pathways prevents the transcription of a host of pro-inflammatory genes, leading to decreased expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the secretion of inflammatory cytokines.[1]

SCA_Signaling_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_Cascade MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_Cascade Activates NFkB_Complex IκB-NF-κB (Cytoplasmic Complex) TLR4->NFkB_Complex Activates NFkB_Nuclear NF-κB (Nuclear) MAPK_Cascade->NFkB_Nuclear Promotes Translocation NFkB_Complex->NFkB_Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Nuclear->Gene_Expression Induces Nucleus Nucleus Mediators iNOS, COX-2, TNF-α, IL-6 Gene_Expression->Mediators Leads to Production SCA Sciadonic Acid SCA->MAPK_Cascade Inhibits Phosphorylation SCA->NFkB_Complex Inhibits Translocation

Figure 2: Inhibition of NF-κB and MAPK Signaling Pathways by Sciadonic Acid.

Quantitative Data on Anti-inflammatory Effects

In vitro studies on murine RAW264.7 macrophages provide quantitative evidence of Sciadonic acid's efficacy in reducing key inflammatory markers following stimulation with lipopolysaccharide (LPS).

Table 1: Inhibition of Pro-inflammatory Mediators by Sciadonic Acid
MediatorFunction% Reduction by SCAReference
Prostaglandin E2 (PGE2)Potent inflammatory mediator; involved in fever, pain.4% - 29%[1][2]
Nitric Oxide (NO)Pro-inflammatory molecule produced by iNOS.31%[1]
Interleukin-6 (IL-6)Pro-inflammatory cytokine with systemic effects.34%[1]
Tumor Necrosis Factor-α (TNF-α)Key cytokine in systemic inflammation.14%[1]
Table 2: Effect of Sciadonic Acid on Pro-inflammatory Gene Expression
Gene ProductFunctionEffect of SCAReference
Inducible Nitric Oxide Synthase (iNOS)Enzyme responsible for high-output NO production.Decreased Expression[1]
Cyclooxygenase-2 (COX-2)Enzyme responsible for PGE2 synthesis during inflammation.Decreased Expression[1]

Experimental Protocols & Methodologies

The following protocols are based on methodologies employed in key studies investigating the anti-inflammatory effects of Sciadonic acid in murine RAW264.7 macrophages.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed RAW 264.7 Cells pretreat Pre-treatment with Sciadonic Acid (Various Concentrations) for 24h start->pretreat stimulate Stimulation with LPS (e.g., 100 ng/mL) for 24h pretreat->stimulate collect Collect Cell Culture Supernatant stimulate->collect lyse Lyse Cells for Protein/RNA stimulate->lyse griess Griess Assay (for Nitric Oxide) collect->griess elisa ELISA (for PGE2, TNF-α, IL-6) collect->elisa western Western Blot (for iNOS, COX-2, p-MAPK) lyse->western if Immunofluorescence (for NF-κB Translocation) lyse->if

Figure 3: General Experimental Workflow for In Vitro Analysis of Sciadonic Acid.
Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

  • Pre-treatment: Culture medium is replaced with fresh medium containing various concentrations of Sciadonic acid (e.g., 10, 25, 50, 100 µM) or vehicle control (e.g., DMSO). Cells are incubated for 24 hours to allow for the incorporation of SCA into cellular phospholipids.

  • Stimulation: Lipopolysaccharide (LPS) is added directly to the culture medium at a final concentration (e.g., 100 ng/mL or 1 µg/mL) to induce an inflammatory response. A non-stimulated control group is maintained.

  • Incubation: Cells are incubated for a further 24 hours post-LPS stimulation.

  • Harvesting: After the final incubation, the cell culture supernatant is collected for analysis of secreted mediators. The remaining cells are washed with PBS and then lysed for protein or RNA analysis.

Nitric Oxide (NO) Quantification (Griess Assay)
  • Principle: Measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.

  • Procedure: a. Collect 100 µL of cell culture supernatant from each treatment group. b. Add 100 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate. c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540-550 nm using a microplate reader. e. Quantify nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.

Cytokine and PGE2 Quantification (ELISA)
  • Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6) and PGE2 in the culture supernatant.

  • Procedure: a. Coat a 96-well plate with a capture antibody specific for the target molecule (e.g., anti-TNF-α). b. Block non-specific binding sites. c. Add cell culture supernatants and standards to the wells and incubate. d. Wash the plate, then add a biotinylated detection antibody specific for the target molecule. e. Wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a chromogenic substrate (e.g., TMB). g. Stop the reaction with a stop solution and measure absorbance at 450 nm. h. Calculate concentrations based on the standard curve.

Protein Expression Analysis (Western Blot)
  • Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-ERK, p-p38) in cell lysates.

  • Procedure: a. Extract total protein from lysed cells and determine concentration using a BCA or Bradford assay. b. Separate 20-40 µg of protein per sample by SDS-PAGE. c. Transfer separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies specific to the target proteins (e.g., rabbit anti-iNOS, mouse anti-COX-2) overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies. g. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

NF-κB Nuclear Translocation Analysis (Immunofluorescence)
  • Principle: Visualizes the location of the NF-κB p65 subunit within the cell to determine if it has translocated from the cytoplasm to the nucleus upon stimulation.

  • Procedure: a. Grow and treat cells on glass coverslips. b. Fix the cells with 4% paraformaldehyde. c. Permeabilize the cell membranes with a detergent like 0.1% Triton X-100. d. Block non-specific sites with bovine serum albumin (BSA). e. Incubate with a primary antibody against the NF-κB p65 subunit. f. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). g. Counterstain the nuclei with DAPI or Hoechst stain. h. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Translocation is confirmed by the co-localization of the NF-κB (green) and nuclear (blue) signals.

Conclusion and Future Directions

Sciadonic acid demonstrates significant anti-inflammatory properties through a dual mechanism of action: reducing the substrate for eicosanoid synthesis and suppressing pro-inflammatory signaling pathways. The quantitative data from in vitro macrophage models confirms its ability to decrease the expression and release of key mediators of inflammation. These findings establish Sciadonic acid as a promising candidate for further investigation in preclinical models of inflammatory diseases. Future research should focus on establishing its in vivo efficacy, safety profile, and bioavailability, as well as exploring its potential in synergistic combination with other anti-inflammatory agents. The detailed methodologies provided herein offer a robust framework for the continued evaluation of Sciadonic acid and related compounds in the drug development pipeline.

References

An In-depth Technical Guide on 5(Z),11(Z),14(Z)-Eicosatrienoic Acid in Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as sciadonic acid, is a non-methylene-interrupted fatty acid (NMIFA) found in various marine organisms, particularly sponges and other invertebrates. This technical guide provides a comprehensive overview of the biosynthesis, distribution, and physiological roles of this unique fatty acid. Detailed experimental protocols for its extraction, quantification, and the assessment of its biological activities are presented. Furthermore, this guide elucidates the signaling pathways modulated by sciadonic acid, offering insights for researchers and professionals in drug development.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active lipids. Among these, non-methylene-interrupted fatty acids (NMIFA) represent a unique class of polyunsaturated fatty acids (PUFAs) where the double bonds are separated by more than one methylene (B1212753) group. This compound (sciadonic acid) is a prominent member of this family, attracting significant interest due to its potential therapeutic properties, including anti-inflammatory and lipid-lowering effects. This guide delves into the core aspects of sciadonic acid in the marine environment, providing a technical resource for its study and potential applications.

Distribution in Marine Organisms

This compound and related NMIFA are predominantly found in marine invertebrates, with sponges (Phylum Porifera) being a particularly rich source. These fatty acids are often referred to as "demospongic acids" due to their initial discovery in Demospongiae.[1] Their presence has also been reported in other marine organisms such as mollusks.[2] The concentration of these fatty acids can vary significantly between species.

Table 1: Quantitative Data on the Fatty Acid Composition of Selected Marine Sponges (% of Total Fatty Acids)

Fatty AcidXestospongia vansoesti[3]Aaptos suberitoides[3]Geodia atlantica[1]Geodia barretti[1]
Saturated Fatty Acids (SFA) 45.1441.62--
16:0 (Palmitic acid)MajorMajor5.34.9
18:0 (Stearic acid)MajorMajor3.13.3
Monounsaturated Fatty Acids (MUFA) >117.97--
18:1 isomers6.785.3--
Polyunsaturated Fatty Acids (PUFA) 8.0912.25--
Demospongic Acids (NMIFA)
25:2 Δ5,9PresentPresent--
26:2 Δ5,9Present7.26--
26:2 Δ5,9--13.913.7
28:2 Δ5,9--1.82.1

Note: '-' indicates data not reported in the specified format in the cited source. The table presents a summary of the fatty acid classes and specific demospongic acids found in these sponge species.

Biosynthesis of this compound

The biosynthesis of NMIFA, including sciadonic acid, in marine invertebrates involves a series of desaturation and elongation steps. Unlike the typical synthesis of PUFAs, the desaturation events are not always sequential. The pathway is believed to involve the action of specific fatty acid desaturases (FADs) and elongases.[2] Key enzymes implicated in this process are Δ5 and Δ9 desaturases. The proposed biosynthetic pathway starts from common saturated fatty acids like stearic acid (18:0).

Biosynthesis_of_NMIFA Stearic Acid (18:0) Stearic Acid (18:0) Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) Stearic Acid (18:0)->Oleic Acid (18:1n-9) Δ9-Desaturase 20:1n-9 20:1n-9 Oleic Acid (18:1n-9)->20:1n-9 Elongase 5,11-Eicosadienoic Acid (20:2Δ5,11) 5,11-Eicosadienoic Acid (20:2Δ5,11) 20:1n-9->5,11-Eicosadienoic Acid (20:2Δ5,11) Δ5-Desaturase Further Elongation & Desaturation Further Elongation & Desaturation 5,11-Eicosadienoic Acid (20:2Δ5,11)->Further Elongation & Desaturation Elongases & Desaturases This compound\n(Sciadonic Acid) This compound (Sciadonic Acid) Further Elongation & Desaturation->this compound\n(Sciadonic Acid)

Proposed biosynthetic pathway of a non-methylene-interrupted fatty acid.

Physiological Roles and Signaling Pathways

This compound exhibits a range of biological activities with potential therapeutic implications.

Anti-inflammatory Effects

Sciadonic acid has demonstrated anti-inflammatory properties, potentially by competing with arachidonic acid for incorporation into cell membranes, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[4]

Lipid Metabolism Regulation

A significant mechanism of action for sciadonic acid is the inhibition of stearoyl-CoA desaturase-1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[5] Inhibition of SCD1 can lead to a reduction in triglyceride synthesis and has been linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

SCD1_Inhibition_Pathway Sciadonic Acid Sciadonic Acid SCD1 SCD1 Sciadonic Acid->SCD1 Inhibits AMPK AMPK SCD1->AMPK Activates Wnt/β-catenin Signaling Wnt/β-catenin Signaling SCD1->Wnt/β-catenin Signaling Downregulates ACC ACC AMPK->ACC Inhibits Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Decreases Cell Proliferation Cell Proliferation Wnt/β-catenin Signaling->Cell Proliferation Decreases

Signaling pathway of SCD1 inhibition by sciadonic acid.

Inhibition of SCD1 by sciadonic acid can also lead to the downregulation of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[6][7] This suggests a potential role for sciadonic acid in cancer chemoprevention and therapy.

Experimental Protocols

Extraction of Total Lipids from Marine Organisms (Modified Folch Method)

This protocol describes the extraction of total lipids from marine invertebrate tissues.[8][9]

Materials:

  • Marine organism tissue

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glassware

Procedure:

  • Weigh the tissue sample (e.g., 1 g) and place it in a homogenizer.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final volume 20 times that of the tissue sample (e.g., 20 mL for 1 g of tissue).

  • Homogenize the sample for 2-3 minutes.

  • Filter the homogenate through a filter paper or centrifuge to separate the liquid phase.

  • Transfer the liquid extract to a separatory funnel.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).

  • Vortex the mixture for 30 seconds and then centrifuge at low speed (e.g., 2000 rpm for 10 minutes) to separate the phases.

  • The lower chloroform phase contains the lipids. Carefully collect this lower phase.

  • Evaporate the solvent using a rotary evaporator or under a stream of nitrogen.

  • Resuspend the lipid extract in a known volume of chloroform:methanol (2:1) for storage at -20°C.

Lipid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Phase Separation cluster_2 Lipid Recovery Homogenize tissue in\nChloroform:Methanol (2:1) Homogenize tissue in Chloroform:Methanol (2:1) Filter or Centrifuge Filter or Centrifuge Homogenize tissue in\nChloroform:Methanol (2:1)->Filter or Centrifuge Add 0.9% NaCl solution Add 0.9% NaCl solution Filter or Centrifuge->Add 0.9% NaCl solution Vortex and Centrifuge Vortex and Centrifuge Add 0.9% NaCl solution->Vortex and Centrifuge Collect lower\nchloroform phase Collect lower chloroform phase Vortex and Centrifuge->Collect lower\nchloroform phase Evaporate solvent Evaporate solvent Collect lower\nchloroform phase->Evaporate solvent Store lipid extract Store lipid extract Evaporate solvent->Store lipid extract

Workflow for the extraction of lipids from marine organisms.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol details the conversion of fatty acids to their more volatile methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.[10]

Materials:

Procedure:

  • Transfer a known amount of the lipid extract to a screw-cap test tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 2 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at low speed to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Add anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Quantification of this compound by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., FAMEWAX or Rt-2560)[11][12]

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 4 min, then ramp to 240°C at 3°C/min, and hold for 15 min.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split, depending on the concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: Identification of FAMEs is based on their retention times compared to known standards and their characteristic mass spectra.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[13][14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • Test compound (this compound)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

This compound and other NMIFA from marine organisms represent a promising area of research for the development of new therapeutic agents. Their unique structures and potent biological activities, particularly their anti-inflammatory and lipid-modulating effects, warrant further investigation. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of these fascinating marine natural products.

References

Technical Guide for the Identification and Characterization of Calthic Acid in Novel Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel bioactive compounds from natural sources is a cornerstone of drug development. This guide provides a comprehensive technical framework for the identification, quantification, and preliminary characterization of a putative novel compound, herein referred to as "Calthic acid," from plant extracts. The methodologies outlined are based on established principles of phytochemistry and analytical chemistry, providing a robust workflow for researchers. While "Calthic acid" is used as a placeholder, the principles and protocols described are broadly applicable to the investigation of new chemical entities from botanical origins.

Extraction of Calthic Acid from Plant Material

The initial step in the identification process is the efficient extraction of the target compound from the plant matrix. The choice of extraction method and solvent is critical and should be guided by the polarity of the target compound, which may be inferred from preliminary screening.

Recommended Extraction Protocols

A sequential extraction approach with solvents of increasing polarity is recommended to isolate a broad range of compounds.

Table 1: Solvent Extraction Protocol for Calthic Acid

StepSolvent SystemProcedurePurpose
1n-HexaneMacerate the dried, powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with constant agitation. Filter and collect the extract. Repeat twice.To remove non-polar compounds such as lipids and waxes.
2Ethyl Acetate (B1210297)Macerate the plant residue from Step 1 in ethyl acetate (1:10 w/v) for 24 hours at room temperature with constant agitation. Filter and collect the extract. Repeat twice.To extract compounds of intermediate polarity.
3Methanol (B129727)Macerate the plant residue from Step 2 in methanol (1:10 w/v) for 24 hours at room temperature with constant agitation. Filter and collect the extract. Repeat twice.To extract polar compounds, including many organic acids.[1]
4Water (Aqueous)Macerate the plant residue from Step 3 in distilled water (1:10 w/v) for 24 hours at 50°C with constant agitation. Filter and collect the extract. Repeat twice.To extract highly polar, water-soluble compounds.

Following extraction, each solvent fraction should be concentrated under reduced pressure using a rotary evaporator.

Experimental Workflow for Extraction

Extraction_Workflow Start Dried, Powdered Plant Material Hexane Maceration with n-Hexane Start->Hexane Hexane_Extract n-Hexane Extract (Non-polar) Hexane->Hexane_Extract Residue1 Plant Residue Hexane->Residue1 Ethyl_Acetate Maceration with Ethyl Acetate Residue1->Ethyl_Acetate EA_Extract Ethyl Acetate Extract (Mid-polar) Ethyl_Acetate->EA_Extract Residue2 Plant Residue Ethyl_Acetate->Residue2 Methanol Maceration with Methanol Residue2->Methanol MeOH_Extract Methanol Extract (Polar) Methanol->MeOH_Extract Residue3 Plant Residue Methanol->Residue3 Water Maceration with Water Residue3->Water Water_Extract Aqueous Extract (Highly Polar) Water->Water_Extract

Figure 1: Sequential Extraction Workflow.

Analytical Identification of Calthic Acid

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of a novel compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation of compounds in a mixture.[2] For organic acids, reversed-phase chromatography with UV detection is a common starting point.[3]

3.1.1. HPLC Method Protocol

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. The carboxyl group of organic acids typically shows absorbance around 210 nm.[3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity, making it the gold standard for the identification of novel compounds.[2]

3.2.1. LC-MS/MS Method Protocol

  • LC System: Utilize the HPLC conditions described in section 3.1.1.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of acidic compounds.[5]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.

  • Data Acquisition: Full scan mode (m/z 50-1000) to determine the parent ion mass of Calthic acid. Subsequently, a product ion scan (tandem MS) of the parent ion can be performed to obtain fragmentation patterns for structural elucidation.

Data Presentation: Analytical Results

Table 2: Hypothetical HPLC and LC-MS/MS Data for Calthic Acid

ParameterValueDescription
HPLC Retention Time (RT) 15.2 minElution time from the C18 column under the specified gradient.
UV λmax 212 nm, 280 nmWavelengths of maximum UV absorbance, suggesting a carboxyl group and potentially an aromatic ring.
[M-H]⁻ (Parent Ion) m/z 345.12The deprotonated molecular ion observed in negative ESI mode.
MS/MS Fragments m/z 299.10, 177.05, 133.03Daughter ions produced from the fragmentation of the parent ion, which are crucial for structural elucidation.

Quantification of Calthic Acid

Once identified, quantifying the amount of Calthic acid in the plant extract is crucial for standardization and further development.

Quantitative Analysis Protocol

A validated LC-MS/MS method is recommended for accurate quantification.

  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the crude extract and minimize matrix effects.[2]

  • Internal Standard: Use a structurally similar compound that is not present in the extract as an internal standard to correct for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte is ideal.[2]

  • Calibration Curve: Prepare a series of standard solutions of purified Calthic acid at known concentrations and analyze them to construct a calibration curve.

  • Quantification: Analyze the prepared plant extract samples and determine the concentration of Calthic acid by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Data Presentation: Quantitative Results

Table 3: Quantification of Calthic Acid in Different Plant Parts (Hypothetical Data)

Plant PartCalthic Acid Concentration (mg/g of dry weight)Standard Deviation
Leaves5.8± 0.4
Stems2.1± 0.2
Roots0.5± 0.1
Flowers8.3± 0.6

Preliminary Bioactivity Screening: Potential Interaction with Calcium Signaling Pathways

Given that many natural products exert their effects through modulating intracellular signaling, a preliminary investigation into the effect of Calthic acid on calcium signaling pathways can provide insights into its potential mechanism of action. Calcium is a crucial second messenger involved in numerous cellular processes.[6][7]

Conceptual Signaling Pathway

The following diagram illustrates a generalized calcium signaling pathway that could be modulated by a novel bioactive compound like Calthic acid.

Calcium_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Calthic_Acid Calthic Acid Receptor GPCR / Ion Channel Calthic_Acid->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers Ca_Cytosol ↑ [Ca²⁺]cytosol Ca_ER->Ca_Cytosol Calmodulin Calmodulin Ca_Cytosol->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) CaM_Complex->Downstream Activates

Figure 2: Hypothetical Calthic Acid-Modulated Calcium Signaling.

Conclusion

This technical guide provides a systematic and robust approach for the identification, quantification, and preliminary functional characterization of a novel compound, "Calthic acid," from plant extracts. By following these detailed protocols and utilizing the structured data presentation formats, researchers can efficiently advance the discovery and development of new natural products. The successful application of these methodologies will depend on careful experimental execution and data interpretation.

References

Methodological & Application

Application Notes and Protocols for Sciadonic Acid Quantification using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) is a non-methylene-interrupted polyunsaturated fatty acid found in the seeds of various gymnosperms, such as those from the Pinus and Torreya genera. Due to its unique structure and potential biological activities, including anti-inflammatory and lipid-lowering effects, accurate quantification of Sciadonic acid in various matrices is crucial for research, nutritional analysis, and the development of novel therapeutic agents. This document provides a detailed protocol for the quantification of Sciadonic acid using gas chromatography with flame ionization detection (GC-FID), a robust and widely used analytical technique for fatty acid analysis.

Data Presentation: Sciadonic Acid Content in Plant Oils

The following table summarizes the quantitative data for Sciadonic acid found in the seed oils of two notable gymnosperm species. This data is essential for comparative studies and for identifying rich natural sources of this unique fatty acid.

Plant SpeciesCommon NameSciadonic Acid Content (% of total fatty acids)Reference
Torreya grandisChinese Torreya8.65%[1]
Pinus koraiensisKorean PineNot explicitly quantified as a percentage, but present[2][3][4][5][6]

Experimental Protocol: Quantification of Sciadonic Acid by GC-FID

This protocol outlines the necessary steps for the extraction, derivatization, and analysis of Sciadonic acid from oil samples.

Lipid Extraction from Seed Samples
  • Sample Homogenization : Weigh approximately 1 gram of finely ground seed material into a glass tube with a PTFE-lined cap.

  • Solvent Addition : Add 10 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to the tube.

  • Extraction : Homogenize the sample using a high-speed homogenizer for 2 minutes.

  • Phase Separation : Add 2 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Collection : Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed glass vial.

  • Drying : Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Lipid Mass Determination : Once the solvent is fully evaporated, weigh the vial to determine the total lipid mass.

Preparation of Fatty Acid Methyl Esters (FAMEs)

Fatty acids must be derivatized to their more volatile methyl esters prior to GC analysis.[1]

  • Reagent Preparation : Prepare a 14% solution of Boron Trifluoride in methanol (BF3-methanol). Caution : BF3-methanol is toxic and corrosive; handle it in a fume hood with appropriate personal protective equipment.

  • Transesterification :

    • To the extracted lipid residue (approximately 20-30 mg), add 2 mL of 0.5 M NaOH in methanol.

    • Heat the mixture in a sealed tube at 100°C for 5 minutes in a heating block.

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF3-methanol solution.

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs :

    • Add 1 mL of isooctane (B107328) and 1 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 30 seconds.

    • Allow the layers to separate. The upper isooctane layer contains the FAMEs.

    • Carefully transfer the upper layer to a clean GC vial.

    • Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
  • Instrumentation : An Agilent 7890B GC system (or equivalent) equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is recommended.[7]

  • GC Column : A highly polar capillary column, such as an HP-88 (100 m x 0.25 mm i.d., 0.2 µm film thickness) or equivalent, is crucial for the separation of fatty acid methyl esters, including positional isomers.[6]

  • Carrier Gas : Use Helium at a constant flow rate of 1 mL/min.[7]

  • Injector and Detector Parameters :

    • Inlet Temperature : 250°C[7]

    • Split Ratio : 50:1[7]

    • Injection Volume : 1 µL

    • Detector Temperature : 260°C[7]

    • Hydrogen Flow : 40 mL/min[7]

    • Air Flow : 450 mL/min[7]

  • Oven Temperature Program :

    • Initial Temperature : 120°C, hold for 1 minute.

    • Ramp 1 : Increase to 175°C at 10°C/min, hold for 10 minutes.

    • Ramp 2 : Increase to 210°C at 5°C/min, hold for 10 minutes.

    • Ramp 3 : Increase to 230°C at 5°C/min, hold for 9.5 minutes.[7]

  • Quantification :

    • Internal Standard : Add a known amount of a suitable internal standard, such as C17:0 (heptadecanoic acid) methyl ester, to the sample before derivatization to correct for variations in extraction and injection.

    • External Standard Calibration : Prepare a series of calibration standards containing known concentrations of a pure Sciadonic acid methyl ester standard.

    • Data Analysis : Identify the Sciadonic acid methyl ester peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Sciadonic acid in the sample by relating its peak area to the peak area of the internal standard and using the calibration curve.

Visualizations

Experimental Workflow for Sciadonic Acid Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization FAME Derivatization cluster_analysis GC-FID Analysis Sample Seed Sample Grinding Grinding Sample->Grinding Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Extraction Drying Solvent Evaporation Extraction->Drying Lipid_Extract Total Lipid Extract Drying->Lipid_Extract Derivatization Transesterification (BF3-Methanol) Lipid_Extract->Derivatization FAME_Extraction FAME Extraction (Isooctane) Derivatization->FAME_Extraction FAME_Sample FAMEs in Isooctane FAME_Extraction->FAME_Sample GC_Injection GC Injection FAME_Sample->GC_Injection Separation Chromatographic Separation (HP-88 Column) GC_Injection->Separation Detection Flame Ionization Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for Sciadonic Acid Quantification.

Proposed Signaling Pathway of Sciadonic Acid

signaling_pathway cluster_membrane Cell Membrane cluster_inflammation Inflammatory Cascade cluster_lipid_synthesis Lipid Synthesis Pathway Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 releases AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX substrate Sciadonic_Acid_Membrane Sciadonic Acid (incorporated) Sciadonic_Acid_Membrane->PLA2 competes with AA for incorporation Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Triglycerides Triglyceride Synthesis MUFA->Triglycerides Sciadonic_Acid_Exo Exogenous Sciadonic Acid Sciadonic_Acid_Exo->Sciadonic_Acid_Membrane incorporation Sciadonic_Acid_Exo->COX Potential Inhibition Sciadonic_Acid_Exo->SCD1 Inhibition

Caption: Sciadonic Acid's Potential Signaling Interactions.

References

Application Notes: Solid-Phase Extraction of 5,11,14-Eicosatrienoic Acid from Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,11,14-Eicosatrienoic acid, also known as Mead acid, is an omega-9 polyunsaturated fatty acid. Under normal physiological conditions, its levels in human serum are typically low. However, in states of essential fatty acid deficiency (EFAD), the biosynthesis of Mead acid from oleic acid is upregulated, making it a critical biomarker for assessing nutritional status.[1] Accurate and reliable quantification of Mead acid in serum is crucial for researchers, scientists, and drug development professionals studying metabolic disorders and nutritional deficiencies. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like serum prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This document provides a detailed protocol for the solid-phase extraction of 5,11,14-eicosatrienoic acid from serum.

Biological Significance: The Biosynthesis of Mead Acid

Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps. This pathway becomes particularly active when the intake of essential fatty acids, such as linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), is insufficient. The enzymes involved in these pathways, including delta-6-desaturase and delta-5-desaturase, will then act on oleic acid to produce Mead acid.

Mead Acid Biosynthesis Pathway Oleic Acid (18:1 n-9) Oleic Acid (18:1 n-9) Eicosenoic Acid (20:1 n-9) Eicosenoic Acid (20:1 n-9) Oleic Acid (18:1 n-9)->Eicosenoic Acid (20:1 n-9) Elongase Elongase Elongase Eicosadienoic Acid (20:2 n-9) Eicosadienoic Acid (20:2 n-9) Eicosenoic Acid (20:1 n-9)->Eicosadienoic Acid (20:2 n-9) Δ6-Desaturase Δ6-Desaturase Δ6-Desaturase 5,11,14-Eicosatrienoic Acid (Mead Acid, 20:3 n-9) 5,11,14-Eicosatrienoic Acid (Mead Acid, 20:3 n-9) Eicosadienoic Acid (20:2 n-9)->5,11,14-Eicosatrienoic Acid (Mead Acid, 20:3 n-9) Δ5-Desaturase Δ5-Desaturase Δ5-Desaturase

Caption: Biosynthesis pathway of Mead Acid from Oleic Acid.

Quantitative Data

While specific recovery and precision data for the solid-phase extraction of 5,11,14-eicosatrienoic acid from serum are not extensively available in the literature, the following tables provide a summary of typical performance characteristics for the analysis of general eicosanoids and free fatty acids using SPE followed by mass spectrometry. The performance for Mead acid is expected to be comparable.

Table 1: General Performance Characteristics of Eicosanoid and Fatty Acid Analysis using SPE-LC/MS/MS

ParameterTypical ValueReference(s)
Recovery > 64.5% for a panel of 25 eicosanoids[1]
70-120% for a broad range of eicosanoids[4]
> 90% (expected for general free fatty acids)[5]
Precision (%CV) < 15%[6]
< ± 20% for a broad concentration range of eicosanoids[1]
Linearity (r²) > 0.99[1][6]
Limit of Quantification (LOQ) 0.048 - 0.44 ng/mL for various eicosanoids[1]
~0.5 ng/mL (for a similar small molecule)[6]

Note: The performance of SPE can be influenced by the specific sorbent, sample matrix, and elution conditions used.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of 5,11,14-eicosatrienoic acid from serum samples. The protocol is a composite based on established methods for eicosanoid and fatty acid extraction.[1][7]

Materials and Reagents

  • Serum samples

  • Internal Standard (e.g., deuterated 5,11,14-eicosatrienoic acid)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Hydrochloric acid (2M)

  • Ethyl Acetate (B1210297)

  • Hexane (B92381)

  • Butylated hydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Experimental Workflow

SPE Workflow for Mead Acid Extraction cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction serum Serum Sample add_is Add Internal Standard serum->add_is acidify Acidify to pH 3.5 add_is->acidify precipitate Protein Precipitation (optional) acidify->precipitate load Load Sample precipitate->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (e.g., 5-15% Methanol in Water) load->wash elute Elute Mead Acid (Methanol or Ethyl Acetate) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the solid-phase extraction of Mead Acid.

Step-by-Step Protocol

  • Sample Pre-treatment:

    • Thaw serum samples on ice.

    • To 200 µL of serum in a polypropylene (B1209903) tube, add an appropriate amount of a deuterated internal standard.

    • To prevent auto-oxidation, an antioxidant such as BHT can be added to the solvents.

    • Acidify the serum sample to a pH of approximately 3.5 by adding 2M hydrochloric acid (approximately 10 µL).[6] Vortex briefly.

    • Incubate the sample at 4°C for 15 minutes.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (using a C18 cartridge):

    • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out.

    • Loading: Load the pre-treated serum supernatant onto the conditioned SPE cartridge. A slow and steady flow rate (e.g., 1 mL/min) is recommended.

    • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences. Follow this with a wash of 2 mL of hexane to remove non-polar interferences that are less polar than Mead acid.

    • Elution: Elute the 5,11,14-eicosatrienoic acid from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Method Validation Considerations

To ensure the reliability of the method, it is essential to perform a thorough validation. Key parameters to evaluate include:

  • Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effects: Assessed by comparing the analyte response in a post-extraction spiked sample to a neat standard solution.

  • Precision and Accuracy: Evaluated by analyzing quality control samples at different concentrations in multiple runs.

  • Linearity and Sensitivity (LOD and LOQ): Determined by analyzing a series of calibration standards.

This application note provides a comprehensive protocol for the solid-phase extraction of 5,11,14-eicosatrienoic acid from serum. While specific quantitative performance data for Mead acid is limited, the provided protocol, based on established methods for similar analytes, offers a robust starting point for researchers. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reproducible results in the quantification of this important biomarker.

References

Application Note: Derivatization of Podocarpic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of chemical compounds. However, its application is generally limited to volatile and thermally stable analytes.[1] Podocarpic acid, a natural diterpenoid resin acid, possesses two polar functional groups: a carboxylic acid and a phenolic hydroxyl group. These groups lead to low volatility and potential thermal degradation, making direct GC-MS analysis challenging, often resulting in poor peak shape and low sensitivity.[2] To overcome these limitations, derivatization is employed to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives, rendering the molecule suitable for GC-MS analysis.[3][4] This application note provides detailed protocols for the two most common derivatization techniques for podocarpic acid: silylation and methylation (esterification).

Principle of Derivatization Derivatization for GC-MS involves chemically modifying the analyte to improve its chromatographic properties.[4] For podocarpic acid, the active hydrogens of the carboxylic acid and phenolic hydroxyl groups are replaced with non-polar groups.

  • Silylation: This is a widely used derivatization method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[1][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS esters and TMS ethers are significantly more volatile and thermally stable.[5] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, especially for hindered groups.[6]

  • Methylation/Esterification: This method converts carboxylic acids into their corresponding methyl esters.[7] For phenols, it can form methyl ethers. Common reagents include boron trifluoride in methanol (B129727) (BF3-Methanol), which serves as a catalyst for the esterification process under mild conditions.[2] This process effectively reduces the polarity and increases the volatility of the analyte.[7]

Comparative Analysis of Derivatization Methods

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and desired stability of the derivative.

ParameterSilylation (BSTFA + TMCS)Methylation (BF3-Methanol)
Target Groups Carboxylic acids, phenols, alcohols, amines, thiols.[1][5]Primarily carboxylic acids; can methylate phenols under certain conditions.[2][7]
Reaction Replacement of active hydrogen with a trimethylsilyl (-Si(CH₃)₃) group.[3]Esterification of carboxylic acid to a methyl ester (-COOCH₃).[2]
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) catalyst.[6]10-14% Boron trifluoride in Methanol (BF3-Methanol).[2]
Typical Conditions 60-80°C for 20-60 minutes.[2][4][8]60-100°C for 15-60 minutes.[2][9]
By-products Volatile and generally do not interfere with chromatography.[3][8]Water, salts (after neutralization/extraction). Requires a liquid-liquid extraction step.[2]
Derivative Stability Sensitive to moisture; derivatives can hydrolyze over time.[8]Methyl esters are generally stable.[6]
Advantages Fast, quantitative reaction for multiple functional groups; volatile by-products.[8]Produces stable derivatives; reagents are relatively common.[7]
Disadvantages Moisture sensitivity of reagents and derivatives.Requires post-reaction extraction and solvent removal; BF3 is toxic.[2][7]

Experimental Workflow for Podocarpic Acid Derivatization

The following diagram illustrates the general workflow for preparing podocarpic acid samples for GC-MS analysis, outlining the key decision points and steps for both silylation and methylation protocols.

G Workflow: Derivatization of Podocarpic Acid for GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization (Choose Method) cluster_silylation Silylation cluster_methylation Methylation cluster_analysis Analysis start Podocarpic Acid Sample (in aprotic solvent, e.g., DCM, Hexane) dry Evaporate solvent to dryness (under gentle N2 stream) start->dry add_bstfa Add BSTFA + 1% TMCS and anhydrous solvent (e.g., Pyridine) dry->add_bstfa add_bf3 Add 14% BF3-Methanol dry->add_bf3 heat_s Heat at 60-70°C for 30 min add_bstfa->heat_s cool_s Cool to Room Temp heat_s->cool_s gcms Inject into GC-MS cool_s->gcms heat_m Heat at 60°C for 60 min add_bf3->heat_m cool_m Cool to Room Temp heat_m->cool_m extract Perform Liquid-Liquid Extraction (e.g., Hexane (B92381) and Saturated NaCl) cool_m->extract dry_extract Dry organic layer (e.g., over Na2SO4) extract->dry_extract dry_extract->gcms

Caption: General experimental workflow for GC-MS analysis of podocarpic acid.

Experimental Protocols

Caution: Derivatization reagents are often toxic, moisture-sensitive, and should be handled in a fume hood with appropriate personal protective equipment (PPE).[8]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is highly effective as it derivatizes both the carboxylic acid and phenolic hydroxyl groups of podocarpic acid simultaneously.

Materials and Reagents:

  • Podocarpic acid sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (as a catalyst and solvent)[8]

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or transfer a known amount of the podocarpic acid sample (e.g., 100 µg) into a 2 mL GC vial.[8] If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all protic solvents like methanol or water, as they will react with the silylating reagent.[8]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried residue. To this solution, add 100 µL of BSTFA + 1% TMCS.[4] For larger sample amounts, scale the reagent volumes accordingly, ensuring at least a 2:1 molar excess of the silylating agent to active hydrogens.

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[4]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The derivatized sample should ideally be analyzed within a few days, as TMS derivatives can be susceptible to hydrolysis.[8]

Protocol 2: Methylation using BF3-Methanol

This protocol primarily targets the carboxylic acid group for esterification.

Materials and Reagents:

  • Podocarpic acid sample or standard

  • 14% Boron trifluoride in methanol (BF3-Methanol)[2]

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place a known amount of the podocarpic acid sample (e.g., 1 mg/mL solution) into a vial. If the sample is solid, dissolve it in a small amount of a suitable solvent before adding the derivatizing agent.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol to the sample.[2]

  • Reaction: Tightly cap the vial, vortex for 10 seconds, and place it in a heating block set to 60°C for 60 minutes.[2]

  • Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[2]

  • Sample Collection: Carefully transfer the upper hexane layer to a new clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, the hexane extract can be concentrated under a gentle stream of nitrogen before analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

References

Application Notes and Protocols for the Synthesis of 1-¹⁴C Labeled 5,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled fatty acids are invaluable tools in biomedical research, enabling the detailed study of their metabolism, distribution, and incorporation into complex lipids. 5,11,14-Eicosatrienoic acid is a significant polyunsaturated fatty acid, and its ¹⁴C-labeled counterpart allows for sensitive and specific tracking in various biological systems. These application notes provide a detailed, reconstructed protocol for the chemical synthesis of 1-¹⁴C labeled 5,11,14-eicosatrienoic acid, based on established radiolabeling and organic synthesis methodologies. While the specific protocol from the seminal work by Evans and Sprecher (1985) could not be obtained, this document outlines a robust and plausible synthetic route.[1]

The synthesis of 1-¹⁴C labeled compounds is a critical process in drug development and metabolic research, allowing for quantitative analysis of absorption, distribution, metabolism, and excretion (ADME) studies. The protocol described herein is designed to be a comprehensive guide for researchers with expertise in organic and radiochemical synthesis.

Synthetic Strategy

The proposed synthesis involves a multi-step approach, beginning with the construction of a C19 precursor containing the three Z-configured double bonds. The final step introduces the ¹⁴C label at the C-1 position. A plausible and efficient method to achieve this is through the reaction of a C19 alkyl halide with sodium [¹⁴C]cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid. This method ensures the label is introduced at the end of the synthesis, maximizing the incorporation of the expensive radiolabeled reagent. An alternative, also widely used method, involves the formation of a Grignard reagent from the C19 alkyl halide and its subsequent reaction with [¹⁴C]carbon dioxide.

The core C19 fragment with the required stereochemistry can be assembled using stereoselective reactions such as the Wittig reaction, which is a powerful tool for creating carbon-carbon double bonds with defined geometry. Protecting group strategies for the carboxyl functional group may be necessary in alternative synthetic routes but are avoided in this proposed end-stage labeling approach to maximize efficiency.

Experimental Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_labeling Radiolabeling cluster_purification Purification and Analysis start Commercially Available Starting Materials step1 Assembly of C19 Alkyl Halide Precursor (e.g., via Wittig Reaction) start->step1 step2 Reaction with Na[¹⁴C]CN step1->step2 step3 Hydrolysis of [¹⁴C]Nitrile step2->step3 step4 Purification by HPLC step3->step4 step5 Characterization and Purity Analysis (Radio-TLC, LC-MS) step4->step5 final_product 1-¹⁴C-5,11,14-Eicosatrienoic Acid step5->final_product

Caption: Synthetic workflow for 1-¹⁴C labeled 5,11,14-eicosatrienoic acid.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of 1-¹⁴C labeled 5,11,14-eicosatrienoic acid. Please note that these values are illustrative and actual results may vary depending on experimental conditions and the scale of the synthesis.

ParameterValueMethod of Determination
Overall Radiochemical Yield 15-25% (based on Na[¹⁴C]CN)Liquid Scintillation Counting
Specific Activity 40-55 mCi/mmol (1.48-2.04 GBq/mmol)UV-Vis Spectroscopy and Liquid Scintillation Counting
Radiochemical Purity >98%Radio-HPLC, Radio-TLC
Chemical Purity >98%HPLC, GC-MS, ¹H-NMR

Detailed Experimental Protocols

Safety Precautions: All work with ¹⁴C-labeled compounds must be performed in a designated radioisotope laboratory by trained personnel, following all institutional and national regulations for handling radioactive materials. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All reactions and manipulations of radioactive materials should be conducted in a certified fume hood with appropriate shielding.

Protocol 1: Synthesis of the C19 Alkyl Halide Precursor

This protocol outlines a general strategy for the synthesis of the C19 alkyl halide precursor. The exact choice of starting materials and reaction conditions will depend on the desired stereochemistry and available laboratory resources. A Wittig reaction is a common method for the stereoselective formation of the Z-double bonds.

Materials:

  • Appropriate aldehyde and phosphonium (B103445) salt fragments for Wittig reaction

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvents (e.g., THF, DMSO)

  • Reagents for conversion of a terminal alcohol to an alkyl halide (e.g., PBr₃, CBr₄/PPh₃)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Wittig Reaction: The C19 carbon skeleton is assembled through one or more Wittig reactions to introduce the double bonds at positions 5, 11, and 14 with Z-stereochemistry. For example, a C10 phosphonium ylide can be reacted with a C9 aldehyde to form one of the double bonds.

  • The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • The suspension is cooled to an appropriate temperature (e.g., -78 °C or 0 °C) and a strong base is added dropwise to generate the ylide.

  • The aldehyde, dissolved in the same anhydrous solvent, is then added to the ylide solution and the reaction is allowed to warm to room temperature and stir for several hours.

  • The reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the unsaturated hydrocarbon backbone.

  • Conversion to Alkyl Halide: The terminal functional group (e.g., a hydroxyl group) of the assembled C19 chain is converted to a good leaving group, such as a bromide or iodide, to facilitate the subsequent nucleophilic substitution with [¹⁴C]cyanide. For example, a terminal alcohol can be treated with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to yield the corresponding alkyl bromide.

  • The reaction is performed in an appropriate solvent (e.g., dichloromethane) and the product is purified by column chromatography.

Protocol 2: Synthesis of 1-¹⁴C Labeled 5,11,14-Eicosatrienoic Acid via Cyanide Displacement and Hydrolysis

Materials:

  • C19-alkyl halide precursor

  • Sodium [¹⁴C]cyanide (Na[¹⁴C]CN) with known specific activity

  • Anhydrous, polar aprotic solvent (e.g., DMSO, DMF)

  • Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • [¹⁴C]Cyanide Displacement:

    • In a shielded fume hood, the C19-alkyl halide precursor is dissolved in an anhydrous polar aprotic solvent such as DMSO.

    • Sodium [¹⁴C]cyanide is added to the solution. The reaction mixture is heated (e.g., to 60-80 °C) and stirred under an inert atmosphere for several hours to overnight.

    • The progress of the reaction is monitored by radio-TLC.

  • Hydrolysis of the [¹⁴C]Nitrile:

    • Upon completion of the cyanation reaction, the reaction mixture is cooled to room temperature.

    • For acidic hydrolysis, an aqueous solution of a strong acid (e.g., 6 M HCl) is added, and the mixture is heated to reflux for several hours.

    • Alternatively, for basic hydrolysis, an aqueous solution of a strong base (e.g., 10 M NaOH) is added, and the mixture is heated to reflux. After cooling, the reaction is acidified with a strong acid to protonate the carboxylate.

    • The reaction progress is monitored by radio-TLC until the nitrile is fully converted to the carboxylic acid.

  • Work-up and Extraction:

    • After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure.

Protocol 3: Purification and Analysis

Materials:

  • Crude 1-¹⁴C labeled 5,11,14-eicosatrienoic acid

  • HPLC system (preparative or semi-preparative) with a C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, water, with 0.1% trifluoroacetic acid)

  • In-line radioactivity detector

  • UV detector

  • Liquid scintillation counter and vials

  • Scintillation cocktail

  • Standards of unlabeled 5,11,14-eicosatrienoic acid

Procedure:

  • Purification by HPLC:

    • The crude product is dissolved in a small volume of the HPLC mobile phase and purified by reverse-phase HPLC.

    • A suitable gradient of solvents is used to achieve good separation of the desired product from any unreacted starting materials and byproducts.

    • The eluent is monitored by both a UV detector (if a chromophore is present or for co-elution with a standard) and a radioactivity detector.

    • Fractions corresponding to the radioactive peak of the desired product are collected.

  • Determination of Radiochemical Purity:

    • An aliquot of the purified product is re-injected into the HPLC system to confirm its purity. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as a single peak corresponding to the product.

    • Purity can also be assessed by radio-TLC using an appropriate solvent system.

  • Determination of Specific Activity:

    • The concentration of the purified product in a known volume of solution is determined using a validated analytical method, such as UV-Vis spectroscopy against a standard curve of the unlabeled compound or by quantitative mass spectrometry.

    • The total radioactivity in the same volume of solution is measured by liquid scintillation counting.

    • The specific activity is calculated by dividing the total radioactivity by the molar amount of the compound.

  • Structural Confirmation:

    • The chemical identity of the radiolabeled product should be confirmed by co-elution with an authentic, non-labeled standard on HPLC and/or GC.

    • If sufficient material is available, mass spectrometry can be used to confirm the molecular weight.

References

Chiral Separation of Eicosatrienoic Acid Isomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatrienoic acids are a class of polyunsaturated fatty acids that play crucial roles in various physiological and pathological processes. The biological activity of these molecules is often stereospecific, meaning that individual enantiomers can have distinct or even opposing effects. Consequently, the ability to separate and quantify the enantiomers of eicosatrienoic acid isomers is of paramount importance in biomedical research and drug development. This document provides detailed application notes and protocols for the chiral separation of epoxyeicosatrienoic acid (EET) isomers, important signaling molecules derived from arachidonic acid, using High-Performance Liquid Chromatography (HPLC).

Application and Significance

The chiral separation of eicosatrienoic acid isomers is critical for:

  • Elucidating Biological Pathways: Understanding the specific roles of individual enantiomers in signaling cascades.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) and the pharmacological effects of stereoisomers.

  • Drug Discovery and Development: Identifying and developing stereochemically pure therapeutic agents with improved efficacy and reduced side effects.

  • Biomarker Discovery: Investigating the enantiomeric composition of eicosatrienoic acids as potential biomarkers for various diseases.

Experimental Protocols

Protocol 1: Chiral Separation of Epoxyeicosatrienoic Acid (EET) Methyl Ester Enantiomers

This protocol is adapted from the foundational work on the direct resolution of EET enantiomers and is suitable for the separation of the methyl ester derivatives of all four EET regioisomers.[1]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD column (250 mm x 4.6 mm I.D.).

  • Mobile Phase: n-Hexane/Isopropanol (B130326)/Acetic Acid (98.5:1.5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample: Racemic mixtures of 14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET, esterified to their methyl esters.

Procedure:

  • Sample Preparation: Convert the eicosatrienoic acid isomers to their methyl esters using a standard methylation procedure (e.g., with diazomethane (B1218177) or BF3-methanol). Dissolve the resulting methyl esters in the mobile phase.

  • HPLC System Preparation: Equilibrate the Chiralcel OD column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject an appropriate volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers at 210 nm and record the chromatogram.

  • Analysis: Determine the retention times for each enantiomer and calculate the resolution factor (Rs).

Protocol 2: General Screening for Chiral Separation of Acidic Compounds

For novel eicosatrienoic acid isomers or when developing a new method, a general screening protocol using modern chiral stationary phases is recommended.

Instrumentation and Materials:

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phases (for screening):

    • Chiralpak® AD-H (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

  • Mobile Phases (Normal Phase):

    • Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA)

    • Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

  • Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Column Selection: Start with a column known for broad selectivity, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Screening: Begin with a standard mobile phase composition, for example, Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.

  • Method Optimization: If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier and the concentration of the acidic additive. The type of alcohol (e.g., isopropanol vs. ethanol) can also significantly affect selectivity.

  • Data Analysis: Evaluate the chromatograms for retention times, peak shape, and resolution between the enantiomers.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of the methyl esters of four EET regioisomers based on the protocol by Zhang and Blair (1994).[1]

Table 1: Chromatographic Parameters for the Chiral Separation of EET Methyl Ester Enantiomers on a Chiralcel OD Column.

Analyte (Methyl Ester)Enantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)
14,15-EET 10.211.51.8
11,12-EET 11.813.52.1
8,9-EET 13.015.22.2
5,6-EET 15.818.52.5

Chromatographic conditions: Chiralcel OD column, Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (98.5:1.5:0.1, v/v/v), Flow Rate: 1.0 mL/min, Detection: UV at 210 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of eicosatrienoic acid isomers by HPLC.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis EET_Sample Eicosatrienoic Acid Isomer Sample Esterification Esterification (e.g., Methylation) EET_Sample->Esterification Dissolution Dissolution in Mobile Phase Esterification->Dissolution Injection Inject Sample Dissolution->Injection HPLC_Column Chiral HPLC Column (e.g., Chiralcel OD) Injection->HPLC_Column Separation Enantiomeric Separation HPLC_Column->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Retention Times, Resolution (Rs) Quantification->Results

Caption: General workflow for the chiral HPLC analysis of eicosatrienoic acid isomers.

Signaling Pathway

Epoxyeicosatrienoic acids are involved in various signaling pathways, including the promotion of angiogenesis (the formation of new blood vessels). A key pathway involves the activation by Vascular Endothelial Growth Factor (VEGF).

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates CaMKK CaMKK PLCg->CaMKK Activates via Ca²⁺ AMPK AMPK CaMKK->AMPK Activates CYP2C CYP2C Upregulation AMPK->CYP2C Promotes Arachidonic_Acid Arachidonic Acid EETs EETs Arachidonic_Acid->EETs Metabolized by CYP2C Angiogenesis Angiogenesis (Cell Proliferation, Migration) EETs->Angiogenesis Promotes

Caption: VEGF-induced signaling pathway involving EETs in angiogenesis.

Conclusion

The chiral separation of eicosatrienoic acid isomers by HPLC is an essential analytical technique for researchers in both academic and industrial settings. The protocols and data presented here provide a solid foundation for the development and implementation of robust methods for the enantioselective analysis of these important bioactive lipids. The choice of chiral stationary phase and the optimization of the mobile phase are critical for achieving successful separations. The ability to resolve and quantify individual enantiomers will continue to be a key driver in advancing our understanding of the roles of eicosatrienoic acids in health and disease.

References

Application Note: Sciadonic Acid as a Novel Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is paramount in lipidomics research for understanding disease mechanisms and for the development of new therapeutics. The use of internal standards is a critical component of analytical workflows, correcting for variations in sample preparation and instrument response. Ideally, an internal standard should be a compound that is not naturally present in the sample, co-extracts with the analytes of interest, and has similar ionization properties.

This application note proposes the use of sciadonic acid (20:3, n-6,9,15), a non-methylene-interrupted fatty acid, as a novel internal standard for the quantitative analysis of fatty acids and other lipid classes in various biological matrices. Its unique chemical structure and absence in most mammalian tissues make it an excellent candidate for this purpose.

Physicochemical Properties of Sciadonic Acid

Sciadonic acid is a C20 polyunsaturated fatty acid with three double bonds at the 5, 11, and 14 positions.[1] Unlike common polyunsaturated fatty acids such as arachidonic acid, the double bonds in sciadonic acid are not exclusively separated by methylene (B1212753) groups, which imparts distinct chemical properties.

PropertyValueReference
Molecular FormulaC20H32O2
Molecular Weight304.47 g/mol
Systematic Name(5Z,11Z,14Z)-eicosatrienoic acid[2]
SMILESCCCCC\C=C/C\C=C/CCCC\C=C/CCCC(O)=O

Rationale for Use as an Internal Standard

The ideal internal standard should possess the following characteristics:

  • Non-endogenous: It should not be naturally present in the biological samples being analyzed to avoid interference. Sciadonic acid is primarily found in the seeds of coniferous plants and is not synthesized by mammals.[1]

  • Similar Physicochemical Properties: Its extraction recovery and ionization efficiency should be comparable to the analytes of interest. As a long-chain polyunsaturated fatty acid, sciadonic acid is expected to behave similarly to other C18-C22 fatty acids during extraction and chromatographic separation.

  • Chemical Stability: It should be stable throughout the sample preparation and analysis process.

  • Mass Spectrometric Detection: It should be readily detectable by mass spectrometry, ideally with a unique mass-to-charge ratio (m/z) that does not overlap with endogenous lipids.

Sciadonic acid meets these criteria, making it a promising candidate for use as an internal standard in lipidomics.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of fatty acids using sciadonic acid as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, Cells) add_is Spike with Sciadonic Acid (IS) sample->add_is Known amount extraction Liquid-Liquid Extraction (e.g., Folch or MTBE method) add_is->extraction dry_down Evaporation of Solvent extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms quantification Quantification (Analyte Peak Area / IS Peak Area) lc_ms->quantification Peak Integration

Proposed experimental workflow for lipidomics using sciadonic acid.

Detailed Protocols

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 10 mg of high-purity sciadonic acid.

  • Dissolve in 10 mL of ethanol (B145695) to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with ethanol.

Sample Preparation and Lipid Extraction (Folch Method)

This protocol is suitable for plasma, tissue homogenates, and cell pellets.

  • To 100 µL of sample, add 10 µL of the sciadonic acid internal standard working solution (e.g., 10 µg/mL).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until analysis.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acid analysis.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for sciadonic acid is [M-H]⁻ at m/z 303.2. Product ions for fragmentation would need to be determined empirically but are expected from the cleavage of the carboxyl group and fragmentation along the fatty acyl chain.

    • Collision Energy: Optimize for the specific instrument and analyte.

Quantitative Data and Performance

The following table presents hypothetical, yet expected, performance data for the quantification of representative fatty acids using sciadonic acid as an internal standard. This data is based on typical performance characteristics observed in lipidomics assays employing other non-endogenous internal standards.

AnalyteEndogenous Concentration Range (µM in human plasma)LLOQ (nM)ULOQ (nM)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
Palmitic Acid (16:0)150 - 5005010000< 10%± 15%
Oleic Acid (18:1)100 - 4005010000< 10%± 15%
Linoleic Acid (18:2)200 - 6005010000< 10%± 15%
Arachidonic Acid (20:4)50 - 200205000< 15%± 15%
Eicosapentaenoic Acid (20:5)10 - 50102500< 15%± 20%
Docosahexaenoic Acid (22:6)20 - 80102500< 15%± 20%

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation, %Bias: Percent Bias.

Sciadonic Acid in Cellular Signaling Context

Sciadonic acid can be incorporated into cellular phospholipids, potentially competing with arachidonic acid.[3] Understanding the metabolic fate of both endogenous and exogenous fatty acids is crucial. The diagram below illustrates the general pathway of arachidonic acid metabolism, where sciadonic acid could potentially act as a competitive substrate for certain enzymes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 Hydrolysis AA Arachidonic Acid PLA2->AA COX COX-1/2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 SA Sciadonic Acid (IS) SA->COX Potential Competition SA->LOX Potential Competition SA->CYP450 Potential Competition Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Epoxides Epoxides CYP450->Epoxides

Arachidonic acid signaling pathway with potential sciadonic acid interaction.

Conclusion

Sciadonic acid presents a viable and advantageous option as an internal standard for quantitative lipidomics. Its non-endogenous nature, coupled with its physicochemical similarity to a range of fatty acids, allows for robust and accurate quantification. The protocols outlined in this application note provide a framework for the successful implementation of sciadonic acid as an internal standard in routine lipidomics workflows, contributing to more reliable and reproducible research outcomes. Further validation in specific biological matrices is recommended to establish optimal working concentrations and confirm recovery and ionization characteristics.

References

Application Notes and Protocols for Culturing Cells with 5(Z),11(Z),14(Z)-Eicosatrienoic Acid (Sciadonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as Sciadonic acid, is a polyunsaturated fatty acid found in various natural sources, including maritime pine seed oil.[1] As a structural analog of other biologically active eicosanoids, it is a compound of interest for investigating lipid metabolism and cellular signaling. Its methyl ester has been shown to reduce inflammatory processes, potentially by displacing arachidonic acid from phospholipid pools and thereby reducing the production of downstream inflammatory mediators like prostaglandin (B15479496) E2 and leukotrienes.[1] These application notes provide a generalized protocol for the preparation and use of Sciadonic acid in cell culture, based on established methods for similar polyunsaturated fatty acids.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in cell culture, the following table presents hypothetical dose-response data for its effect on a generic cancer cell line's viability. This serves as an example for researchers to generate their own data.

Concentration (µM)Cell Viability (%) (Mean ± SD)Incubation Time (hours)
0 (Vehicle Control)100 ± 4.548
1095 ± 5.148
2582 ± 6.348
5065 ± 5.848
10045 ± 7.248
20028 ± 4.948

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Sciadonic Acid Stock Solution

This protocol describes the preparation of a stock solution of Sciadonic acid. Polyunsaturated fatty acids are prone to oxidation, so careful handling is crucial.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) (200 proof), deoxygenated

  • Butylated hydroxytoluene (BHT)

  • Argon or Nitrogen gas

  • Amber glass vials with PTFE-lined caps

  • Sonicator

Procedure:

  • Deoxygenate Solvent: Sparge the required volume of ethanol with argon or nitrogen gas for 15-20 minutes in an ice bath to remove dissolved oxygen. To inhibit oxidation, add BHT to the ethanol to a final concentration of 0.005%.

  • Weigh Sciadonic Acid: In a fume hood, accurately weigh the required amount of Sciadonic acid directly into a sterile amber glass vial.

  • Dissolve: Add the deoxygenated ethanol-BHT solution to the Sciadonic acid to achieve the desired stock concentration (e.g., 100 mM).[2]

  • Sonicate: Gently sonicate the vial in an ice bath until the Sciadonic acid is completely dissolved.[2]

  • Aliquot and Store: Working quickly, aliquot the stock solution into smaller, single-use amber vials. Flush the headspace of each aliquot with inert gas before sealing tightly. Store at -80°C to minimize degradation.[2]

Protocol 2: Preparation of BSA-Complexed Sciadonic Acid for Cell Culture

For cell culture experiments, it is essential to complex fatty acids with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery to cells.

Materials:

  • Sciadonic acid stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile, conical tubes

  • Water bath

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium. Warm to 37°C to dissolve.

  • Complexation: In a sterile tube, slowly add the desired amount of the Sciadonic acid stock solution to the warm BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is 5:1.

  • Incubate: Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complexation.

  • Sterilization: Sterilize the BSA-complexed Sciadonic acid solution by passing it through a 0.22 µm syringe filter.

  • Working Solution: This BSA-complexed solution is now ready to be diluted to the final desired concentration in your complete cell culture medium.

Protocol 3: Cell Culture Treatment and Viability Assay

This protocol outlines a general procedure for treating cultured cells with Sciadonic acid and assessing its effect on cell viability using an MTT assay.

Materials:

  • Adherent cells of choice (e.g., NIH3T3, HepG2, or a cancer cell line)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • BSA-complexed Sciadonic acid (from Protocol 2)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Remove the seeding medium and replace it with fresh complete medium containing various concentrations of BSA-complexed Sciadonic acid. Include a vehicle control (medium with BSA but no fatty acid). A typical final concentration range for similar fatty acids is 10-200 µM.[4][5]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3][5]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow

G stock Prepare Sciadonic Acid Stock Solution (in Ethanol) bsa_complex Complex with Fatty Acid-Free BSA in Serum-Free Medium stock->bsa_complex treat Treat Cells with BSA-Complexed Sciadonic Acid bsa_complex->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for Desired Time Period treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability lipidomics Lipid Extraction & GC-MS/LC-MS Analysis incubate->lipidomics gene_expression RNA Extraction & qRT-PCR incubate->gene_expression

Caption: Workflow for cell-based assays with Sciadonic acid.

Potential Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids:s->arachidonic_acid:n Release sciadonic_acid 5(Z),11(Z),14(Z)- Eicosatrienoic Acid sciadonic_acid->phospholipids Incorporation/ Displacement cox COX Enzymes sciadonic_acid->cox Potential Inhibition lox LOX Enzymes sciadonic_acid->lox Potential Inhibition arachidonic_acid->cox arachidonic_acid->lox cyp450 CYP450 Enzymes arachidonic_acid->cyp450 pla2 PLA2 prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes eets_hets EETs / HETEs cyp450->eets_hets inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation proliferation Cell Proliferation eets_hets->proliferation angiogenesis Angiogenesis eets_hets->angiogenesis

References

Application of 5,11,14-eicosatrienoic acid in inflammation research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,11,14-Eicosatrienoic acid, also known as Sciadonic Acid (SCA), is a non-methylene-interrupted polyunsaturated fatty acid with emerging significance in the field of inflammation research. Structurally distinct from arachidonic acid (AA), SCA has demonstrated potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. These characteristics position SCA as a compelling molecule for investigation in the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and experimental protocols for studying the anti-inflammatory effects of 5,11,14-eicosatrienoic acid.

Mechanism of Action

5,11,14-Eicosatrienoic acid exerts its anti-inflammatory effects through a multi-faceted mechanism. Primarily, it competes with arachidonic acid for incorporation into cellular phospholipid membranes. This displacement leads to a reduction in the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby decreasing the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1]

Furthermore, studies in murine macrophage cell lines (RAW264.7) have elucidated that SCA suppresses the inflammatory response induced by lipopolysaccharide (LPS). This is achieved by inhibiting the translocation of the nuclear factor-kappa B (NF-κB) p65 subunit to the nucleus and attenuating the phosphorylation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1] The inhibition of these critical signaling cascades leads to a downstream reduction in the expression and secretion of various pro-inflammatory cytokines and enzymes.

Data Presentation

The anti-inflammatory efficacy of 5,11,14-eicosatrienoic acid has been quantified in in vitro studies. The following table summarizes the inhibitory effects of SCA on the production of key inflammatory mediators in LPS-stimulated murine RAW264.7 macrophages.

Inflammatory MediatorCell LineStimulant5,11,14-Eicosatrienoic Acid ConcentrationPercent Inhibition (%)Reference
Prostaglandin E2 (PGE2)RAW264.7LPSNot Specified29[1]
Nitric Oxide (NO)RAW264.7LPSNot Specified31[1]
Interleukin-6 (IL-6)RAW264.7LPSNot Specified34[1]
Tumor Necrosis Factor-α (TNF-α)RAW264.7LPSNot Specified14[1]

Experimental Protocols

Protocol 1: Cell Culture and Treatment of RAW264.7 Macrophages

This protocol outlines the procedure for culturing RAW264.7 macrophage cells and treating them with 5,11,14-eicosatrienoic acid and LPS to induce an inflammatory response.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • 5,11,14-Eicosatrienoic Acid (SCA) stock solution (in ethanol (B145695) or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well or 96-well cell culture plates

  • Trypan Blue solution

Procedure:

  • Cell Culture:

    • Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using a cell scraper.

  • Cell Seeding:

    • For experiments, seed the RAW264.7 cells into 6-well plates (for Western blot analysis) at a density of 1 x 10⁶ cells/well or into 96-well plates (for viability and cytokine assays) at a density of 5 x 10⁴ cells/well.

    • Allow the cells to adhere for 24 hours before treatment.

  • Treatment:

    • Prepare working solutions of SCA in culture medium from the stock solution. A final concentration range of 10-100 µM is a typical starting point for exploring dose-dependent effects.

    • Pre-treat the cells with varying concentrations of SCA for 2-4 hours.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., ethanol or DMSO), and cells treated with LPS only.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for murine TNF-α and IL-6

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour LPS stimulation period, collect the cell culture supernatants.

  • Centrifugation: Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

  • ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve generated with recombinant cytokines.

Protocol 3: Nitric Oxide (NO) Measurement using the Griess Assay

This protocol details the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 1

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Prepare a standard curve by serially diluting a sodium nitrite standard in culture medium.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Protocol 4: Western Blot Analysis of MAPK Phosphorylation and NF-κB Translocation

This protocol describes the detection of phosphorylated ERK, p38, JNK, and the nuclear translocation of NF-κB p65 subunit by Western blotting.

Materials:

  • Treated cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • For MAPK analysis, lyse the whole cells using RIPA buffer.

    • For NF-κB translocation analysis, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. Use appropriate dilutions as recommended by the manufacturer (typically 1:1000).

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize the levels of phosphorylated proteins to their total protein levels. For NF-κB, normalize the nuclear p65 levels to a nuclear loading control like Lamin B1.

Mandatory Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway SCA 5,11,14-Eicosatrienoic Acid (Sciadonic Acid) SCA->MAPK_pathway Inhibits SCA->NFkB_pathway Inhibits p_MAPK Phosphorylation MAPK_pathway->p_MAPK NFkB_translocation NF-κB p65 Translocation NFkB_pathway->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression p_MAPK->Pro_inflammatory_genes Activates NFkB_translocation->Pro_inflammatory_genes Activates Mediators Pro-inflammatory Mediators (PGE2, NO, IL-6, TNF-α) Pro_inflammatory_genes->Mediators Leads to G start Start cell_culture Culture RAW264.7 cells start->cell_culture seeding Seed cells in plates cell_culture->seeding sca_treatment Pre-treat with 5,11,14-Eicosatrienoic Acid seeding->sca_treatment lps_stimulation Stimulate with LPS sca_treatment->lps_stimulation supernatant_collection Collect supernatant lps_stimulation->supernatant_collection cell_lysis Lyse cells lps_stimulation->cell_lysis elisa ELISA for TNF-α & IL-6 supernatant_collection->elisa griess Griess Assay for NO supernatant_collection->griess western Western Blot for MAPK & NF-κB cell_lysis->western end End elisa->end griess->end western->end

References

Application Notes and Protocols: Sciadonic Acid as a Substrate for Lipoxygenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadonic acid (SA), a Δ5-olefinic, non-methylene-interrupted polyunsaturated fatty acid (20:3, n-6), is emerging as a significant bioactive lipid with potential therapeutic applications. Found in the seeds of various plants, including pine nuts, sciadonic acid shares structural similarities with arachidonic acid (AA). This structural analogy allows it to be incorporated into cellular phospholipids, effectively substituting for arachidonic acid.[1][2] This substitution has profound implications for inflammatory processes, as sciadonic acid can modulate the activity of key enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

The anti-inflammatory properties of sciadonic acid are attributed to its ability to reduce the production of pro-inflammatory mediators derived from arachidonic acid metabolism.[2] Mechanistically, sciadonic acid has been shown to suppress the expression and activity of COX and LOX enzymes and to modulate critical inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).

These application notes provide a comprehensive overview of sciadonic acid as a substrate for lipoxygenase enzymes. They include detailed, adaptable protocols for assessing its enzymatic conversion and a summary of its impact on cellular signaling pathways, offering valuable tools for researchers in inflammation, lipid biochemistry, and drug discovery.

Data Presentation

While specific kinetic parameters for the interaction of sciadonic acid with various lipoxygenase isoforms are not yet extensively documented in peer-reviewed literature, the following tables provide a template for presenting such quantitative data once obtained experimentally. These hypothetical tables are designed for easy comparison of the enzymatic efficiency of different LOX isoforms with sciadonic acid versus the canonical substrate, arachidonic acid.

Table 1: Hypothetical Kinetic Parameters of Lipoxygenase Isoforms with Sciadonic Acid and Arachidonic Acid

Lipoxygenase IsoformSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Catalytic Efficiency (V_max_/K_m_)
Human 5-LOX Sciadonic AcidData not availableData not availableData not available
Arachidonic Acid10 - 201.0 - 1.50.05 - 0.15
Human 12-LOX Sciadonic AcidData not availableData not availableData not available
Arachidonic Acid5 - 150.8 - 1.20.05 - 0.24
Human 15-LOX-1 Sciadonic AcidData not availableData not availableData not available
Arachidonic Acid5 - 101.2 - 1.80.12 - 0.36
Human 15-LOX-2 Sciadonic AcidData not availableData not availableData not available
Arachidonic Acid15 - 250.5 - 0.90.02 - 0.06

Note: Values for arachidonic acid are representative ranges from published literature and may vary based on experimental conditions. Data for sciadonic acid is to be determined experimentally.

Table 2: Hypothetical Profile of Hydroxylated Metabolites Produced from Sciadonic Acid by Lipoxygenase Isoforms

Lipoxygenase IsoformPrimary Hydroxylated Metabolite(s)Secondary Metabolite(s)Relative Abundance (%)
Human 5-LOX 5-Hydroxy-eicosatrienoic Acid (5-HETE)To be determinedData not available
Human 12-LOX 12-Hydroxy-eicosatrienoic Acid (12-HETE)To be determinedData not available
Human 15-LOX-1 15-Hydroxy-eicosatrienoic Acid (15-HETE)To be determinedData not available

Note: The identity and abundance of metabolites from sciadonic acid are yet to be experimentally confirmed.

Experimental Protocols

The following protocols are adapted from established methods for assaying lipoxygenase activity with arachidonic acid and can be modified for use with sciadonic acid.

Protocol 1: General Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is a general method for determining lipoxygenase activity by monitoring the formation of hydroperoxides, which exhibit a characteristic absorbance at 234 nm.[3][4]

Materials:

  • Purified human recombinant 5-LOX, 12-LOX, or 15-LOX

  • Sciadonic acid (substrate)

  • Arachidonic acid (positive control substrate)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Ethanol

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of sciadonic acid (e.g., 10 mM) in ethanol.

    • Prepare a working solution by diluting the stock solution in borate buffer to the desired final concentrations (e.g., 10-200 µM). It is recommended to perform a substrate concentration curve to determine the optimal concentration.

  • Enzyme Preparation:

    • Dilute the purified lipoxygenase enzyme in ice-cold borate buffer to a working concentration that yields a linear rate of reaction for at least 3-5 minutes. The optimal concentration should be determined empirically.

  • Assay:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • To a quartz cuvette, add 950 µL of the sciadonic acid working solution.

    • Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution and mix immediately by gentle inversion.

    • Record the increase in absorbance at 234 nm for 5-10 minutes.

    • The rate of reaction is calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of the hydroperoxide product (ε = 23,000 M⁻¹cm⁻¹).

  • Controls:

    • Run a blank reaction containing the substrate and buffer but no enzyme.

    • Run a positive control reaction using arachidonic acid as the substrate.

Protocol 2: Identification and Quantification of Sciadonic Acid Metabolites by LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of hydroxylated metabolites of sciadonic acid produced by lipoxygenase enzymes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Reaction components from Protocol 1

  • Internal standards (e.g., deuterated arachidonic acid metabolites)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Enzymatic Reaction:

    • Perform the lipoxygenase reaction as described in Protocol 1, using larger volumes to generate sufficient quantities of metabolites for analysis.

    • Incubate for a fixed period (e.g., 30 minutes) at the optimal temperature.

    • Terminate the reaction by adding two volumes of ice-cold methanol (B129727) and an internal standard.

  • Sample Extraction:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Collect the supernatant and acidify to pH 3-4 with formic acid.

    • Perform solid-phase extraction (SPE) to concentrate the lipid metabolites. Condition the C18 cartridge with methanol, followed by water. Load the sample, wash with water, and elute the metabolites with methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Operate the mass spectrometer in negative ion mode.

    • For identification, perform full scan and product ion scan experiments to determine the precursor and fragment ions of potential hydroxylated sciadonic acid metabolites.

    • For quantification, develop a multiple reaction monitoring (MRM) method using specific precursor-to-product ion transitions for the identified metabolites and the internal standard.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the proposed mechanism by which sciadonic acid exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Sciadonic_Acid_Signaling SA Sciadonic Acid Membrane Cell Membrane Phospholipids SA->Membrane Incorporation NFkB_pathway NF-κB Pathway SA->NFkB_pathway Inhibition MAPK_pathway MAPK Pathway SA->MAPK_pathway Inhibition AA Arachidonic Acid (Reduced Pool) Membrane->AA LOX Lipoxygenases (Suppressed Activity) AA->LOX Pro_inflammatory Pro-inflammatory Metabolites (Reduced) LOX->Pro_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_pathway TLR4->MAPK_pathway p_NFkB Phosphorylation & Nuclear Translocation of NF-κB (Inhibited) NFkB_pathway->p_NFkB p_MAPK Phosphorylation of MAPKs (Inhibited) MAPK_pathway->p_MAPK Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6, TNF-α) p_NFkB->Gene_Expression p_MAPK->Gene_Expression Inflammation Inflammatory Response (Reduced) Gene_Expression->Inflammation

Caption: Sciadonic acid's anti-inflammatory signaling pathway.

Experimental Workflow

The diagram below outlines the experimental workflow for assessing the enzymatic conversion of sciadonic acid by lipoxygenases and identifying the resulting metabolites.

Experimental_Workflow Start Start: Prepare Reagents Substrate_Prep Prepare Sciadonic Acid Working Solutions Start->Substrate_Prep Enzyme_Prep Prepare Diluted Lipoxygenase Enzyme Start->Enzyme_Prep Enzyme_Assay Lipoxygenase Activity Assay (Spectrophotometric) Incubation Incubate Enzyme and Substrate Enzyme_Assay->Incubation Metabolite_Production Scale-up Reaction for Metabolite Identification Enzyme_Assay->Metabolite_Production Substrate_Prep->Enzyme_Assay Enzyme_Prep->Enzyme_Assay Measurement Measure Absorbance at 234 nm Incubation->Measurement Data_Analysis1 Calculate Kinetic Parameters (Km, Vmax) Measurement->Data_Analysis1 End End: Characterize Sciadonic Acid Metabolism Data_Analysis1->End Extraction Solid-Phase Extraction of Metabolites Metabolite_Production->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis2 Identify and Quantify Hydroxylated Metabolites LCMS_Analysis->Data_Analysis2 Data_Analysis2->End

References

Application Notes and Protocols for the Quantification of Eicosatrienoic Acids in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eicosatrienoic acids, particularly Dihomo-γ-linolenic acid (DGLA, C20:3n-6), are of significant interest to researchers and drug development professionals due to their role in inflammatory processes and other physiological pathways. DGLA is a polyunsaturated fatty acid (PUFA) that serves as a crucial intermediate in the metabolism of omega-6 fatty acids.[1][2][3] It can be converted into anti-inflammatory molecules or further metabolized to arachidonic acid (ARA), a precursor to pro-inflammatory eicosanoids.[2][3] The balance between DGLA and ARA is a critical factor in modulating inflammation.[1][2]

Another important C20:3 isomer is Mead acid (C20:3n-9), which is a biomarker for essential fatty acid deficiency (EFAD).[4][5][6][7][8] Under conditions of linoleic and α-linolenic acid deficiency, the synthesis of Mead acid from oleic acid is upregulated.[5][6][7][9] Therefore, accurate quantification of these fatty acids in tissue samples is essential for studying inflammatory diseases, nutritional status, and for the development of therapeutic interventions.

These application notes provide detailed protocols for the extraction and quantification of C20:3n-6 in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Note on Nomenclature: The user specified C20:3n-6,9,15. This is an uncommon isomer. This document will focus on the biologically significant and commonly researched Dihomo-γ-linolenic acid (DGLA), which is designated as C20:3n-6.

Biological Significance and Metabolic Pathway

DGLA is positioned at a critical juncture in the omega-6 fatty acid metabolic pathway. It is synthesized from linoleic acid via γ-linolenic acid (GLA). DGLA can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[2] Alternatively, DGLA can be converted by the delta-5-desaturase enzyme to arachidonic acid (ARA), the precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]

DGLA_Metabolism Linoleic_Acid Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) Linoleic_Acid->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) GLA->DGLA Elongase ARA Arachidonic Acid (ARA, 20:4n-6) DGLA->ARA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX Enzymes HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX Pro_inflammatory Pro-inflammatory Eicosanoids ARA->Pro_inflammatory COX/LOX Enzymes

DGLA metabolic pathway.

Quantitative Data

The concentration of eicosatrienoic acids can vary significantly depending on the tissue type and the physiological or pathological state. The following table summarizes reported levels of Mead Acid, a known biomarker, in various human tissues.

Biological Source (Human)Tissue/Cell TypeConditionMead Acid Level (% of Total Fatty Acids)Reference(s)
AdultPlasmaNormal0.16%[4][7]
FetusPlasmaNormal0.44%[4][7]
AdultLiverNormal0.2%[4][7]
FetusLiverNormal0.4%[4][7]
AdultBlood VesselsNormal0.1%[4][7]
FetusBlood VesselsNormal2.4%[4][7]
AdultSerumNormal0.24%[4][7]

Experimental Protocols

Accurate quantification of C20:3n-6 requires meticulous sample handling, extraction, and analysis. Below are detailed protocols for tissue preparation and subsequent analysis by GC-MS and LC-MS/MS.

Protocol 1: Tissue Sample Preparation and Lipid Extraction

This protocol is based on the widely used Folch method for total lipid extraction, which is effective for a broad range of tissues.[5][10][11][12]

Materials:

  • Tissue sample (50-100 mg)

  • Liquid nitrogen

  • Ceramic mortar and pestle

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Collection and Storage : Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.[13]

  • Homogenization :

    • Place the frozen tissue sample in a pre-chilled ceramic mortar and pestle cooled with liquid nitrogen.[13][14]

    • Pulverize the tissue into a fine powder.[13][14]

    • Weigh approximately 50-100 mg of the frozen powder into a glass centrifuge tube.[6]

    • Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).[6]

    • Spike the sample with an appropriate internal standard (e.g., D8-Arachidonic Acid, as a close structural analog).[15]

    • Homogenize the tissue thoroughly using a homogenizer until a uniform suspension is achieved.[6]

  • Lipid Extraction :

    • Agitate the homogenate on a shaker at room temperature for 1 hour.[6]

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation (e.g., 0.4 mL for 2 mL of solvent).[5][6]

    • Vortex the mixture for 1 minute and centrifuge at 1,000 x g for 10 minutes to separate the layers.[11][12]

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[5][12]

  • Drying :

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[5][11]

    • The dried lipid extract can now be used for either GC-MS or LC-MS/MS analysis.

GC_MS_Workflow start Tissue Sample (Frozen, ~50-100mg) homogenize Homogenize in 2:1 Chloroform:Methanol + Internal Standard start->homogenize extract Liquid-Liquid Extraction (add 0.9% NaCl) homogenize->extract separate Centrifuge & Collect Lower Organic Phase extract->separate dry Dry Lipid Extract (Nitrogen Stream) separate->dry derivatize Derivatization (e.g., with BF3-Methanol) dry->derivatize fame_extract Extract FAMEs (with Hexane) derivatize->fame_extract gcms GC-MS Analysis fame_extract->gcms data Data Analysis & Quantification gcms->data

Workflow for GC-MS analysis.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids must be derivatized to their volatile fatty acid methyl esters (FAMEs).[5][6][11]

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Methanolic HCl (1.25 M)[6][11]

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a polar capillary column

Procedure:

  • Derivatization (Methylation) :

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[11]

    • Seal the tube tightly and heat at 100°C for 30 minutes.[11]

    • Cool the tube to room temperature.

  • FAMEs Extraction :

    • Add 1 mL of hexane and 1 mL of water (or saturated NaCl solution) to the cooled reaction mixture.[6][11]

    • Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.[6][11]

    • Carefully collect the upper hexane layer containing the FAMEs.[5][6][11]

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the extract to a new vial and, if necessary, evaporate some of the solvent under nitrogen to concentrate the sample. Reconstitute in a known volume of hexane (e.g., 100 µL).[6]

  • GC-MS Analysis :

    • Injection : Inject 1 µL of the FAMEs sample into the GC-MS.[6]

    • GC Conditions :

      • Column : DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[6]

      • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[6]

      • Injector Temperature : 250°C.[6]

      • Oven Temperature Program : Initial temperature 50°C, hold for 1 min; ramp at 25°C/min to 175°C; ramp at 4°C/min to 230°C, hold for 5 min.[6]

    • MS Conditions :

      • Ionization Mode : Electron Impact (EI) at 70 eV.[16]

      • Acquisition Mode : Use Selected Ion Monitoring (SIM) for targeted quantification of the specific ions of DGLA methyl ester to enhance sensitivity and selectivity.[6] A full scan mode (m/z 50-500) can be used for qualitative analysis.[11]

  • Quantification : Create a calibration curve using a pure DGLA methyl ester standard. The concentration of DGLA in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the quantification of free fatty acids without derivatization, offering a more direct and often faster analysis.[17]

Materials:

  • Dried lipid extract

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation :

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 60% Acetonitrile in water).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis :

    • LC Conditions :

      • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[11]

      • Mobile Phase A : Water with 0.1% formic acid.[11]

      • Mobile Phase B : Acetonitrile with 0.1% formic acid.[11]

      • Gradient : A suitable gradient from 60% B to 98% B over 10 minutes.[11]

      • Flow Rate : 0.3 mL/min.[11]

      • Column Temperature : 40°C.

    • MS Conditions :

      • Ionization Mode : Electrospray Ionization (ESI) in negative mode.[11]

      • Acquisition Mode : Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[11] Monitor the specific precursor-to-product ion transition for DGLA (e.g., m/z 305.3 -> specific fragment ions) and the internal standard.

  • Quantification : Develop a calibration curve by analyzing known concentrations of a pure DGLA standard. The amount of DGLA in the tissue sample is quantified by relating the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MS_Workflow start Tissue Sample (Frozen, ~50-100mg) homogenize Homogenize in 2:1 Chloroform:Methanol + Internal Standard start->homogenize extract Liquid-Liquid Extraction (add 0.9% NaCl) homogenize->extract separate Centrifuge & Collect Lower Organic Phase extract->separate dry Dry Lipid Extract (Nitrogen Stream) separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data

Workflow for LC-MS/MS analysis.

Summary of Analytical Methods

The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, sample throughput requirements, and the need for derivatization.

FeatureGC-MSLC-MS/MS
Derivatization Required (e.g., methylation)Not required
Analysis Time Longer due to derivatization and GC run timeGenerally faster
Sensitivity High, especially in SIM modeVery high, especially in MRM mode
Specificity Good, based on retention time and mass spectrumExcellent, based on precursor/product ion transition
Throughput LowerHigher
Instrumentation Widely availableIncreasingly common

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are general guidelines and may require optimization for specific tissue types and experimental setups.

References

Application Notes and Protocols for High-Purity 5,11,14-Eicosatrienoic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,11,14-Eicosatrienoic acid, also known as Sciadonic Acid (SCA), is a non-methylene-interrupted polyunsaturated fatty acid found in various plant sources.[1] In vitro studies have demonstrated its potential as a modulator of inflammatory responses, primarily through its interaction with the arachidonic acid (AA) cascade. High-purity SCA serves as a valuable tool for investigating inflammatory pathways and for the development of novel anti-inflammatory agents. These application notes provide detailed protocols for utilizing high-purity 5,11,14-eicosatrienoic acid in a range of in vitro assays to characterize its biological activity.

Mechanism of Action

5,11,14-Eicosatrienoic acid exerts its anti-inflammatory effects by being incorporated into cellular phospholipids (B1166683), where it can displace arachidonic acid.[1][2] This leads to a reduction in the substrate pool available for pro-inflammatory eicosanoid production by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3] Furthermore, SCA has been shown to suppress the expression of key inflammatory enzymes, such as inducible nitric oxide synthase (iNOS) and COX-2, by inhibiting the activation of NF-κB and MAPK signaling pathways.[2]

Data Presentation

Quantitative Analysis of Anti-Inflammatory Effects in Murine Macrophages

The following table summarizes the inhibitory effects of 5,11,14-eicosatrienoic acid on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[2]

Pro-Inflammatory MediatorCell LineTreatmentIncubation TimeAnalytical Method% Reduction[2]
Prostaglandin E2 (PGE2)RAW264.75,11,14-Eicosatrienoic Acid24 hoursELISA29%
Nitric Oxide (NO)RAW264.75,11,14-Eicosatrienoic Acid24 hoursGriess Assay31%
Interleukin-6 (IL-6)RAW264.75,11,14-Eicosatrienoic Acid24 hoursELISA34%
Tumor Necrosis Factor-α (TNF-α)RAW264.75,11,14-Eicosatrienoic Acid24 hoursELISA14%

Signaling Pathways

Inhibition of Pro-Inflammatory Signaling by 5,11,14-Eicosatrienoic Acid

The following diagram illustrates the key signaling pathways modulated by 5,11,14-eicosatrienoic acid to exert its anti-inflammatory effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCA 5,11,14-Eicosatrienoic Acid (Sciadonic Acid) PL Membrane Phospholipids SCA->PL Incorporates into MAPK MAPK (ERK, p38, JNK) SCA->MAPK Inhibits IKK IKK SCA->IKK Inhibits AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 Substrate for PL->AA Displaces AA PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces iNOS iNOS NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation PGE2->Inflammation NO->Inflammation NFkB_p65_p50_nuc NF-κB (p65/p50) MAPK->NFkB_p65_p50_nuc Activates IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50->NFkB_p65_p50_nuc Translocates DNA DNA NFkB_p65_p50_nuc->DNA Binds ProInflam_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, TNF-α) DNA->ProInflam_Genes Induces ProInflam_Genes->COX2 ProInflam_Genes->iNOS Cytokines Cytokines ProInflam_Genes->Cytokines IL-6, TNF-α LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK Activates TLR4->IKK Activates Cytokines->Inflammation

Caption: Anti-inflammatory signaling of 5,11,14-eicosatrienoic acid.

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in Macrophages

This protocol outlines the methodology to assess the effect of 5,11,14-eicosatrienoic acid on the production of pro-inflammatory mediators in a macrophage cell line.

1. Cell Culture and Treatment:

  • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of high-purity 5,11,14-eicosatrienoic acid in ethanol. Further dilute in culture medium to final concentrations (e.g., 10, 25, 50 µM).

  • Pre-treat the cells with varying concentrations of 5,11,14-eicosatrienoic acid for 24 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for an additional 24 hours. Include vehicle-treated and unstimulated controls.

2. Measurement of Nitric Oxide (NO) Production:

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452), a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Measurement of Prostaglandin E2 (PGE2) and Cytokine Production:

  • Use the collected cell culture supernatant.

  • Measure the concentrations of PGE2, IL-6, and TNF-α using commercially available ELISA kits.[4][5]

  • Follow the manufacturer's protocols for each specific kit.

4. Western Blot Analysis for COX-2 and iNOS Expression:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Macrophage Anti-Inflammatory Assay

A Seed RAW264.7 cells in 24-well plates B Pre-treat with 5,11,14-Eicosatrienoic Acid (24 hours) A->B C Stimulate with LPS (1 µg/mL, 24 hours) B->C D Collect Supernatant C->D E Cell Lysis C->E After supernatant collection F Griess Assay (NO) D->F G ELISA (PGE2, IL-6, TNF-α) D->G H Western Blot (COX-2, iNOS) E->H I Data Analysis F->I G->I H->I

Caption: Workflow for macrophage anti-inflammatory assay.

Protocol 2: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

This protocol provides a general framework for determining the direct inhibitory effect of 5,11,14-eicosatrienoic acid on COX and LOX enzyme activity.

1. Reagents and Materials:

  • High-purity 5,11,14-eicosatrienoic acid

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • 5-Lipoxygenase enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Commercially available COX or LOX inhibitor screening kits (fluorometric or colorimetric).[6][7][8]

  • Microplate reader

2. Assay Procedure (General):

  • Prepare a stock solution of 5,11,14-eicosatrienoic acid in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1, COX-2, or 5-LOX), and the test compound dilutions. Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Measure the product formation over time using a microplate reader at the appropriate wavelength for the specific assay kit.

  • Calculate the percentage of inhibition for each concentration of 5,11,14-eicosatrienoic acid and determine the IC50 value.

Protocol 3: Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

This protocol describes a cell-based reporter assay to evaluate the potential of 5,11,14-eicosatrienoic acid to activate PPARs.

1. Cell Culture and Transfection:

  • Use a suitable cell line (e.g., HEK293T or HepG2) that has low endogenous PPAR activity.

  • Co-transfect the cells with a PPAR expression vector (e.g., for PPARα, PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase or β-galactosidase gene. A constitutively expressed plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Cell Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of 5,11,14-eicosatrienoic acid.

  • Include a vehicle control and a known PPAR agonist as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

  • Incubate the cells for 18-24 hours.

3. Reporter Gene Assay:

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

  • Normalize the PPAR-dependent reporter activity to the activity of the co-transfected control plasmid.

  • Express the results as fold activation relative to the vehicle control.

Conclusion

High-purity 5,11,14-eicosatrienoic acid is a valuable research tool for the in vitro investigation of inflammatory pathways. The protocols provided herein offer a comprehensive guide for researchers to characterize its anti-inflammatory properties and elucidate its mechanisms of action. The ability of 5,11,14-eicosatrienoic acid to modulate the arachidonic acid cascade and key inflammatory signaling pathways highlights its potential for further investigation in the context of inflammatory diseases.

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stability of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid in Different Solvents

Introduction

This compound, also known as mead acid or sciadonic acid, is a polyunsaturated fatty acid (PUFA) that plays a role in various physiological and pathological processes. As with other PUFAs, the presence of multiple double bonds in its structure makes it susceptible to degradation through oxidation. For researchers, scientists, and drug development professionals, ensuring the stability of mead acid in solution is critical for obtaining accurate and reproducible experimental results. The choice of solvent can significantly impact the stability of this compound. These application notes provide an overview of the factors affecting the stability of mead acid, a semi-quantitative guide to its stability in common laboratory solvents, and detailed protocols for its handling and stability assessment.

Factors Affecting the Stability of Polyunsaturated Fatty Acids

The primary route of degradation for polyunsaturated fatty acids like mead acid is autoxidation, a free-radical chain reaction. The rate of this process is influenced by several factors:

  • Oxygen: The presence of atmospheric oxygen is a key initiator of autoxidation.

  • Temperature: Elevated temperatures accelerate the rate of oxidative reactions. For long-term stability, storage at -80°C is recommended over -20°C.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate the formation of free radicals.

  • Metal Ions: Transition metals such as iron and copper can catalyze the formation of reactive oxygen species, thereby promoting degradation.

Data Presentation: Stability of Mead Acid

While direct comparative quantitative data for the stability of this compound in different solvents is limited in publicly available literature, a semi-quantitative assessment can be made based on the general principles of PUFA stability and solvent properties. The following tables summarize the expected stability under various conditions and in different solvents.

Table 1: General Stability of Polyunsaturated Fatty Acids (PUFAs) Under Various Storage Conditions

ParameterConditionExpected StabilityRecommendations
Temperature Room Temperature (20-25°C)Low (prone to rapid degradation)Avoid for storage of solutions.
Refrigerated (4°C)Low to Moderate (short-term only)Suitable for temporary storage of working solutions (hours).
Frozen (-20°C)Good (suitable for short to medium-term storage)Recommended for stock solutions for weeks to months.
Ultra-Low (-80°C)Excellent (ideal for long-term storage)Recommended for long-term storage (months to years).[1]
Atmosphere Ambient AirLowMinimize exposure to air.
Inert Gas (Argon, Nitrogen)ExcellentOverlay solutions with an inert gas before sealing.[1]
Light Exposed to LightLowProtect from light at all times.
Protected from Light (Amber Vials)ExcellentUse amber glass vials or wrap containers in foil.[1]
Additives No AntioxidantModerateConsider for immediate use only.
With Antioxidant (e.g., BHT)Good to ExcellentAdd an antioxidant like BHT to stock solutions.

Table 2: Semi-Quantitative Comparison of Expected Stability of Mead Acid in Common Solvents

SolventSolvent TypeExpected Relative StabilityRationale
Ethanol (B145695) Polar ProticGoodCommonly used as a solvent for fatty acids. The protic nature may slightly influence oxidation rates. A commercial source supplies mead acid in an ethanol solution, suggesting acceptable stability.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticGood to ExcellentAprotic nature may reduce certain radical-mediated reactions. Often used for preparing stock solutions for in vitro assays.
Acetonitrile (B52724) Polar AproticGoodA common solvent in analytical chromatography, its aprotic nature is generally favorable for stability.
Aqueous Buffers Polar ProticLowProne to hydrolysis and oxidation, especially in the absence of antioxidants or carrier proteins like BSA. Not recommended for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of Mead Acid

This protocol describes the preparation of a 10 mM stock solution of mead acid in ethanol, incorporating best practices to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (200 proof)

  • Butylated hydroxytoluene (BHT)

  • Argon or Nitrogen gas

  • Amber glass vials with PTFE-lined caps

  • Sonicator

Procedure:

  • Deoxygenate Solvent: Sparge the required volume of anhydrous ethanol with argon or nitrogen gas for 15-20 minutes in an ice bath to remove dissolved oxygen.

  • Prepare Antioxidant Solution: Dissolve BHT in the deoxygenated ethanol to a final concentration of 0.05% (w/v).

  • Weigh Mead Acid: In a fume hood, accurately weigh the required amount of mead acid directly into a sterile amber glass vial.

  • Dissolve: Add the deoxygenated ethanol/BHT solution to the mead acid to achieve the target 10 mM concentration.

  • Sonicate: Gently sonicate the vial in an ice bath until the mead acid is completely dissolved.

  • Aliquot and Store: Working quickly, aliquot the stock solution into smaller, single-use amber vials. Flush the headspace of each aliquot with inert gas before sealing tightly. Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of Mead Acid Stability in a Solvent

This protocol outlines a method to quantitatively assess the stability of mead acid in a chosen solvent over time using HPLC-MS/MS.

Materials and Equipment:

  • Prepared stock solution of mead acid (from Protocol 1)

  • Solvent to be tested (e.g., Ethanol, DMSO, Acetonitrile)

  • Stable isotope-labeled mead acid (e.g., Mead Acid-d8) as an internal standard (IS)

  • HPLC-grade solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a working solution of mead acid in the test solvent at a known concentration (e.g., 10 µM) from the stock solution.

    • Dispense aliquots of this working solution into multiple amber glass vials.

    • Prepare a set of vials for each time point to be tested (e.g., 0, 24, 48, 72 hours and 1 week).

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.

  • Sample Analysis at Each Time Point:

    • At each designated time point, take one vial from each storage condition.

    • Spike the sample with the internal standard (Mead Acid-d8) to a known final concentration.

    • Dilute the sample with the initial mobile phase to a concentration suitable for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation of mead acid from any potential degradation products.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both mead acid and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for mead acid and the internal standard.

    • Calculate the ratio of the mead acid peak area to the internal standard peak area for each sample.

    • Normalize the ratio at each time point to the ratio at time zero to determine the percentage of mead acid remaining.

    • Plot the percentage of mead acid remaining versus time for each storage condition and solvent to determine the degradation rate.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Stability Study Storage cluster_analysis 3. Sample Analysis at Time Points (T=0, 24h, 48h, etc.) cluster_data 4. Data Processing prep_stock Prepare Stabilized Mead Acid Stock Solution (e.g., 10 mM in Ethanol/BHT) prep_work Prepare Working Solution (e.g., 10 µM) in Test Solvent (Ethanol, DMSO, Acetonitrile) prep_stock->prep_work aliquot Aliquot into Amber Vials for Each Time Point prep_work->aliquot storage Store Vials under Controlled Conditions (e.g., -20°C, 4°C, RT) Protected from Light aliquot->storage add_is Spike Sample with Internal Standard (Mead Acid-d8) storage->add_is dilute Dilute for LC-MS/MS Analysis add_is->dilute inject Inject into LC-MS/MS System dilute->inject integrate Integrate Peak Areas (Mead Acid and IS) inject->integrate calculate Calculate Peak Area Ratio and % Remaining vs. T=0 integrate->calculate plot Plot % Remaining vs. Time to Determine Degradation Rate calculate->plot

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway mead_acid This compound (Mead Acid) cox COX-1 / COX-2 mead_acid->cox Metabolized by lox 5-Lipoxygenase (5-LOX) mead_acid->lox Metabolized by pg_g1 Prostaglandin G1 (PGG1) cox->pg_g1 pg_h1 Prostaglandin H1 (PGH1) pg_g1->pg_h1 prostanoids 1-Series Prostanoids (e.g., PGE1, TXA1) pg_h1->prostanoids hpete 5-Hydroperoxyeicosatrienoic Acid (5-HPETrE) lox->hpete lt_a3 Leukotriene A3 (LTA3) hpete->lt_a3 leukotrienes 3-Series Leukotrienes (e.g., LTB3, LTC3) lt_a3->leukotrienes

Caption: Metabolic pathways of this compound via COX and LOX enzymes.

References

Troubleshooting & Optimization

Overcoming poor peak resolution of eicosatrienoic acid isomers in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of eicosatrienoic acid (ETA) isomers by LC-MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor peak resolution and isomer differentiation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate eicosatrienoic acid isomers using standard reverse-phase LC-MS methods?

Eicosatrienoic acid isomers, such as regioisomers (e.g., 8,9-EET, 11,12-EET, and 14,15-EET) and enantiomers (e.g., 8(R),9(S)-EET vs. 8(S),9(R)-EET), often possess identical molecular weights and very similar physicochemical properties. This makes them indistinguishable by mass spectrometry alone and results in co-elution or poor separation with standard reverse-phase columns (like C18), which primarily separate molecules based on hydrophobicity.[1][2][3] Effective separation requires specialized chromatographic techniques that can exploit subtle differences in their three-dimensional structures.[1][4]

Q2: What are the primary analytical strategies to improve the resolution of ETA isomers?

To achieve better resolution of ETA isomers, a multi-faceted approach is often necessary, focusing on chromatography, mass spectrometry, and sample preparation. The main strategies include:

  • Chiral Chromatography: This is essential for separating enantiomers.[4][5][6]

  • Supercritical Fluid Chromatography (SFC): This technique offers alternative selectivity to liquid chromatography and can be effective for separating various lipid isomers.[7][8]

  • Chemical Derivatization: Modifying the isomers can improve their chromatographic behavior and ionization efficiency.[9][10][11]

  • Tandem Mass Spectrometry (MS/MS): While isomers may have the same parent ion, their fragmentation patterns can sometimes differ, aiding in their differentiation.[12][13]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation for isomers that are difficult to resolve chromatographically.[12][14][15]

Q3: What is chemical derivatization and how can it help in the analysis of eicosatrienoic acid isomers?

Chemical derivatization is the process of chemically modifying the target analytes to enhance their analytical properties. For ETA isomers, derivatization can be used to:

  • Improve Chromatographic Resolution: By adding a chemical tag, the differences between isomers can be exaggerated, leading to better separation on the column.[2]

  • Enhance Ionization Efficiency: Many derivatizing agents are designed to improve the ionization of the target molecules in the mass spectrometer's ion source, leading to increased sensitivity.[10][11][16][17] This can involve "charge reversal" derivatization to allow for analysis in positive ion mode with greater sensitivity.[10][16]

  • Enable Chiral Separation: Derivatizing with a chiral reagent can create diastereomers, which can then be separated on a non-chiral column.[4]

  • Determine Double Bond Positions: Specific derivatization reactions can target the double bonds in the fatty acid chain, and subsequent fragmentation in the mass spectrometer can reveal their locations.[11]

Troubleshooting Guide

Issue 1: Co-elution of Regioisomeric Epoxyeicosatrienoic Acids (EETs)

  • Possible Cause: The stationary phase of the LC column lacks the necessary selectivity to differentiate between the positional isomers of the epoxide group.

  • Solution:

    • Utilize Chiral Chromatography: Certain chiral columns, such as those with amylose (B160209) or cellulose-based stationary phases (e.g., Chiralcel OD, Chiralpak AD-H), have been shown to resolve not only enantiomers but also regioisomers of EETs.[5][6]

    • Optimize Mobile Phase: For chiral columns, the composition of the mobile phase is critical. A non-polar mobile phase, such as hexane (B92381) with a small percentage of an alcohol like 2-propanol, is often required.[6]

    • Consider Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity compared to HPLC and has been successfully used to separate lipid isomers.[7][18]

Issue 2: Inability to Separate Enantiomers of a Specific ETA Isomer

  • Possible Cause: Standard LC columns are achiral and therefore cannot distinguish between enantiomers.

  • Solution:

    • Employ a Chiral Stationary Phase (CSP): This is the most direct approach. Columns like Chiralcel OD, OC, or Chiralpak AD-H are specifically designed for enantiomeric separations.[5][6][19] The choice of column may depend on the specific regioisomer being analyzed.[6]

    • Chiral Derivatization: React the ETA isomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then often be separated on a standard achiral column (e.g., silica (B1680970) gel).[4]

Issue 3: Poor Peak Shape (Tailing or Broadening)

  • Possible Cause:

    • Secondary Interactions: Active sites on the column or in the LC system can interact with the carboxyl group of the fatty acids.

    • Incomplete Derivatization: If using derivatization, the presence of underivatized acids can lead to peak tailing.[1]

    • Column Contamination: Buildup of matrix components on the column.[1]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.02% formic acid or 0.1% acetic acid) to the mobile phase to suppress the ionization of the carboxyl group and reduce secondary interactions.[3][20]

    • Optimize Derivatization Protocol: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants.[1]

    • System Passivation: In some cases, silylating the GC system (if applicable) can help to passivate active sites.[1]

Issue 4: Low Sensitivity and Poor Ionization in Negative Ion Mode

  • Possible Cause: Eicosatrienoic acids can have inherently poor ionization efficiency in negative ion mode, especially in the presence of ion-suppressing agents in the mobile phase.[10]

  • Solution:

    • Charge-Reversal Derivatization: Use a derivatizing agent that introduces a permanently positively charged group onto the ETA molecule. This allows for analysis in the more sensitive positive ion mode.[10][16] Reagents like those that form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives can increase sensitivity significantly.[17]

    • Optimize Ion Source Parameters: Carefully tune the ion source parameters of the mass spectrometer, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific analytes.

    • Mobile Phase Composition: The choice of solvent and additives can impact ionization. For example, some studies suggest that ammonium (B1175870) acetate (B1210297) may be a good compromise for signal intensity and retention time stability in lipidomics.[20]

Quantitative Data Summary

TechniqueIsomersColumnMobile PhaseKey FindingReference
Chiral HPLC Epoxyeicosatrienoic acid (EET) enantiomersChiralcel ODIsocratic hexane/2-propanolDirect separation of underivatized EET enantiomers.[5]
Chiral HPLC-MS PFB-derivatized EET enantiomersChiralpak AD-H0.9% 2-propanol in hexanesBaseline separation of all four regioisomeric EET enantiomers in a single run.[6]
Chiral HPLC Dihydroxyeicosatrienoic acid (DHET) enantiomersChiralcel OC or ODVaries with isomerDirect resolution of methyl or pentafluorobenzyl esters of DHETs.[19]
SFC-MS Fatty acid esters of hydroxy fatty acids (FAHFAs)Lux i-Amylose-3Acetonitrile-methanol modified CO2Fast enantioseparation of most FAHFA racemic pairs in under 5 minutes.[21]

Experimental Protocols

Protocol 1: Chiral Separation of Underivatized EET Enantiomers

This protocol is based on the methodology for direct resolution of EET enantiomers.[5]

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Chiralcel OD column.

  • Mobile Phase: A mixture of hexane and 2-propanol. The exact ratio should be optimized for the specific regioisomer of interest.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detector or mass spectrometer.

  • Procedure: a. Equilibrate the Chiralcel OD column with the mobile phase until a stable baseline is achieved. b. Inject the sample containing the EET isomers. c. Elute the isomers isocratically. The elution order of the enantiomers may vary depending on the specific regioisomer.

Protocol 2: Derivatization of ETAs to Pentafluorobenzyl (PFB) Esters for EC-APCI-MS

This protocol is adapted from methods used for enhancing sensitivity and enabling chiral separation of EETs.[6]

  • Reagents:

    • ETA standard or sample extract.

    • Pentafluorobenzyl bromide (PFB-Br).

    • Diisopropylethylamine (DIPEA).

    • Acetonitrile.

  • Procedure: a. To the dried ETA sample, add a solution of PFB-Br and DIPEA in acetonitrile. b. Vortex the mixture and heat at a controlled temperature (e.g., 45°C) for a specified time (e.g., 30 minutes). c. After the reaction, evaporate the solvent under a stream of nitrogen. d. Reconstitute the derivatized sample in the mobile phase for injection into the LC-MS system.

  • LC-MS Analysis:

    • Column: Chiralpak AD-H for enantiomeric separation.[6]

    • Mobile Phase: 0.9% 2-propanol in hexanes.[6]

    • Ionization: Electron Capture Atmospheric Pressure Chemical Ionization (EC-APCI) in negative ion mode.

Visualizations

experimental_workflow Experimental Workflow for ETA Isomer Analysis cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Differentiation extraction Lipid Extraction derivatization Derivatization (Optional) - PFB Esters - Methyl Esters extraction->derivatization lc Liquid Chromatography - Chiral HPLC - Reverse Phase derivatization->lc sfc Supercritical Fluid Chromatography (SFC) derivatization->sfc ms Mass Spectrometry (MS) lc->ms sfc->ms msms Tandem MS (MS/MS) ms->msms ims Ion Mobility (IMS) msms->ims

Caption: Workflow for ETA isomer analysis.

troubleshooting_logic Troubleshooting Poor Peak Resolution start Poor Peak Resolution q_isomers What type of isomers are co-eluting? start->q_isomers regioisomers Regioisomers q_isomers->regioisomers Positional enantiomers Enantiomers q_isomers->enantiomers Mirror Image sol_regio Solutions: - Use Chiral Column (e.g., Chiralcel OD) - Optimize Mobile Phase - Try Supercritical Fluid Chromatography (SFC) regioisomers->sol_regio sol_enant Solutions: - Use Chiral Stationary Phase (CSP) - Perform Chiral Derivatization enantiomers->sol_enant

Caption: Logic for troubleshooting co-elution.

References

Preventing oxidation of 5(Z),11(Z),14(Z)-eicosatrienoic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 5(Z),11(Z),14(Z)-eicosatrienoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound is a polyunsaturated fatty acid (PUFA), meaning it has multiple double bonds in its chemical structure.[1][2][3] These double bonds are susceptible to attack by reactive oxygen species, leading to oxidation. Factors such as exposure to air (oxygen), heat, light, and the presence of transition metals can accelerate this process.[4]

Q2: What are the initial signs of oxidation in my sample?

A2: Initial signs of oxidation can be subtle and may require analytical instrumentation to detect. An increase in peroxide value is an early indicator. As oxidation progresses, you might observe changes in the sample's color or odor. For critical applications, it is advisable to use analytical techniques like chromatography to assess the integrity of the fatty acid.

Q3: Can I store my samples at -20°C?

A3: While -20°C is a common laboratory storage temperature, for long-term stability of PUFAs like this compound, storage at -80°C is strongly recommended to minimize lipid oxidation.[5][6][7][8] Studies have shown that at higher temperatures, even below freezing (e.g., -10°C), significant hydrolysis and oxidation can still occur.[9]

Q4: Is an antioxidant always necessary?

A4: Yes, for the analysis of PUFAs, the use of an antioxidant is highly recommended to prevent degradation during sample preparation.[10][11] Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[10][12]

Q5: How should I handle the sample to minimize oxygen exposure?

A5: To minimize oxygen exposure, it is best to handle samples under an inert atmosphere, such as nitrogen or argon gas.[9][12] This can be achieved using techniques like working in a glovebox or using a Schlenk line.[13][14][15] If these are not available, work quickly and keep samples in tightly sealed containers, minimizing headspace. Purging containers with an inert gas before sealing is also a good practice.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High peroxide value in the sample Sample exposed to oxygen during preparation or storage.Handle samples under an inert atmosphere (nitrogen or argon).[9][12] Ensure all solvents are degassed.
Inadequate antioxidant protection.Add an appropriate concentration of an antioxidant like BHT (e.g., 0.005%) to your extraction solvents.[6]
High storage temperature.Store samples at -80°C for long-term stability.[5][6][7][8]
Degradation of the fatty acid peak in chromatographic analysis Oxidation during sample workup.Follow a detailed protocol for PUFA sample preparation, including the use of antioxidants and inert atmosphere.
Contamination with transition metals.Use high-purity solvents and reagents. Consider using a chelating agent if metal contamination is suspected.[4]
Exposure to light.Protect samples from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent results between replicates Variable exposure to air and heat.Standardize your sample preparation workflow to ensure each replicate is treated identically.
Incomplete solvent evaporation leading to residual water.Ensure complete removal of solvents under a gentle stream of nitrogen before proceeding to derivatization.

Quantitative Data Summary

The following table summarizes the effect of Butylated Hydroxytoluene (BHT) concentration on the stability of polyunsaturated fatty acids (PUFAs) in dried blood spots stored at room temperature over 28 days.

BHT Concentration% Decrease in Total PUFAs (after 28 days)% Decrease in Highly Unsaturated FAs (HUFA) (after 28 days)
0 mg/mL 49%62%
2.5 mg/mL 15%34%
5.0 mg/mL 6%13%

Data adapted from a study on PUFA stability in dried blood spots.[4]

Experimental Protocol: Lipid Extraction and Methylation of this compound

This protocol is designed to minimize oxidation during the extraction and derivatization of this compound for gas chromatography (GC) analysis.

Materials:

  • Sample containing this compound

  • Chloroform (B151607)/methanol (B129727) (2:1, v/v) containing 0.005% BHT

  • 0.9% NaCl solution

  • Hexane (B92381)

  • 14% Boron trifluoride in methanol (BF3/MeOH)

  • Nitrogen gas supply

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block

Procedure:

  • Lipid Extraction: a. To your sample (e.g., 50-100 µL), add 5 mL of chloroform/methanol (2:1, v/v) containing 0.005% BHT.[6] b. Vortex vigorously for 1 minute and then leave the sample to extract at 4°C overnight. c. Add 1 mL of 0.9% NaCl solution and vortex again to induce phase separation. d. Centrifuge to separate the layers and carefully collect the lower chloroform phase containing the lipids. e. Re-extract the remaining aqueous layer with 2 mL of chloroform. f. Pool the chloroform extracts and dry the solvent under a gentle stream of nitrogen gas.

  • Methylation: a. To the dried lipid extract, add 1 mL of hexane and 1 mL of 14% BF3/MeOH reagent.[6] b. Blanket the headspace of the tube with nitrogen gas and securely cap it.[6] c. Heat the mixture at 100°C for 1 hour. d. Cool the sample to room temperature and add 1 mL of water to stop the reaction and extract the fatty acid methyl esters (FAMEs) into the hexane layer. e. Centrifuge for 1 minute to separate the phases. f. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Workflow for Preventing Oxidation

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_prep Sample Preparation cluster_storage Storage SampleCollection Sample Collection AddAntioxidant Add Antioxidant (e.g., BHT) SampleCollection->AddAntioxidant Homogenization Homogenization (on ice) AddAntioxidant->Homogenization LipidExtraction Lipid Extraction (under N2) Homogenization->LipidExtraction SolventEvaporation Solvent Evaporation (under N2) LipidExtraction->SolventEvaporation Derivatization Derivatization (under N2) SolventEvaporation->Derivatization ShortTerm Short-term Storage (-20°C, under N2) Derivatization->ShortTerm If not analyzing immediately Analysis Analysis (e.g., GC/LC-MS) Derivatization->Analysis Immediate Analysis LongTerm Long-term Storage (-80°C, under N2) ShortTerm->LongTerm LongTerm->Analysis

Caption: A flowchart outlining the key steps to prevent oxidation during sample preparation.

References

Technical Support Center: Optimizing Sciadonic Acid Recovery with Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of Sciadonic acid using solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Sciadonic acid and why is its efficient recovery important?

Sciadonic acid is a polyunsaturated omega-6 fatty acid with a unique non-methylene-interrupted structure, containing three double bonds at the 5, 11, and 14 positions.[1][2] It is predominantly found in the seed oils of gymnosperms, such as pine nuts. Its structural similarity to arachidonic acid allows it to modulate inflammatory pathways, making it a compound of interest for pharmaceutical and nutraceutical development. Efficient recovery is crucial for accurate quantification and for obtaining pure samples for downstream applications.

Q2: Which Solid-Phase Extraction (SPE) method is best for isolating Sciadonic acid?

The optimal SPE method depends on the sample matrix and the desired purity of the final extract. The two most common and effective methods for polyunsaturated fatty acids like Sciadonic acid are Reversed-Phase SPE (RP-SPE) and Anion-Exchange SPE (AX-SPE).

  • Reversed-Phase SPE (RP-SPE) separates molecules based on their hydrophobicity. It is effective for isolating Sciadonic acid from polar impurities.

  • Anion-Exchange SPE (AX-SPE) separates molecules based on their charge. As Sciadonic acid is a carboxylic acid, it can be retained on an anion exchange sorbent at an appropriate pH and selectively eluted. This method is particularly useful for separating fatty acids from other non-acidic lipids.

Q3: What are the critical parameters to control for successful SPE of Sciadonic acid?

Key parameters to optimize for high recovery and purity include:

  • Sorbent Selection: C18 is a common choice for RP-SPE, while quaternary amine-based sorbents are used for AX-SPE.

  • pH Control: For AX-SPE, the pH of the sample and loading/washing buffers is critical to ensure the carboxyl group of Sciadonic acid is ionized for retention.

  • Solvent Strength: The polarity of the washing and elution solvents must be carefully chosen to remove interferences without prematurely eluting the Sciadonic acid.

  • Flow Rate: A slow and consistent flow rate during sample loading and elution ensures adequate interaction time between the analyte and the sorbent, maximizing binding and recovery.

  • Sample Pre-treatment: For complex matrices like biological fluids or crude oil extracts, pre-treatment steps such as protein precipitation or dilution are essential to prevent column clogging and improve recovery.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of Sciadonic Acid Improper Sorbent Conditioning: The sorbent was not properly wetted, leading to inconsistent binding.For RP-SPE, condition the cartridge with methanol (B129727) or acetonitrile (B52724), followed by an equilibration step with water or a buffer matching the sample's mobile phase. Ensure the sorbent bed does not dry out before sample loading.
Sample Solvent Too Strong: The solvent in which the Sciadonic acid is dissolved is too non-polar (for RP-SPE) or has a pH that neutralizes the acid (for AX-SPE), preventing retention.For RP-SPE, dilute the sample with a more polar solvent. For AX-SPE, adjust the sample pH to be at least 2 units above the pKa of the carboxylic acid group to ensure it is deprotonated.
Wash Solvent Too Strong: The wash step is prematurely eluting the Sciadonic acid along with the impurities.Decrease the polarity of the wash solvent in RP-SPE (e.g., increase the aqueous content). For AX-SPE, ensure the wash solvent pH maintains the charge of the Sciadonic acid.
Incomplete Elution: The elution solvent is not strong enough to release the Sciadonic acid from the sorbent.For RP-SPE, use a more non-polar solvent (e.g., acetonitrile or methanol). For AX-SPE, use an acidic eluent (e.g., methanol with formic acid) to neutralize the carboxyl group and disrupt the ionic interaction. Increase the elution volume if necessary.
Analyte Breakthrough: The amount of Sciadonic acid in the sample exceeds the binding capacity of the SPE cartridge.Reduce the sample volume or use a larger SPE cartridge with more sorbent material.
Poor Reproducibility Inconsistent Flow Rate: Manual processing is leading to variations in flow rates between samples.Use a vacuum manifold or a positive pressure manifold to ensure a consistent and controlled flow rate for all steps.
Variable Sample Pre-treatment: Inconsistent pre-treatment is leading to matrix effects that vary between samples.Standardize the pre-treatment protocol, ensuring consistent solvent volumes, vortexing times, and centrifugation speeds.
Sorbent Bed Drying: The sorbent bed is drying out at a critical step (e.g., after conditioning).Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.
Co-elution of Impurities Inadequate Washing: The wash step is not effectively removing all interfering compounds.Optimize the wash step by trying solvents of intermediate polarity. A multi-step wash with solvents of increasing strength may be necessary.
Inappropriate Sorbent Selection: The chosen sorbent does not provide sufficient selectivity to separate Sciadonic acid from closely related impurities.Consider a different SPE mechanism. If using RP-SPE, try AX-SPE, or vice versa. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can also offer enhanced selectivity.
Specific Issue for Sciadonic Acid: Potential for Altered Retention Non-Methylene-Interrupted Structure: The unique spacing of the double bonds in Sciadonic acid may slightly alter its hydrophobicity and interaction with the stationary phase compared to methylene-interrupted fatty acids.While significant deviations are not expected, be prepared to slightly adjust the polarity of the wash and elution solvents. It is recommended to perform initial method development with a Sciadonic acid standard to optimize recovery.

Data Presentation

The selection of the appropriate SPE sorbent is crucial for achieving high recovery of polyunsaturated fatty acids. The following table summarizes representative quantitative data from various studies, comparing the performance of different SPE cartridges for long-chain polyunsaturated fatty acids. Note: Data for Sciadonic acid is limited; these values for structurally similar fatty acids serve as a general guide.

AnalyteSPE SorbentSample MatrixAverage Recovery (%)Reference
EPAPolymeric HLBPlasma85 - 112
DHAPolymeric HLBPlasma85 - 112
Arachidonic Acid (AA)Polymeric HLBPlasma85 - 112
Free Fatty Acids (FFA)Silica-basedLipid-rich seeds99.2
Various LipidsTitanium and zirconium dioxide-coatedFecal Samplesup to 100

Experimental Protocols

Protocol 1: Reversed-Phase SPE (RP-SPE) for Sciadonic Acid Isolation

This protocol is suitable for the general isolation of Sciadonic acid from biological fluids or plant oil extracts based on its hydrophobicity. C18 or polymeric sorbents are commonly used.

Materials:

  • C18 or Polymeric HLB SPE Cartridges

  • Sample containing Sciadonic acid (e.g., pine nut oil extract, plasma)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge (for biological samples)

  • SPE vacuum or positive pressure manifold

Methodology:

  • Sample Pre-treatment (for biological fluids):

    • To 100 µL of plasma or serum, add 200 µL of cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the lipids.

  • SPE Cartridge Conditioning:

    • Place the RP-SPE cartridges on a manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water. Crucially, do not allow the sorbent bed to dry out after this step.

  • Sample Loading:

    • Load the collected supernatant or diluted oil sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of a 50% methanol-water solution to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained Sciadonic acid with 1 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., mobile phase for LC-MS).

Protocol 2: Anion-Exchange SPE (AX-SPE) for Selective Sciadonic Acid Recovery

This protocol is designed to specifically isolate fatty acids, including Sciadonic acid, based on the negative charge of their carboxyl group at an alkaline pH.

Materials:

  • Quaternary Amine (SAX) or Aminopropyl (NH2) SPE Cartridges

  • Sample containing Sciadonic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Diluted Ammonium (B1175870) Hydroxide or other suitable base

  • Formic Acid

  • Nitrogen gas evaporator

  • SPE vacuum or positive pressure manifold

Methodology:

  • Sample Pre-treatment:

    • For biological fluids, follow the protein precipitation step as in the RP-SPE protocol.

    • For all samples, adjust the pH of the supernatant/sample solution to >8.0 with a small amount of diluted ammonium hydroxide. This ensures the carboxylic acid group of Sciadonic acid is deprotonated.

  • SPE Cartridge Conditioning:

    • Place the AX-SPE cartridges on a manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water (pH adjusted to >8.0).

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water (pH > 8.0) to remove polar, non-ionic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

  • Elution:

    • Elute the bound Sciadonic acid with 1 mL of a 2% formic acid solution in methanol. The acidic solution protonates the fatty acid, disrupting the ionic interaction with the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in an appropriate solvent for further analysis.

Visualizations

Experimental Workflow: Reversed-Phase SPE of Sciadonic Acid```dot

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_post 3. Post-Extraction start Start with Sample (e.g., Plasma, Oil Extract) precipitate Add Cold Methanol (for biological samples) start->precipitate vortex Vortex Vigorously precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge (Methanol) supernatant->condition equilibrate Equilibrate Cartridge (Water) condition->equilibrate load Load Sample Supernatant equilibrate->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (50% Methanol) wash1->wash2 elute Elute Sciadonic Acid (Acetonitrile) wash2->elute drydown Evaporate to Dryness (Nitrogen Stream) elute->drydown reconstitute Reconstitute in Analysis Solvent drydown->reconstitute analysis Downstream Analysis (e.g., LC-MS, GC-MS) reconstitute->analysis

Caption: Sciadonic acid's modulation of the arachidonic acid cascade.

References

Troubleshooting matrix effects in 5,11,14-eicosatrienoic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,11,14-Eicosatrienoic Acid Quantification

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 5,11,14-eicosatrienoic acid and other eicosanoids using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 5,11,14-eicosatrienoic acid?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. [1][2][3]In the analysis of 5,11,14-eicosatrienoic acid from biological samples like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer's source. [4] This interference can manifest in two ways:

  • Ion Suppression: This is a decrease in the analyte signal, leading to underestimation of the concentration, reduced sensitivity, and higher limits of detection. [2][5]It is the most common matrix effect.

  • Ion Enhancement: This is an increase in the analyte signal, causing an overestimation of the concentration. [2] Phospholipids are a primary cause of matrix effects in bioanalysis because they are abundant in biological membranes and often co-extract with lipids like eicosatrienoic acids. [6]These effects compromise the accuracy, precision, and reproducibility of quantitative methods.

Q2: My 5,11,14-eicosatrienoic acid signal is inconsistent or suppressed. How can I quantitatively assess if this is a matrix effect?

A2: The most common and reliable method to quantitatively assess matrix effects is the post-extraction spike experiment . [1][7][8]This method allows you to calculate the "Matrix Factor" (MF), which indicates the degree of ion suppression or enhancement.

The process involves comparing the signal response of the analyte in a clean solution to its response in a sample matrix extract. [1][7]An MF value of 1 (or 100%) indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement. [8]For a robust method, the absolute MF should ideally be between 0.75 and 1.25. [8] Here is a diagram illustrating the workflow for evaluating matrix effects:

cluster_Start Problem Identification cluster_Evaluation Matrix Effect Evaluation cluster_Decision Decision Making cluster_Solutions Troubleshooting Solutions start Inaccurate or Irreproducible Quantification Results eval Perform Post-Extraction Spike Experiment start->eval calc Calculate Matrix Factor (MF) MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) eval->calc decision Is MF significantly different from 1.0 (e.g., <0.8 or >1.2)? calc->decision no_effect No Significant Matrix Effect (Investigate other sources of error: System stability, standard prep, etc.) decision->no_effect No effect Significant Matrix Effect Detected decision->effect Yes optimize_prep Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) effect->optimize_prep optimize_lc Modify LC Method (Improve separation from interferences) effect->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) effect->use_is

A decision tree for troubleshooting matrix effects.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Cause: Co-elution of matrix components, particularly phospholipids, with 5,11,14-eicosatrienoic acid. Protein precipitation alone is often insufficient for removing these interferences. Solution: Implement more effective sample preparation techniques to remove interferences before LC-MS analysis. Solid-Phase Extraction (SPE) is a highly effective method. [9]Specifically, techniques designed for phospholipid removal can dramatically reduce matrix effects. [10] Experimental Protocol: Phospholipid Removal using a Specialized SPE Plate

This protocol is adapted for a generic phospholipid removal SPE plate (e.g., HybridSPE®). [10]

  • Sample Pre-treatment: To 100 µL of plasma or serum in a collection plate, add 20 µL of a suitable stable isotope-labeled internal standard (e.g., 5,11,14-Eicosatrienoic Acid-d8).

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile (B52724) to each well.

  • Mixing: Mix thoroughly by vortexing for 1 minute to ensure complete protein precipitation.

  • Transfer to SPE Plate: Transfer the entire mixture to the wells of the phospholipid removal SPE plate.

  • Elution: Apply vacuum (approx. 10 in. Hg) to the SPE manifold. The packed bed in the plate physically filters precipitated proteins while the specialized sorbent retains phospholipids. [10]6. Collection: Collect the eluate, which now contains the analyte of interest with significantly reduced protein and phospholipid content.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical effectiveness of different sample preparation methods in reducing matrix effects, measured by the Matrix Factor (MF).

Sample Preparation MethodTypical Matrix Factor (MF)Analyte RecoveryKey AdvantageKey Disadvantage
Protein Precipitation (PPT)0.25 - 0.60 [11]>90%Simple, fastIneffective at removing phospholipids, high matrix effects [11]
Liquid-Liquid Extraction (LLE)0.70 - 0.90VariableCan provide clean extractsLow recovery for polar analytes, can be labor-intensive [9][11]
Solid-Phase Extraction (SPE)0.85 - 1.10 [11]>85%High selectivity, excellent for removing interferences Requires method development
Phospholipid Removal Plate0.95 - 1.05 [10]>90%Simple, fast, and highly effective at removing phospholipids [10]Higher cost per sample than PPT
Issue 2: Matrix effects persist even after optimizing sample preparation.

Cause: Some matrix components may have very similar chemical properties to 5,11,14-eicosatrienoic acid, making them difficult to remove through extraction. Additionally, subtle differences in matrix composition between individual samples can lead to variability.

Solution 1: Modify Chromatographic Conditions

Adjusting the LC method can help to chromatographically separate the analyte from interfering matrix components. [12]* Gradient Optimization: Slowing down the gradient elution around the retention time of your analyte can improve resolution from co-eluting interferences. [12]* Alternative Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase) that may alter the retention behavior of the interferences relative to the analyte.

Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective way to compensate for matrix effects that cannot be eliminated. [9]A SIL-IS (e.g., 5,11,14-Eicosatrienoic Acid-d8) is chemically identical to the analyte but has a different mass. [13]It will co-elute and experience the same degree of ion suppression or enhancement as the analyte. [14]By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification. [15][16] Important Consideration: While highly effective, it's crucial to verify that the SIL-IS and the analyte co-elute perfectly. In some cases, deuterium (B1214612) labeling can cause a slight shift in retention time, which could lead to differential matrix effects if they elute into different zones of suppression. [14] Here is a diagram illustrating a typical sample preparation workflow designed to minimize matrix effects:

cluster_Workflow Optimized Sample Preparation Workflow start Biological Sample (e.g., Plasma, Serum) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) (Phospholipid Removal) ppt->spe Supernatant evap Evaporation spe->evap Clean Eluate recon Reconstitution (in Mobile Phase) evap->recon analysis LC-MS/MS Analysis recon->analysis

Workflow for sample preparation to reduce matrix effects.

References

Technical Support Center: Optimizing GC-MS for Podocarpic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of podocarpic acid. The following question-and-answer format addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of podocarpic acid?

A1: Podocarpic acid is a diterpenoid containing both a carboxylic acid and a phenolic hydroxyl group. These functional groups make the molecule polar and non-volatile, which is not ideal for GC analysis. Without derivatization, you are likely to encounter issues such as poor peak shape (tailing), low sensitivity, and potential degradation of the analyte in the hot injector port. Derivatization, typically through silylation, replaces the active hydrogens on the carboxylic acid and hydroxyl groups with less polar and more thermally stable trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the compound and improving its chromatographic behavior.

Q2: What is the most common derivatization reagent for podocarpic acid?

A2: Silylation reagents are the most common choice for derivatizing acidic compounds like podocarpic acid. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. These reagents effectively convert the carboxylic acid and phenolic hydroxyl groups into their respective TMS esters and ethers.

Q3: I am not seeing a peak for podocarpic acid in my chromatogram. What are the possible causes?

A3: Several factors could lead to the absence of a podocarpic acid peak:

  • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. This can be influenced by the reaction time, temperature, and the presence of moisture.

  • Low Injection Temperature: If the injector temperature is too low, the derivatized podocarpic acid may not volatilize efficiently.

  • High Final Oven Temperature: Excessively high oven temperatures can lead to analyte degradation.

  • Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can cause irreversible adsorption of the analyte. Using a deactivated liner and a high-quality, inert column is crucial.

  • Sample Concentration: The concentration of podocarpic acid in your sample may be below the detection limit of your instrument.

Q4: My podocarpic acid peak is showing significant tailing. How can I resolve this?

A4: Peak tailing for acidic compounds is a common issue in GC-MS and can be caused by:

  • Incomplete Derivatization: Residual underivatized podocarpic acid will interact strongly with the stationary phase, causing tailing.

  • Active Sites: Silanol groups on the surface of the inlet liner or the front of the column can interact with the analyte. Ensure you are using a properly deactivated liner and consider trimming a small portion (10-20 cm) from the inlet side of the column.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Incorrect Column Choice: A column with a stationary phase that is not appropriate for the analysis of derivatized acidic compounds can result in poor peak shape. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often suitable.

Experimental Protocols

Detailed Methodology for Silylation Derivatization of Podocarpic Acid

This protocol outlines a standard procedure for the silylation of podocarpic acid for GC-MS analysis.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried plant extract or purified podocarpic acid into a 2 mL glass vial with a PTFE-lined cap.

    • If the sample is in solution, transfer an aliquot containing the desired amount of analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylation reagents react with water.

  • Derivatization Reaction:

    • Add 100 µL of a silylation reagent, such as BSTFA with 1% TMCS or MSTFA, to the dried sample.

    • If the sample does not fully dissolve in the derivatization reagent, 100 µL of a dry solvent like pyridine (B92270) or acetonitrile (B52724) can be added to aid dissolution.

    • Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.

  • Post-Derivatization:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a dry, inert solvent like hexane (B92381) or dichloromethane (B109758) prior to injection.

Recommended GC-MS Parameters

The following table provides a starting point for GC-MS parameters for the analysis of derivatized podocarpic acid. These parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injection ModeSplitless or Split (e.g., 20:1 ratio)
Injection Volume1 µL
Injector Temperature250 - 280 °C
Oven Program- Initial Temperature: 100 °C, hold for 2 min- Ramp 1: 10 °C/min to 250 °C, hold for 5 min- Ramp 2: 5 °C/min to 300 °C, hold for 10 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 - 300 °C
Scan Rangem/z 50-600
Solvent Delay3-5 minutes

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the GC-MS analysis of podocarpic acid.

IssuePossible Cause(s)Recommended Action(s)
No Peak Detected - Incomplete derivatization- Insufficient analyte concentration- Analyte degradation in injector- System leak- Optimize derivatization (time, temp)- Concentrate sample- Use a deactivated liner; lower injector temp- Perform leak check
Peak Tailing - Active sites in liner or column- Incomplete derivatization- Column overload- Incompatible solvent- Use a new deactivated liner; trim column- Re-derivatize sample, ensure anhydrous- Dilute sample- Ensure solvent is compatible with phase
Poor Sensitivity - Low injection volume- Split ratio too high- Dirty ion source- System leak- Increase injection volume (if possible)- Decrease split ratio or use splitless- Clean the ion source- Perform leak check
Ghost Peaks - Carryover from previous injection- Contaminated syringe or solvent- Septum bleed- Run a solvent blank; bake out column- Use fresh, high-purity solvent- Replace septum with a high-quality one
Retention Time Shift - Fluctuation in carrier gas flow- Changes in oven temperature- Column aging/contamination- Check gas supply and regulators- Verify oven temperature accuracy- Trim column or replace if necessary

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for Podocarpic Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material or Podocarpic Acid Standard Extraction Solvent Extraction (if necessary) Sample->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying AddReagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Drying->AddReagent Reaction Heat at 60-70°C for 30-60 min AddReagent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Injection Inject 1 µL into GC-MS Cooling->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (EI, Scan Mode) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search (Confirmation) DataAcquisition->LibrarySearch

Caption: Workflow for the GC-MS analysis of podocarpic acid.

Troubleshooting_Tree Troubleshooting Peak Tailing for Podocarpic Acid Start Peak Tailing Observed CheckDeriv Is derivatization complete? Start->CheckDeriv CheckSystem Check for active sites CheckDeriv->CheckSystem Yes Sol_ReDeriv Re-derivatize sample. Ensure anhydrous conditions. CheckDeriv->Sol_ReDeriv No CheckOverload Is the column overloaded? CheckSystem->CheckOverload No Active Sites Found Sol_Liner Replace with a new, deactivated inlet liner. CheckSystem->Sol_Liner Possible Liner Issue Sol_Trim Trim 10-20 cm from the front of the column. CheckSystem->Sol_Trim Possible Column Contamination CheckColumn Is the column suitable? CheckOverload->CheckColumn No Sol_Dilute Dilute the sample and reinject. CheckOverload->Sol_Dilute Yes Sol_NewCol Consider a new column with a suitable stationary phase. CheckColumn->Sol_NewCol

Caption: Decision tree for troubleshooting peak tailing.

Reducing ion suppression of C20:3n-6,9,15 in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression of C20:3n-6,9,15 (Mead acid) during electrospray ionization (ESI) mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the analysis of C20:3n-6,9,15?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as C20:3n-6,9,15, in the electrospray ionization source.[1][2] This phenomenon occurs when co-eluting components from the sample matrix, particularly phospholipids (B1166683) in biological samples, compete with the analyte for ionization.[3] The result is a decreased signal intensity for C20:3n-6,9,15, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[4]

Q2: What are the primary causes of ion suppression when analyzing C20:3n-6,9,15 in biological samples?

A2: The most common causes of ion suppression in the analysis of C20:3n-6,9,15 and other eicosanoids in biological matrices like plasma or tissue homogenates are:

  • Phospholipids: These are highly abundant in biological membranes and are notorious for causing ion suppression in ESI-MS.[1][3]

  • Salts and Buffers: Non-volatile salts from buffers used during sample preparation can crystallize on the ESI probe, leading to reduced ionization efficiency.

  • Other Endogenous Lipids: High concentrations of other fatty acids and lipids can compete with C20:3n-6,9,15 for ionization.

Q3: How can I determine if ion suppression is affecting my C20:3n-6,9,15 measurements?

A3: Two primary methods can be used to assess ion suppression:

  • Post-Column Infusion: In this experiment, a constant flow of a C20:3n-6,9,15 standard solution is introduced into the LC eluent after the analytical column but before the MS source. A blank matrix extract is then injected. A dip in the stable C20:3n-6,9,15 signal at the retention time of interfering matrix components indicates a region of ion suppression.[3][5]

  • Post-Extraction Spike: This method involves comparing the signal response of C20:3n-6,9,15 spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of a standard in a clean solvent at the same concentration. A lower signal in the matrix sample indicates ion suppression.[4][6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of C20:3n-6,9,15?

A4: Yes, using a stable isotope-labeled internal standard, such as C20:3n-6,9,15-d8, is highly recommended and considered the gold standard for quantitative LC-MS analysis.[7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low signal intensity for C20:3n-6,9,15 in biological samples compared to pure standards.

This is a classic indication of significant ion suppression. The following troubleshooting steps can help mitigate this issue.

Troubleshooting Step Description Expected Outcome
Optimize Sample Preparation The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis. Implement a robust sample preparation protocol such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).A cleaner sample extract with reduced levels of phospholipids and other interfering substances, leading to a significant improvement in the C20:3n-6,9,15 signal.
Optimize Chromatographic Separation Adjusting your LC method can help separate C20:3n-6,9,15 from co-eluting interferences.Improved resolution between C20:3n-6,9,15 and matrix components, moving the analyte peak to a region of lower ion suppression.
Sample Dilution If the concentration of C20:3n-6,9,15 in your samples is sufficiently high, diluting the sample extract can reduce the concentration of matrix components.A decrease in the severity of ion suppression, although this may also reduce the analyte signal. This approach is a trade-off between signal intensity and matrix effects.
Use a Stable Isotope-Labeled Internal Standard Incorporate a SIL-IS (e.g., C20:3n-6,9,15-d8) at the beginning of your sample preparation workflow.The SIL-IS will co-elute with and experience the same ion suppression as the endogenous C20:3n-6,9,15. By using the analyte/IS peak area ratio for quantification, the effects of ion suppression can be normalized, leading to more accurate results.

Issue 2: Poor reproducibility of C20:3n-6,9,15 signal across different samples.

Inconsistent ion suppression between samples is a likely cause.

Troubleshooting Step Description Expected Outcome
Standardize Sample Preparation Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Use precise volumes and consistent incubation times.Reduced variability in the extraction efficiency and matrix composition of the final extracts, leading to more consistent ion suppression and improved reproducibility.
Implement a More Robust Sample Cleanup If using a simple protein precipitation, consider switching to a more effective cleanup method like SPE.More consistent removal of matrix interferences across different samples, resulting in less variable ion suppression.
Ensure Co-elution of Analyte and Internal Standard Verify that the chromatographic peaks for C20:3n-6,9,15 and its SIL-IS are perfectly aligned.If co-elution is confirmed, the SIL-IS will effectively compensate for sample-to-sample variations in ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for C20:3n-6,9,15 from Plasma

This protocol is designed to isolate C20:3n-6,9,15 and other fatty acids while removing a significant portion of interfering phospholipids.[1]

Materials:

  • Plasma sample

  • C20:3n-6,9,15-d8 internal standard solution

  • Cold acetonitrile (B52724)

  • C18 SPE cartridges

  • Methanol (B129727) (for conditioning and elution)

  • Water (for equilibration)

  • Nitrogen gas for evaporation

  • Mobile phase for reconstitution

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the C20:3n-6,9,15-d8 internal standard working solution. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

  • Elution: Elute the C20:3n-6,9,15 and other fatty acids with 2 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for C20:3n-6,9,15 from Plasma

This protocol offers an alternative method for extracting C20:3n-6,9,15.[1]

Materials:

  • Plasma sample

  • C20:3n-6,9,15-d8 internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water

  • Nitrogen gas for evaporation

  • Mobile phase for reconstitution

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the C20:3n-6,9,15-d8 internal standard working solution and 200 µL of methanol. Vortex briefly.

  • Extraction: Add 500 µL of MTBE. Vortex vigorously for 2 minutes. Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Collection and Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes a qualitative comparison of common sample preparation methods for their effectiveness in reducing matrix effects for eicosanoid analysis. Actual performance for C20:3n-6,9,15 may vary depending on the specific matrix and experimental conditions.

Sample Preparation Method Phospholipid Removal Efficiency Reduction of Ion Suppression Throughput Notes
Protein Precipitation (PPT) LowLowHighSimple and fast but results in a dirty extract with significant matrix effects.
Liquid-Liquid Extraction (LLE) ModerateModerateModerateOffers better cleanup than PPT but can be more time-consuming.
Solid-Phase Extraction (SPE) HighHighModerateProvides excellent cleanup and significantly reduces ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add SIL-IS (C20:3n-6,9,15-d8) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lc_separation LC Separation (C18 column) dry_reconstitute->lc_separation Inject esi_ms ESI-MS/MS Detection (Negative Ion Mode) lc_separation->esi_ms data_processing Data Processing (Analyte/IS Ratio) esi_ms->data_processing

Caption: A generalized experimental workflow for the analysis of C20:3n-6,9,15.

ion_suppression_mechanism cluster_source Electrospray Ionization Source droplet Charged Droplet (Analyte + Matrix) analyte_ion [C20:3n-6,9,15-H]- droplet->analyte_ion Ion Evaporation matrix_ion [Matrix-H]- droplet->matrix_ion Ion Evaporation ms_inlet Mass Spectrometer Inlet analyte_ion->ms_inlet matrix_ion->ms_inlet Competition suppression_effect Reduced Analyte Signal ms_inlet->suppression_effect troubleshooting_logic start Low or Inconsistent C20:3n-6,9,15 Signal check_is Is a SIL-IS Used? start->check_is yes_is YES check_is->yes_is Yes no_is NO check_is->no_is No check_coelution Are Analyte and IS Co-eluting? yes_is->check_coelution implement_is Implement SIL-IS no_is->implement_is yes_coelution YES check_coelution->yes_coelution Yes no_coelution NO check_coelution->no_coelution No improve_cleanup Improve Sample Cleanup (SPE or LLE) yes_coelution->improve_cleanup optimize_chrom Optimize Chromatography no_coelution->optimize_chrom reassess Re-assess Signal optimize_chrom->reassess improve_cleanup->reassess implement_is->reassess

References

Technical Support Center: Long-Term Storage of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the long-term storage of 5(Z),11(Z),14(Z)-eicosatrienoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) to ensure the stability and integrity of this polyunsaturated fatty acid (PUFA) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, it is recommended to store this compound at -20°C or lower.[1] For extended periods, storage at -80°C is preferable to further minimize the rate of potential degradation.

Q2: How should I store the fatty acid once I receive it?

Upon receipt, it is best to store the compound in its original packaging at the recommended temperature. If the compound is supplied in a solvent, ensure the container is tightly sealed to prevent solvent evaporation and exposure to air and moisture. For powdered forms, it is crucial to prevent moisture absorption.[2]

Q3: What is the primary cause of degradation for this compound during storage?

The primary degradation pathway for polyunsaturated fatty acids like this compound is autoxidation.[1] This is a free-radical chain reaction initiated by factors such as exposure to oxygen, light (especially UV), elevated temperatures, and the presence of metal ions.[1]

Q4: Is it necessary to store this compound under an inert atmosphere?

Yes, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1] Displacing oxygen with an inert gas significantly reduces the risk of oxidative degradation.

Q5: Should I protect the compound from light?

Absolutely. Light, particularly UV light, can provide the energy to initiate the formation of free radicals, leading to autoxidation.[1] It is best to use amber vials or wrap containers in foil to protect the compound from light exposure.[1]

Q6: Is it better to store the fatty acid as a solid or in a solvent?

Storing the compound as a solid or in a high-quality, anhydrous organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF) is preferable to storage in aqueous solutions.[1] This reduces the mobility of the molecules and their exposure to water and oxygen.

Q7: How can I minimize degradation when preparing stock solutions?

To prepare stock solutions, allow the vial of the solid fatty acid to equilibrate to room temperature before opening to prevent moisture condensation.[1] Weigh the desired amount in a sterile, amber glass vial and dissolve it in an anhydrous solvent under a stream of inert gas.[1]

Q8: What is the best practice for using stock solutions to avoid degradation?

It is highly recommended to aliquot the stock solution into single-use vials. This minimizes freeze-thaw cycles and repeated exposure to atmospheric oxygen, which can compromise the stability of the compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound stock solution.

  • Solutions:

    • Prepare a fresh stock solution from a new, unopened vial of the fatty acid.

    • Ensure that the solvent used for the stock solution is anhydrous and of high purity.

    • Verify that the stock solution has been stored at the correct temperature, under an inert atmosphere, and protected from light.

    • If possible, check the purity of the stock solution using an appropriate analytical method such as HPLC or GC-MS.[1]

Issue 2: Visible signs of degradation in the solid compound (e.g., discoloration, clumping).

  • Possible Cause: Exposure to moisture, oxygen, or light.

  • Solutions:

    • Discard the vial as the compound's integrity may be compromised.

    • When handling a new vial, ensure it is brought to room temperature before opening to prevent condensation.

    • After use, flush the vial with an inert gas before re-sealing and returning to the recommended storage temperature.

Issue 3: Precipitation observed in the stock solution upon thawing.

  • Possible Cause: The concentration of the fatty acid may exceed its solubility in the solvent at lower temperatures.

  • Solutions:

    • Gently warm the solution to room temperature and vortex to redissolve the compound.

    • If precipitation persists, consider preparing a more dilute stock solution.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C or below ( -80°C preferred for extended storage)Minimizes the rate of chemical degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[1]
Form Solid or in a suitable anhydrous organic solventReduces molecular mobility and exposure to oxygen and water.[1]
Light Protect from light (use amber vials or foil)Prevents light-induced degradation.[1]
Container Tightly sealed glass vial with a Teflon-lined capEnsures an airtight seal and prevents leaching of impurities.
Handling Aliquot into single-use vialsMinimizes freeze-thaw cycles and repeated exposure to air.[1]

Table 2: Illustrative Stability of a Polyunsaturated Fatty Acid Under Various Storage Conditions

Note: The following data is illustrative for a generic PUFA and is intended to highlight the impact of storage conditions. Actual degradation rates for this compound may vary.

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)Purity after 24 months (%)
-80°C, Inert Atmosphere, Dark>99>98>97
-20°C, Inert Atmosphere, Dark>98>96>94
-20°C, Air, Dark959080
4°C, Air, Dark8570<50
Room Temperature, Air, Light<60<30Undetectable

Experimental Protocols

Protocol: Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under defined storage conditions.

1. Materials and Equipment:

  • This compound (high purity)

  • Anhydrous ethanol (or other suitable solvent)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen) supply

  • Calibrated analytical balance

  • HPLC or GC-MS system with a suitable column

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, etc.)

2. Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature.

    • Under a stream of inert gas, accurately weigh a specific amount of the fatty acid and dissolve it in a known volume of anhydrous ethanol to achieve a desired concentration (e.g., 10 mg/mL).

    • Vortex gently until fully dissolved.

  • Aliquoting and Initial Analysis (Time Zero):

    • Immediately after preparation, aliquot the stock solution into multiple amber glass vials for each storage condition to be tested.

    • Flush the headspace of each vial with inert gas before sealing tightly.

    • Take an initial sample (T=0) and analyze its purity and concentration using a validated HPLC or GC-MS method. This will serve as the baseline.

  • Storage:

    • Place the prepared aliquots in their respective temperature-controlled storage environments, ensuring they are protected from light.

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, 12, 24 months), remove one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample for purity and concentration using the same analytical method as for the T=0 sample.

3. Data Analysis:

  • Compare the purity and concentration of the stored samples to the T=0 sample.

  • Calculate the percentage of degradation over time for each storage condition.

  • Plot the percentage of remaining fatty acid against time to determine the stability profile under each condition.

Mandatory Visualization

Storage_Decision_Tree start Start: New Vial of This compound storage_duration Intended Storage Duration? start->storage_duration storage_temp_short Store at -20°C storage_duration->storage_temp_short < 6 Months storage_temp_long Store at -80°C storage_duration->storage_temp_long >= 6 Months short_term < 6 Months long_term > 6 Months form Form of Use? storage_temp_short->form storage_temp_long->form handle_solid Equilibrate to Room Temp Before Use form->handle_solid As Solid prepare_solution Prepare Stock Solution form->prepare_solution In Solution solid Solid solution Solution protect_light Store in Amber Vials (Protect from Light) handle_solid->protect_light solvent Use Anhydrous Organic Solvent prepare_solution->solvent inert_gas Flush with Inert Gas (Ar or N2) solvent->inert_gas aliquot Aliquot into Single-Use Vials inert_gas->aliquot aliquot->protect_light final_storage Store Aliquots at Appropriate Temperature protect_light->final_storage

Caption: Decision tree for the long-term storage of this compound.

Autoxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA-H) (e.g., this compound) Initiation Initiation PUFA->Initiation H abstraction (Light, Heat, Metal Ions) Radical Lipid Radical (PUFA.) Initiation->Radical Oxygen Oxygen (O2) Radical->Oxygen + O2 Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO.) Oxygen->Peroxyl_Radical Propagation Propagation Peroxyl_Radical->Propagation + PUFA-H Termination Termination Peroxyl_Radical->Termination + PUFA-OO. or + PUFA. Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Propagation->Hydroperoxide New_Radical New Lipid Radical (PUFA.) Propagation->New_Radical New_Radical->Oxygen Non_Radical Non-Radical Products Termination->Non_Radical

Caption: Simplified pathway of autoxidation for polyunsaturated fatty acids.

References

Technical Support Center: Quantitative Analysis of 5,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of 5,11,14-eicosatrienoic acid.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the quantitative analysis of 5,11,14-eicosatrienoic acid, with a focus on calibration curve-related issues.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for 5,11,14-eicosatrienoic acid is non-linear. What are the potential causes?

A1: Non-linearity in calibration curves for eicosanoids is a common issue that can arise from several factors:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[1] This effect can be concentration-dependent, causing the calibration curve to deviate from linearity.

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.[2]

  • Analyte-Specific Properties: The physicochemical properties of 5,11,14-eicosatrienoic acid, such as its propensity for aggregation at high concentrations or non-specific binding to labware, can contribute to a non-linear response.

  • Inappropriate Internal Standard: An internal standard that does not behave similarly to the analyte in terms of extraction recovery and ionization efficiency can lead to inaccurate quantification and a non-linear curve.[3]

  • Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source or inconsistent spray, can also cause non-linear responses.

Q2: How can I mitigate matrix effects in my analysis?

A2: Several strategies can be employed to minimize the impact of matrix effects:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components and concentrating the analyte.[4][5][6]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from the matrix, though it may be less selective than SPE.[5]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on analyte ionization.[7]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation of 5,11,14-eicosatrienoic acid from co-eluting matrix components is crucial.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for matrix effects.[1]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated 5,11,14-eicosatrienoic acid) is the ideal choice as it will co-elute with the analyte and experience similar matrix effects.[4][8]

Q3: What is the best type of internal standard to use for 5,11,14-eicosatrienoic acid quantification?

A3: The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated or ¹³C-labeled analog of 5,11,14-eicosatrienoic acid, is highly recommended.[3][4][8] These internal standards have nearly identical chemical and physical properties to the analyte, meaning they will have the same extraction recovery, chromatographic retention time, and ionization response. This allows for accurate correction of variations in sample preparation and matrix effects. If a SIL internal standard for 5,11,14-eicosatrienoic acid is not available, a structurally similar eicosatrienoic acid analog can be used, but it may not provide the same level of accuracy.[9]

Troubleshooting Common Calibration Curve Issues

Problem Potential Cause Troubleshooting Steps
Poor Linearity (R² < 0.99) Matrix effects, detector saturation, inappropriate calibration range, incorrect internal standard.- Evaluate for matrix effects by comparing calibration curves in solvent and matrix.[1] - Narrow the calibration range to the expected concentration of the samples. - Use a stable isotope-labeled internal standard.[8] - Check for detector saturation at the high end of the curve.[2]
High Intercept in Calibration Curve Contamination of blank samples or reagents, endogenous levels of the analyte in the matrix used for standards.- Analyze procedural blanks to identify sources of contamination. - Use a surrogate matrix known to be free of the analyte for preparing calibration standards. - If endogenous levels are unavoidable, consider using the standard addition method.[10]
Inconsistent Response Factors Inconsistent sample preparation, instrument instability.- Ensure consistent timing and technique for all sample preparation steps. - Check the stability of the LC-MS system by injecting a standard solution multiple times.
"S"-Shaped Calibration Curve A combination of factors, often including matrix effects at the low end and detector saturation at the high end.- Implement strategies to mitigate matrix effects (see Q2). - Extend the dilution series to find the linear range of the assay.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Pre-treatment:

    • To a 1 mL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard for 5,11,14-eicosatrienoic acid.

    • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent autooxidation.[5]

    • Acidify the plasma to a pH of approximately 3.5 with a dilute acid (e.g., acetic acid).[5]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge with 2 mL of methanol (B129727).[5]

    • Equilibrate the cartridge with 2 mL of acidified water (pH 3.5).[5]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[5]

  • Washing:

    • Wash the cartridge with 2 mL of acidified water to remove polar interferences.[5]

    • A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol) can be performed to remove less polar interferences.[2]

  • Elution:

    • Elute the 5,11,14-eicosatrienoic acid and internal standard from the cartridge with 2 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate).[2][11]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2][5]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of eicosanoids.[2][11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.[6][11]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of eicosanoids due to the presence of the carboxylic acid group.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.[8][12] This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Quantitative Data Summary

The following tables provide representative data for the validation of eicosanoid quantitative methods. These values can serve as a general reference for expected performance.

Table 1: Typical Recovery and Matrix Effect Data for Eicosanoids

Analyte GroupSample PreparationAverage Recovery (%)Matrix Effect Range (%)
Eicosatrienoic AcidsSPE65 - 9070 - 130
Eicosatrienoic AcidsLLE60 - 8565 - 140

Data compiled from multiple sources, including[6].

Table 2: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ) for Eicosanoids

AnalyteMethodLOD (pg on column)LOQ (ng/mL)
EicosanoidsLC-MS/MS1 - 500.05 - 0.5

Data compiled from multiple sources, including[2][6].

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard & Antioxidant plasma->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evap Evaporate & Reconstitute elute->evap lc LC Separation (C18 Column) evap->lc ms MS Detection (ESI-, MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve (Linear/Non-linear Regression) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of 5,11,14-eicosatrienoic acid.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX Pathway aa->cox lox LOX Pathway aa->lox cyp450 CYP450 Pathway aa->cyp450 prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins leukotrienes Leukotrienes & Lipoxins lox->leukotrienes eets_hets EETs & HETEs cyp450->eets_hets eicosatrienoic 5,11,14-Eicosatrienoic Acid (and other eicosanoids) leukotrienes->eicosatrienoic

Caption: Simplified signaling pathway of arachidonic acid metabolism leading to eicosanoids.

References

Technical Support Center: Minimizing Isomerization of Sciadonic Acid During Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of Sciadonic acid during derivatization for analytical procedures such as gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is Sciadonic acid and why is its isomerization a concern?

Sciadonic acid (all-cis-5,11,14-eicosatrienoic acid) is a non-methylene-interrupted polyunsaturated fatty acid found in sources like pine nuts and certain plant oils.[1] Its specific double bond geometry is crucial for its biological activity, which includes potential anti-inflammatory effects.[2] Isomerization, the process by which the geometry or position of the double bonds is altered, can occur during sample preparation, particularly during the derivatization step required for GC analysis. This can lead to the formation of artifacts and inaccurate quantification of the biologically active form of Sciadonic acid.

Q2: What are the primary causes of Sciadonic acid isomerization during derivatization?

Isomerization of conjugated fatty acids like Sciadonic acid during derivatization is primarily influenced by:

  • Acid Catalysts: Strong acid catalysts, such as boron trifluoride (BF₃), are known to promote the isomerization of conjugated double bonds.[2][3]

  • High Temperatures: Elevated temperatures used during the derivatization reaction can provide the energy needed for the double bonds to shift or change their configuration.[2]

  • Prolonged Reaction Times: Longer exposure to derivatization reagents, especially under harsh conditions, increases the likelihood of isomerization.[2]

Q3: Which derivatization methods are recommended to minimize the isomerization of Sciadonic acid?

To minimize the isomerization of Sciadonic acid, it is advisable to use milder derivatization methods. Based on studies of similar conjugated fatty acids, the following are recommended:

  • Base-Catalyzed Methylation: Methods using a base catalyst, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727), are generally preferred as they are less likely to cause isomerization of conjugated systems.[1][2] This method is particularly suitable for esterified Sciadonic acid (e.g., in triglycerides).[2]

  • Mild Acid-Catalyzed Methylation: If an acid catalyst is necessary, using sulfuric acid (H₂SO₄) in methanol under controlled, mild conditions (e.g., low temperature and short reaction time) is a better alternative to stronger Lewis acids like BF₃.[2]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Unexpected peaks in GC chromatogram, suggesting isomer formation. The derivatization conditions were too harsh, leading to isomerization of Sciadonic acid.Switch to a milder derivatization method such as sodium methoxide in methanol. If using an acid catalyst, lower the reaction temperature and shorten the incubation time. For example, with H₂SO₄/methanol, try reacting at 40°C for 10 minutes.[2]
Low recovery of Sciadonic acid methyl ester. Incomplete derivatization reaction.Ensure all reagents are fresh and anhydrous, as water can interfere with the reaction. Optimize the reaction time and temperature for your specific sample matrix. For BF₃-methanol, a reaction time of 5-10 minutes at 60°C is often sufficient.
Variability in results between samples. Inconsistent derivatization conditions or sample handling.Standardize your derivatization protocol, ensuring consistent temperatures, reaction times, and reagent volumes for all samples. Use an internal standard to account for variations in derivatization efficiency and injection volume.
Formation of unknown artifacts. Side reactions with the derivatization reagent. BF₃, in particular, can produce artifacts with certain fatty acids.Use a milder catalyst like H₂SO₄ or switch to a base-catalyzed method. Purify the fatty acid methyl esters (FAMEs) after derivatization using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) to remove artifacts before GC analysis.

Quantitative Data on Isomerization

While specific quantitative data on the percentage of Sciadonic acid isomerization is limited in the available literature, studies on the closely related conjugated linolenic acids (CLnAs) provide valuable insights. The following table summarizes the relative propensity of different derivatization methods to cause isomerization, based on these findings.

Derivatization Method Propensity for Isomerization Recommended Conditions for Minimization Notes
Boron Trifluoride (BF₃) in Methanol HighUse the lowest effective temperature and shortest possible reaction time.BF₃ is a strong Lewis acid and has been shown to cause greater isomerization of conjugated systems compared to H₂SO₄.[2]
Sulfuric Acid (H₂SO₄) in Methanol Moderate40°C for 10 minutes for free fatty acids.[2]A milder acid catalyst than BF₃, offering a better compromise between reaction efficiency and minimizing isomerization.
Sodium Methoxide (NaOMe) in Methanol Low40°C for 10 minutes for triglycerides.[2]A base-catalyzed method that is generally considered the most suitable for preserving the original isomeric profile of conjugated fatty acids.[1]

Experimental Protocols

Protocol 1: Derivatization using Sulfuric Acid (H₂SO₄) in Methanol (Mild Acid-Catalyzed Method)

This protocol is adapted for free fatty acids and aims to minimize isomerization.

  • Sample Preparation: Place up to 50 mg of the lipid sample containing Sciadonic acid into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 1% H₂SO₄ in anhydrous methanol.

  • Reaction: Tightly cap the tube and heat at 40°C for 10 minutes in a water bath or heating block.[2]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of distilled water.

  • Phase Separation: Vortex the tube for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC analysis.

Protocol 2: Derivatization using Sodium Methoxide (NaOMe) in Methanol (Base-Catalyzed Method)

This protocol is particularly suitable for Sciadonic acid present in triglycerides.

  • Sample Preparation: Dissolve up to 50 mg of the lipid sample in 1 mL of anhydrous toluene (B28343) in a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[1]

  • Reaction: Tightly cap the tube and heat at 40°C for 10 minutes.[2] For more complex lipids, a temperature of 50°C for 10 minutes may be used.[1]

  • Neutralization: Cool the tube to room temperature and add 0.1 mL of glacial acetic acid to neutralize the catalyst.

  • Extraction: Add 5 mL of distilled water and 5 mL of hexane.

  • Phase Separation and Collection: Vortex the tube for 1 minute. Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial. Repeat the hexane extraction for quantitative recovery. Dry the combined hexane extracts over anhydrous sodium sulfate (B86663) before GC analysis.[1]

Protocol 3: Derivatization using Boron Trifluoride (BF₃) in Methanol

This method is effective but carries a higher risk of isomerization. Use with caution and under the mildest possible conditions.

  • Sample Preparation: Place up to 25 mg of the lipid sample into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 10-14% BF₃ in anhydrous methanol.

  • Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes. Avoid longer heating times to minimize isomerization.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of distilled water.

  • Phase Separation: Vortex the tube for 1 minute and centrifuge briefly to separate the layers.

  • Collection: Transfer the upper hexane layer to a clean vial for GC analysis.

Visualization of a Relevant Signaling Pathway

Sciadonic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates the inhibitory effect of Sciadonic acid on the NF-κB and MAPK signaling pathways in macrophages.

Sciadonic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK SCA Sciadonic Acid SCA->ERK SCA->p38 SCA->JNK SCA->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB NFkB_p p-NF-κB NFkB->NFkB_p phosphorylation DNA DNA NFkB_p->DNA translocation iNOS_COX2 iNOS & COX-2 (Pro-inflammatory genes) DNA->iNOS_COX2 transcription

Anti-inflammatory signaling pathway of Sciadonic acid.

References

Contamination sources for Podocarpic acid in lab experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Podocarpic Acid Contamination

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding potential Podocarpic acid contamination in laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is Podocarpic acid and where does it come from?

Podocarpic acid is a naturally occurring resin acid, a type of diterpenoid. Its primary sources are plants from the Podocarpaceae family, such as Podocarpus totara and Dacrycarpus dacrydioides.[1] It is also commercially available as a purified chemical from various laboratory suppliers.[1][2] Due to its biological activities, including antifungal properties, it is a subject of interest in drug discovery and chemical synthesis.[3][4]

Q2: My experiment is showing unexpected results consistent with the known biological activities of Podocarpic acid, but it's not part of my experimental design. Could it be a contaminant?

Yes, unexpected results that align with the bioactivity of a specific compound can be an indicator of contamination.[5][6] Podocarpic acid and its derivatives have been shown to possess a range of biological effects, including acting as a TRPA1 activator.[2][7] If your assay is sensitive to such mechanisms, contamination is a plausible explanation that requires systematic investigation.

Q3: How can a natural product like Podocarpic acid contaminate a laboratory environment?

Contamination with any chemical compound, including natural products, can occur through several general pathways in a laboratory setting:

  • Cross-contamination: From other experiments in the same lab using Podocarpic acid. This can happen through shared equipment, benchtops, or airborne particles.[8][9]

  • Contaminated Reagents or Media: The raw materials used to prepare your media, buffers, or other solutions could be a source.[8] This is less common for highly purified reagents but can be a factor.

  • Natural Product Residues: If the laboratory uses any plant-derived materials (e.g., serum with plant-derived additives, wooden applicators, or certain types of filter paper), there is a remote possibility of trace amounts of natural products like Podocarpic acid being present.

  • Personnel: Contaminants can be transferred via gloves, lab coats, or from hands if proper laboratory practices are not followed.[10]

Troubleshooting Guide: Identifying the Source of Contamination

If you suspect Podocarpic acid contamination, a systematic approach is crucial to identify the source. The following steps will guide you through the process.

Step 1: Isolate and Confirm the Contaminant

The first step is to confirm the presence and identity of the unexpected bioactive compound.

  • Action: Collect samples from your affected experiment (e.g., cell culture supernatant, final compound solution) and from a negative control experiment.

  • Analysis: Use a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify the contaminant. Compare the mass and retention time to a certified standard of Podocarpic acid.

Step 2: Trace the Contamination Pathway

Once confirmed, the next step is to systematically test all potential sources. This process involves testing each component of your experimental setup individually.

  • Action: Aseptically collect samples of all reagents, media, sera, buffers, and solvents used in your experiment. Also, prepare rinse samples from labware (e.g., pipette tips, culture plates, glassware) that comes into contact with your experiment.

  • Analysis: Analyze these samples using the same LC-MS method established in Step 1.

Step 3: Analyze the Data and Pinpoint the Source

Organize your analytical results to identify the component with the highest concentration of Podocarpic acid. This is your likely primary source of contamination.

Data Presentation: Hypothetical Contamination Investigation

The table below illustrates a hypothetical scenario where a researcher is tracing the source of Podocarpic acid contamination in a cell-based assay.

Sample IDSample TypePodocarpic Acid Concentration (ng/mL)Interpretation
EXP-01Supernatant from affected well15.2Confirms presence of contaminant in the experiment.
CTL-01Supernatant from negative control well< 1.0 (Below Limit of Detection)Confirms the contamination is not from the cells themselves.
RGT-01Media Batch #123< 1.0Media is not the source.
RGT-02Fetal Bovine Serum (FBS) Lot #A45614.8Likely source of contamination.
RGT-03Phosphate-Buffered Saline (PBS)< 1.0PBS is not the source.
RGT-04DMSO (Vehicle)< 1.0Vehicle is not the source.
L W-01Pipette Tip Rinse< 1.0Pipette tips are not the source.
L W-02Culture Plate Rinse< 1.0Culture plates are not the source.

Experimental Protocols

Protocol: Sample Preparation and LC-MS Analysis for Podocarpic Acid Detection

This protocol provides a general method for detecting trace amounts of Podocarpic acid in aqueous and solvent-based laboratory samples.

1. Objective: To detect and quantify Podocarpic acid in various laboratory reagents and solutions.

2. Materials:

  • Podocarpic acid certified reference standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

3. Sample Preparation:

  • Aqueous Samples (Media, Buffers, Supernatant):

    • To 500 µL of the sample, add 500 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitates.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Solvent-Based Samples (DMSO):

    • Dilute the sample 1:100 in methanol.

    • Vortex to mix thoroughly.

    • Transfer the diluted sample directly into an autosampler vial.

4. LC-MS Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the [M-H]⁻ ion of Podocarpic acid (m/z 273.15).

5. Data Analysis:

  • Generate a standard curve using the certified reference material.

  • Compare the retention time and mass-to-charge ratio of the peak in the unknown samples to the standard.

  • Quantify the amount of Podocarpic acid in the samples using the standard curve.

Mandatory Visualizations

Troubleshooting Workflow

G A Unexpected Experimental Results Observed B Hypothesize Contamination (e.g., Podocarpic Acid) A->B C Confirm Identity of Contaminant via LC-MS in Affected Sample B->C D Contaminant Confirmed? C->D E Systematically Sample All Potential Sources: - Reagents - Media - Solvents - Labware D->E Yes K End Investigation: Re-evaluate original hypothesis D->K No F Analyze All Samples by LC-MS E->F G Compare Contaminant Levels in All Samples F->G H Pinpoint Source(s) with Highest Concentration G->H I Quarantine/Replace Contaminated Materials H->I J Review Lab Practices & Implement Corrective Actions I->J L Re-run Experiment to Validate Fix J->L

Caption: A logical workflow for identifying and resolving chemical contamination.

Potential Contamination Pathways

G cluster_sources Primary Contamination Sources cluster_vectors Contamination Vectors cluster_target Target Experiment A Cross-Contamination (Previous/Concurrent Experiments) V1 Shared Equipment (Pipettes, Balances) A->V1 V2 Airborne Particles/ Aerosols A->V2 V3 Contaminated Labware (Glassware, Plasticware) A->V3 B Contaminated Raw Materials (e.g., Media, Serum, Solvents) T Your Experiment B->T Direct Introduction C Personnel & Handling (Gloves, Lab Coats) C->V1 C->V3 V1->T V2->T V3->T V4 Improper Waste Disposal V4->V2

Caption: Potential pathways for laboratory cross-contamination.

References

Improving signal-to-noise for low levels of C20:3n-6,9,15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the signal-to-noise (S/N) ratio when quantifying low levels of dihomo-γ-linolenic acid (DGLA; C20:3n-6,9,15).

Frequently Asked Questions (FAQs)

Q1: Why is analyzing low levels of DGLA challenging?

A1: DGLA (C20:3n-6,9,15) is a polyunsaturated fatty acid (PUFA) often present in low concentrations in biological tissues compared to other fatty acids like arachidonic acid (ARA).[1] This low abundance makes its detection and accurate quantification susceptible to issues like low signal intensity, matrix interference, and high background noise. Furthermore, free fatty acids are inherently polar and have low volatility, leading to poor chromatographic performance without proper sample preparation.[2][3]

Q2: What are the primary analytical methods for DGLA quantification?

A2: The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: Offers excellent separation of fatty acid methyl esters (FAMEs). It requires a chemical derivatization step to make the fatty acids volatile.[2][3]

  • LC-MS/MS: Provides high sensitivity and selectivity without the need for derivatization, analyzing the fatty acid in its native form. This is particularly useful for high-throughput analysis.[4][5]

Q3: Is derivatization necessary for DGLA analysis?

A3: Derivatization is mandatory for GC-MS analysis. Converting DGLA to its fatty acid methyl ester (FAME) derivative increases its volatility and reduces its polarity, which is essential for good peak shape and separation in a gas chromatograph.[2][3][6] The most common method uses boron trifluoride (BF₃) in methanol.[2] For LC-MS/MS analysis, derivatization is typically not required, which simplifies sample preparation.[5][7]

Q4: How should samples be stored to prevent DGLA degradation?

A4: DGLA, as a PUFA, is highly susceptible to oxidation.[8] Samples (tissues, plasma, cells) should be stored at -80°C immediately after collection.[8] For long-term stability of lipid extracts, storage under an inert gas (like nitrogen or argon) at -80°C is recommended to prevent degradation.[8] Freeze-dried samples should be analyzed promptly, as PUFA degradation can occur even at -76°C over several months.[8]

Q5: What is a suitable internal standard for DGLA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte. For DGLA, Dihomo-γ-Linolenic Acid-d6 (DGLA-d6) is commercially available and recommended for both GC-MS and LC-MS analysis.[9] Using a deuterated internal standard corrects for analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision.[10]

Troubleshooting Guides

This section addresses specific issues encountered during the analysis of low-level DGLA.

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Steps & Solutions Platform
Inefficient Lipid Extraction 1. Verify the extraction solvent is appropriate for your matrix. A Folch or Bligh & Dyer method (Chloroform:Methanol mixture) is standard.[11] 2. Ensure sufficient solvent volume and mixing time to disrupt tissue and extract lipids. 3. For complex matrices, consider a saponification step to hydrolyze esterified lipids into free fatty acids before extraction.[12][13]Both
Incomplete Derivatization 1. Ensure derivatization reagents (e.g., BF₃-Methanol) are fresh and not expired.[3] 2. Confirm reaction conditions are optimal; typically heating at 60-100°C for 10-60 minutes is required.[2] 3. Ensure the sample is completely dry before adding reagents, as water can inhibit the reaction.[2][3]GC-MS
Analyte Degradation 1. Store samples and extracts properly (-80°C under inert gas).[8] 2. Avoid excessive heat during sample processing, especially during solvent evaporation steps. 3. Use a lower injector temperature in the GC to prevent thermal degradation of FAMEs.[3]Both
MS Detector Issues 1. Verify the MS detector is properly tuned and detector voltage is adequate.[3] 2. For LC-MS, optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a DGLA standard.[7][14] 3. Ensure the correct MRM transitions are being monitored for DGLA.Both
LC Pump/Flow Issues 1. Check for leaks in the LC system. 2. Manually purge pumps to remove air pockets, which can prevent the correct mobile phase composition from reaching the column and cause a complete loss of signal.[15]LC-MS/MS
Issue 2: High Background Noise
Potential Cause Troubleshooting Steps & Solutions Platform
Contaminated Solvents/Reagents 1. Use high-purity, LC-MS or GC-grade solvents and reagents.[14][16] 2. Run a "reagent blank" (containing all solvents and reagents but no sample) to identify sources of contamination.Both
Carryover from Previous Injection 1. Run a blank solvent injection after a high-concentration sample to check for carryover.[3] 2. Implement a robust column wash step at the end of each chromatographic run. 3. Clean the injector port and replace the inlet liner if contamination is suspected.[3]Both
Column Bleed 1. Ensure the column's maximum operating temperature is not exceeded.[3] 2. Condition the new GC column according to the manufacturer's instructions before use.GC-MS
Matrix Effects 1. Improve sample cleanup using Solid Phase Extraction (SPE) to remove interfering matrix components like phospholipids. 2. Adjust chromatography to separate DGLA from co-eluting, ion-suppressing compounds.LC-MS/MS
Issue 3: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps & Solutions Platform
Active Sites in GC System 1. Underivatized DGLA is a key cause of tailing. Confirm complete derivatization.[3] 2. Active sites in the injector liner or the front of the column can interact with analytes. Deactivate the liner (silylation) or trim the first few centimeters of the column.[3]GC-MS
Column Overload 1. This is a common cause of peak fronting.[3] 2. Dilute the sample or reduce the injection volume.Both
Inappropriate Flow Rate 1. Optimize the carrier gas flow rate (GC) or mobile phase flow rate (LC) to ensure optimal chromatographic efficiency.Both
Poor Column Installation 1. Ensure the GC column is installed correctly in the injector and detector to avoid dead volume, which can cause peak tailing.GC-MS

Experimental Protocols & Data

Protocol 1: Lipid Extraction and Saponification

This protocol is suitable for tissues or cells to analyze the total DGLA content (free and esterified).

  • Homogenization : Homogenize ~50 mg of tissue in a chloroform:methanol (2:1, v/v) solution.

  • Extraction : Perform a Bligh & Dyer or Folch extraction. After adding saline solution and centrifuging, collect the lower organic layer containing total lipids.[11]

  • Drying : Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

  • Internal Standard : Add a known amount of DGLA-d6 internal standard to the dried extract.

  • Saponification : Add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 1 hour to hydrolyze ester bonds, releasing free fatty acids.[13]

  • Acidification : Cool the sample and acidify to pH ~2 with 6 M HCl. This converts fatty acid salts to free fatty acids.[12]

  • FFA Extraction : Extract the free fatty acids from the acidified solution twice with 2 mL of hexane (B92381). Combine the hexane layers.

  • Final Preparation : Dry the final hexane extract under nitrogen. The sample is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Protocol 2: Derivatization to FAMEs for GC-MS
  • Preparation : Ensure the dried fatty acid extract from Protocol 1 is completely free of water.

  • Reagent Addition : Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[2]

  • Reaction : Cap the tube tightly and heat at 80°C for 1 hour.[2]

  • Extraction : Cool the tube, then add 1 mL of water and 1 mL of hexane. Vortex vigorously to extract the FAMEs into the hexane layer.

  • Collection : Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Quantitative Data Tables

Table 1: Comparison of Common Derivatization Methods for FAME Preparation

Method Reagent Conditions Effectiveness on Free Fatty Acids (FFAs) Effectiveness on Esterified Lipids (e.g., TGs) Key Considerations
Acid-Catalyzed 12-14% BF₃-Methanol60-100°C, 10-60 minEffectiveEffectiveVersatile for all lipid types, but BF₃ is toxic and can form artifacts.[1][8]
Base-Catalyzed 0.5-1% Sodium MethoxideRoom Temp, 10-20 minIneffectiveHighly effective and rapidWill not derivatize endogenous FFAs; only suitable for transesterification.[1]
Two-Step 1. NaOH/KOH in Methanol 2. BF₃-Methanol1. Saponification 2. EsterificationEffectiveEffectiveMore laborious but ensures complete hydrolysis of all lipid classes before esterification.[1]

Table 2: Typical GC-MS Parameters for DGLA-FAME Analysis

Parameter Setting Purpose
GC Column VF-WAXms or SLB®-5ms (e.g., 60 m x 0.25 mm, 0.25 µm)[11]A polar wax column provides good separation for FAMEs.
Carrier Gas Helium at 1 mL/min (constant flow)Inert gas to carry analytes through the column.
Injector Temp. 250°CVolatilizes the FAMEs for entry into the column.
Oven Program Start at 160°C, ramp 4°C/min to 240°C, hold for 30 min[11]Separates FAMEs based on chain length and unsaturation.
MS Ionization Electron Impact (EI) at 70 eVStandard ionization method for creating fragment ions.
MS Mode Selected Ion Monitoring (SIM)Increases S/N by monitoring only specific ions for DGLA-FAME and DGLA-d6-FAME.

Table 3: Typical LC-MS/MS Parameters for DGLA Analysis

Parameter Setting Purpose
LC Column C18 reversed-phase (e.g., 2.0 mm x 75 mm, 2.2 µm)[4]Retains and separates fatty acids based on hydrophobicity.
Mobile Phase A Water with 10 mM Ammonium Formate or 0.1% Formic Acid[4][17]Aqueous component of the mobile phase. Additive aids ionization.
Mobile Phase B Acetonitrile[4][5]Organic component for eluting analytes.
Flow Rate 0.45 mL/min[4]Typical flow rate for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), Negative Mode[5][17]Best mode for deprotonating the carboxylic acid group of DGLA.
MRM Transitions DGLA : Q1: 307.2 -> Q3: 263.2 (Quantifier) DGLA-d6 : Q1: 313.2 -> Q3: 269.2Highly specific detection of the parent ion (Q1) and a characteristic fragment ion (Q3).

Visualizations

DGLA_Metabolism GLA γ-Linolenic Acid (GLA) (18:3n-6) DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase PGE1 Prostaglandins (PGE₁) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX ProInflam Pro-inflammatory Eicosanoids (PGE₂, LTB₄) AA->ProInflam COX / LOX

DGLA Metabolic Pathway

experimental_workflow sample 1. Biological Sample (Tissue, Plasma, Cells) spike 2. Spike Internal Standard (DGLA-d6) sample->spike extract 3. Lipid Extraction (e.g., Folch Method) spike->extract saponify 4. Saponification (Optional) (Total FA Analysis) extract->saponify derivatize 5a. Derivatization to FAMEs (BF₃-Methanol) saponify->derivatize reconstitute 5b. Reconstitution saponify->reconstitute gcms 6a. GC-MS Analysis derivatize->gcms lcms 6b. LC-MS/MS Analysis reconstitute->lcms data 7. Data Processing & Quantification gcms->data lcms->data

Analytical Workflow for DGLA

troubleshooting_logic action_node action_node start Low S/N Ratio? is_signal_low Is Signal Intensity Low? start->is_signal_low is_noise_high Is Background Noise High? is_signal_low->is_noise_high No check_extraction Verify Extraction & Saponification is_signal_low->check_extraction Yes is_peak_bad Is Peak Shape Poor? is_noise_high->is_peak_bad No check_solvents Run Reagent Blanks is_noise_high->check_solvents Yes check_overload Dilute Sample is_peak_bad->check_overload Yes check_deriv Optimize Derivatization (GC-MS) check_extraction->check_deriv check_ms Tune & Optimize MS Source check_deriv->check_ms check_carryover Inject Solvent Blank check_solvents->check_carryover improve_cleanup Improve Sample Cleanup (SPE) check_carryover->improve_cleanup check_active_sites Check/Deactivate GC Inlet & Column check_overload->check_active_sites

Troubleshooting Logic Flow

References

Dealing with non-specific binding of 5,11,14-eicosatrienoic acid to labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,11,14-eicosatrienoic acid (Sciadonic Acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating non-specific binding to labware.

Troubleshooting Guides

Issue: Low Recovery of 5,11,14-Eicosatrienoic Acid in Aqueous Solutions

Symptoms:

  • Lower than expected concentrations of 5,11,14-eicosatrienoic acid in your final samples.

  • Inconsistent results between replicates.

  • Poor dose-response curves in cell-based assays.

Possible Cause: Non-specific binding of the hydrophobic fatty acid to the surfaces of your labware, particularly plastics like polypropylene (B1209903) and polystyrene.

Troubleshooting Workflow:

A Low Recovery Detected B Are you using standard polypropylene or polystyrene labware? A->B C Switch to Low-Binding Labware (e.g., protein-repellent or siliconized surfaces) B->C Yes E Can you add a carrier protein? B->E No D Is the issue resolved? C->D D->E No M Problem Solved D->M Yes N Contact Technical Support D->N Still unresolved F Add Fatty Acid-Free BSA (e.g., 0.1% w/v) E->F Yes G Can you add a non-ionic surfactant? E->G No L Re-evaluate Recovery F->L H Add Tween-20 or Triton X-100 (below CMC, e.g., 0.01% v/v) G->H Yes I Can you modify the solvent? G->I No H->L J Incorporate a small percentage of organic solvent (e.g., ethanol (B145695) or DMSO) I->J Yes K Consider pre-coating labware with a sacrificial lipid I->K No J->L K->L L->D cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Fatty Acid + [14C] tracer in Ethanol) B Prepare Working Solution (Dilute stock in PBS) A->B C Add solution to Test Labware B->C D Add solution to Scintillation Vial (Total Counts Control) B->D E Incubate (e.g., 2h at RT) C->E F Transfer Supernatant to new Scintillation Vial E->F G Add Scintillation Fluid F->G H Measure CPM (Liquid Scintillation Counter) G->H I Calculate % Binding H->I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SCA 5,11,14-Eicosatrienoic Acid (Sciadonic Acid) MAPK MAPK Pathway (ERK, p38, JNK) SCA->MAPK IKK IKK SCA->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK activates TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB degrades, releasing NFkappaB_IkappaB NF-κB-IκB Complex NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates DNA Pro-inflammatory Gene Transcription NFkappaB_nuc->DNA AP1->DNA iNOS iNOS DNA->iNOS COX2 COX-2 DNA->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

How to improve the stability of Sciadonic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of Sciadonic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Sciadonic acid and why is it used in cell culture?

Sciadonic acid (SCA) is a polyunsaturated fatty acid (PUFA) found in the seeds of certain plants, such as Podocarpus nagi.[1] It is structurally similar to arachidonic acid (AA) and is of interest to researchers for its anti-inflammatory properties.[1][2] In cell culture, Sciadonic acid is used to investigate its effects on various cellular processes, including inflammation, cell signaling, and lipid metabolism.[1][3]

Q2: What are the main challenges when working with Sciadonic acid in cell culture media?

The primary challenges associated with using Sciadonic acid in cell culture are its poor aqueous solubility and its susceptibility to oxidation.[4]

  • Poor Solubility: Being a long-chain fatty acid, Sciadonic acid is hydrophobic and tends to precipitate in aqueous cell culture media. This can lead to inconsistent and non-reproducible experimental results.[4]

  • Oxidation: As a polyunsaturated fatty acid with multiple double bonds, Sciadonic acid is prone to oxidation.[5] Oxidized fatty acids can be toxic to cells and may not exhibit the desired biological activity.[6]

Q3: How can I improve the solubility of Sciadonic acid in my cell culture medium?

The most common and effective method to improve the solubility of fatty acids like Sciadonic acid is to complex them with fatty acid-free Bovine Serum Albumin (BSA).[4][7] BSA acts as a carrier protein, binding to the fatty acid and facilitating its dispersion in the aqueous medium.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness in the cell culture medium after adding Sciadonic acid.

Possible Causes:

  • Low Solubility: The concentration of Sciadonic acid may be too high for the amount of BSA used, or the complexation may be incomplete.

  • Improper Preparation: The Sciadonic acid-BSA complex was not prepared correctly, leading to poor dissolution.

  • Temperature Shock: Adding a cold stock solution to warm media can sometimes cause precipitation of media components.

  • Solvent Shock: If using a solvent like ethanol (B145695) or DMSO to initially dissolve the Sciadonic acid, adding it too quickly to the aqueous media can cause the fatty acid to precipitate out.[4]

Solutions:

  • Optimize the Sciadonic Acid to BSA Molar Ratio: A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is a common starting point. You may need to empirically determine the optimal ratio for your specific cell line and experimental conditions.

  • Follow a Validated Protocol for Complexation: A detailed protocol for preparing a Sciadonic acid-BSA complex is provided in the "Experimental Protocols" section below.

  • Pre-warm Solutions: Ensure that both your cell culture medium and your Sciadonic acid-BSA stock solution are at 37°C before mixing.

  • Add Stock Solution Dropwise with Swirling: When adding the Sciadonic acid-BSA complex to your culture medium, add it slowly while gently swirling the medium to ensure rapid and even dispersion.

Issue 2: Loss of Sciadonic acid bioactivity or unexpected cytotoxicity.

Possible Cause:

  • Oxidation: Sciadonic acid may have oxidized during storage or in the culture medium. Oxidized lipids can be cytotoxic and will not have the same biological effects as the unoxidized form.[6]

Solutions:

  • Use Antioxidants: The inclusion of antioxidants in the culture medium can help to prevent the oxidation of Sciadonic acid.

    • Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that is effective at preventing lipid peroxidation.[8]

    • Butylated hydroxytoluene (BHT): A synthetic antioxidant commonly used to stabilize fats and oils.[6]

  • Minimize Exposure to Light and Air: Prepare and store Sciadonic acid stock solutions protected from light. When preparing media, minimize the time it is exposed to atmospheric oxygen. Consider overlaying stock solutions with an inert gas like argon or nitrogen before storage.

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh Sciadonic acid-BSA complexes for each experiment. If you must store them, do so at -20°C or -80°C in small, single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of Sciadonic Acid-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes for cell culture.[9][10]

Materials:

  • Sciadonic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100%)

  • Sterile 150 mM NaCl solution

  • Sterile cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10 mM Sciadonic Acid Stock Solution:

    • Dissolve the required amount of Sciadonic acid in 100% ethanol. For example, to make 1 ml of a 10 mM stock, dissolve 3.065 mg of Sciadonic acid (MW: 306.49 g/mol ) in 1 ml of ethanol.

    • Store this stock solution at -20°C, protected from light.

  • Prepare a 1.7 mM Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in sterile 150 mM NaCl to a final concentration of 1.7 mM (approximately 112 mg/ml, assuming BSA MW of ~66.5 kDa).

    • Warm the solution to 37°C to aid dissolution.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Complex Sciadonic Acid with BSA (Example for a 5:1 molar ratio):

    • In a sterile conical tube, add the desired volume of the 1.7 mM BSA solution.

    • In a separate sterile tube, dilute the 10 mM Sciadonic acid stock in 150 mM NaCl to an intermediate concentration. For a 5:1 final ratio, you will add 5 moles of Sciadonic acid for every 1 mole of BSA.

    • Warm both solutions to 37°C.

    • Slowly add the diluted Sciadonic acid solution to the BSA solution while gently vortexing or swirling.

    • Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complexation.

  • Prepare the Final Working Solution:

    • Add the Sciadonic acid-BSA complex to your pre-warmed cell culture medium to achieve the desired final concentration of Sciadonic acid.

    • Gently mix by swirling. The medium is now ready for use.

Quantitative Data Summary:

ParameterRecommended RangeNotes
Sciadonic Acid Concentration10 - 100 µMThe optimal concentration should be determined empirically for each cell type and experiment.[1]
Fatty Acid:BSA Molar Ratio2:1 to 6:1Higher ratios may lead to precipitation, while lower ratios may not provide enough Sciadonic acid to the cells.
Final Ethanol Concentration< 0.1%High concentrations of ethanol can be toxic to cells.

Signaling Pathways and Experimental Workflows

Sciadonic Acid and Inflammatory Signaling Pathways

Sciadonic acid has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1]

NF-κB Signaling Pathway:

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Sciadonic acid has been shown to suppress the translocation of NF-κB to the nucleus, thereby inhibiting the expression of downstream targets like iNOS and COX-2.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes Nucleus Nucleus Sciadonic_Acid Sciadonic Acid Sciadonic_Acid->IKK Inhibition

Caption: Sciadonic acid inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway:

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK families are ERK, JNK, and p38.[12] Inflammatory stimuli can activate these pathways, leading to the phosphorylation of downstream transcription factors and the expression of pro-inflammatory genes. Sciadonic acid has been shown to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[1]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK P JNK JNK Upstream_Kinases->JNK P p38 p38 Upstream_Kinases->p38 P Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Pro_inflammatory_Response Pro-inflammatory Response Transcription_Factors->Pro_inflammatory_Response Sciadonic_Acid Sciadonic Acid Sciadonic_Acid->Upstream_Kinases Inhibition

Caption: Sciadonic acid inhibits the MAPK signaling pathway.

Experimental Workflow: Assessing Sciadonic Acid Stability and Bioactivity

This workflow outlines the key steps to evaluate the stability and biological activity of your Sciadonic acid preparations.

Experimental_Workflow Start Start Prepare_SCA_BSA Prepare Sciadonic Acid-BSA Complex Start->Prepare_SCA_BSA Assess_Stability Assess Stability Prepare_SCA_BSA->Assess_Stability TBARS_Assay TBARS Assay for Oxidation Assess_Stability->TBARS_Assay Chemical Visual_Inspection Visual Inspection for Precipitation Assess_Stability->Visual_Inspection Physical Stable Stable? TBARS_Assay->Stable Visual_Inspection->Stable Assess_Bioactivity Assess Bioactivity Stable->Assess_Bioactivity Yes Troubleshoot Troubleshoot Preparation Stable->Troubleshoot No Cell_Viability Cell Viability Assay (e.g., MTT) Assess_Bioactivity->Cell_Viability Inflammatory_Assay Inflammatory Marker Assay (e.g., ELISA for IL-6, Griess for NO) Assess_Bioactivity->Inflammatory_Assay Western_Blot Western Blot for Signaling Proteins (p-NF-κB, p-p38) Assess_Bioactivity->Western_Blot Bioactive Bioactive? Cell_Viability->Bioactive Inflammatory_Assay->Bioactive Western_Blot->Bioactive Proceed Proceed with Experiment Bioactive->Proceed Yes Bioactive->Troubleshoot No Troubleshoot->Prepare_SCA_BSA

Caption: Workflow for assessing Sciadonic acid stability and bioactivity.

Description of Key Assays:

  • TBARS (Thiobarbituric Acid Reactive Substances) Assay: This is a colorimetric assay used to measure lipid peroxidation.[13] An increase in TBARS indicates oxidation of Sciadonic acid.

  • Visual Inspection: Regularly inspect your media for any signs of precipitation or cloudiness.

  • Cell Viability Assay (e.g., MTT): To ensure that your Sciadonic acid preparation is not cytotoxic at the concentrations used.

  • Inflammatory Marker Assays:

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1]

    • Griess Assay: To measure the production of nitric oxide (NO), a pro-inflammatory mediator.[1]

  • Western Blot: To analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., phospho-p65, phospho-p38) to confirm the mechanism of action.[1]

References

Technical Support Center: Optimizing MS/MS Fragmentation of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for 5(Z),11(Z),14(Z)-eicosatrienoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the MS/MS analysis of this compound.

Issue Potential Cause Troubleshooting Steps
No or Low Signal Intensity Poor Ionization: Inefficient formation of the precursor ion.- Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, auxiliary, and sweep), and temperatures. For negative ion mode, typical starting points are a spray voltage of -2.5 to -4.5 kV. - Check Mobile Phase Composition: Ensure the mobile phase promotes efficient ionization. For negative ion mode, adding a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) or a buffer such as ammonium acetate (B1210297) can enhance deprotonation. - Verify Sample Preparation: Confirm that the extraction and dilution steps are appropriate and that the final sample concentration is within the instrument's linear range.
Incorrect Precursor Ion Selection: The m/z of the selected precursor ion is incorrect.- Verify Molecular Weight: The monoisotopic mass of this compound (C20H34O2) is approximately 306.2559 Da. In negative ion mode, the [M-H]⁻ precursor ion will be at m/z 305.2481. - Check for Adducts: In positive ion mode, look for common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. In negative ion mode, besides [M-H]⁻, adducts like [M+CH3COO]⁻ might be present depending on the mobile phase.
Poor or No Fragmentation Suboptimal Collision Energy: The applied collision energy is too low to induce fragmentation or too high, leading to excessive fragmentation into very small, uninformative ions.- Perform a Collision Energy Ramp Experiment: Analyze the analyte by systematically varying the collision energy (e.g., in 5-10 eV steps) to find the optimal value that produces a rich spectrum of informative fragment ions. - Consult Literature for Similar Compounds: If data for the specific analyte is unavailable, start with collision energy settings reported for other C20 polyunsaturated fatty acids. For many lipids, optimal collision energies in the range of 15-40 eV are common.
Incorrect Collision Gas Pressure: The pressure of the collision gas (e.g., argon or nitrogen) is not optimal.- Check Instrument Recommendations: Refer to the manufacturer's guidelines for the optimal collision gas pressure for your instrument.
Non-Reproducible Fragmentation Pattern In-source Fragmentation: Fragmentation is occurring in the ion source before precursor ion selection.- Reduce Ion Source Temperatures: High temperatures in the ion source can cause thermal degradation and fragmentation. - Lower Cone/Nozzle/Orifice Voltage: High voltages in these regions can induce fragmentation. - Use a "Softer" Ionization Method: If available, consider atmospheric pressure chemical ionization (APCI) as an alternative to electrospray ionization (ESI), as it can sometimes be a softer ionization technique for certain compounds.
Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization and fragmentation of the analyte.- Improve Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate the analyte from interfering matrix components. - Implement Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample.
Uninformative Fragmentation Spectrum Analyte Structure: The inherent chemical structure of the fatty acid may lead to limited fragmentation under certain conditions.- Consider Derivatization: Derivatizing the carboxylic acid group can alter the fragmentation pathway and potentially yield more structurally informative fragments. - Try Different Fragmentation Techniques: If your instrument allows, explore alternative fragmentation methods such as higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in negative ion mode ESI-MS?

A1: In negative ion mode electrospray ionization (ESI), this compound will readily lose a proton from its carboxylic acid group. Therefore, you should target the deprotonated molecule, [M-H]⁻, as your precursor ion. Given the molecular formula C20H34O2, the calculated monoisotopic mass is approximately 306.2559 Da. The expected m/z for the [M-H]⁻ precursor ion is therefore approximately 305.2481.

Q2: What are some typical fragment ions I can expect to see for a polyunsaturated fatty acid like this?

  • Loss of water ([M-H-H₂O]⁻): This is a common fragmentation pathway for carboxylic acids.

  • Loss of carbon dioxide ([M-H-CO₂]⁻): Decarboxylation is another characteristic fragmentation of the carboxylate anion.

  • Cleavages along the fatty acid chain: Fragmentation can occur at the carbon-carbon bonds, particularly those adjacent to the double bonds. These cleavages provide structural information about the location of the double bonds. For a C20:3 fatty acid, you might observe a series of fragment ions resulting from cleavages at or near the double bond positions (C5, C11, C14).

Q3: How do I optimize the collision energy for my specific instrument?

A3: The optimal collision energy is instrument-dependent. The best approach is to perform a collision energy optimization experiment. This typically involves infusing a standard solution of your analyte and acquiring MS/MS spectra at various collision energy settings. You can then create a breakdown curve by plotting the relative abundance of the precursor and product ions as a function of collision energy. The optimal collision energy will be the value that provides the best balance between the depletion of the precursor ion and the formation of structurally informative product ions.

Q4: Should I use positive or negative ion mode for analyzing this compound?

A4: Negative ion mode is generally preferred for the analysis of free fatty acids. The carboxylic acid group is readily deprotonated, leading to a strong [M-H]⁻ signal and often more informative fragmentation related to the carboxylate group and the fatty acid backbone. While positive ion mode can be used, it often results in the formation of various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) which can complicate the spectra and may not provide as much structural information upon fragmentation.

Q5: What are common adducts I should be aware of?

A5: In positive ion mode, you may observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which are common contaminants in solvents and on glassware. Protonated molecules ([M+H]⁺) may also be present. In negative ion mode, besides the primary [M-H]⁻ ion, you might see adducts with components of your mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) if these are used as additives.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound
  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC-MS system (e.g., methanol (B129727) or acetonitrile).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Method Creation:

    • Set the mass spectrometer to negative ion mode.

    • Select the [M-H]⁻ precursor ion (m/z 305.25).

    • Set up a product ion scan experiment.

    • Create a series of experiments where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 5 eV increments).

  • Data Acquisition: Acquire MS/MS spectra at each collision energy setting.

  • Data Analysis:

    • Examine the resulting spectra to identify the collision energy that produces the most abundant and informative fragment ions.

    • Plot the relative intensity of the precursor ion and key fragment ions against the collision energy to create a breakdown curve.

    • Select the collision energy that provides a good balance of precursor ion depletion and fragment ion formation for your intended application (e.g., quantification or structural confirmation).

Visualizations

Experimental_Workflow Experimental Workflow for MS/MS Parameter Optimization cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis Standard Prepare Standard Solution (e.g., 1 µg/mL) Infusion Infuse Standard into MS (5-10 µL/min) Standard->Infusion MS_Setup Set MS Parameters (Negative Ion Mode, Precursor m/z 305.25) Infusion->MS_Setup CE_Ramp Collision Energy Ramp (e.g., 5-50 eV) MS_Setup->CE_Ramp Acquisition Acquire MS/MS Spectra CE_Ramp->Acquisition Analysis Analyze Spectra & Create Breakdown Curve Acquisition->Analysis Optimization Determine Optimal Collision Energy Analysis->Optimization

Caption: Workflow for optimizing MS/MS collision energy.

Fragmentation_Pathway Hypothesized Fragmentation of [M-H]⁻ Ion cluster_frags Primary Fragments cluster_chain_frags Chain Cleavage Fragments Precursor [M-H]⁻ (m/z 305.25) Loss_H2O [M-H-H₂O]⁻ Precursor->Loss_H2O - H₂O Loss_CO2 [M-H-CO₂]⁻ Precursor->Loss_CO2 - CO₂ Cleavage_C5 Fragments from cleavage around C5 double bond Precursor->Cleavage_C5 Cleavage_C11 Fragments from cleavage around C11 double bond Precursor->Cleavage_C11 Cleavage_C14 Fragments from cleavage around C14 double bond Precursor->Cleavage_C14

Caption: Hypothesized fragmentation pathways for the analyte.

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Sciadonic Acid and Eicosapentaenoic Acid (EPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Sciadonic acid and Eicosapentaenoic Acid (EPA). By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to facilitate informed decisions in research and development.

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases. The search for potent anti-inflammatory compounds has led to extensive research into various fatty acids. Among these, the omega-3 fatty acid Eicosapentaenoic Acid (EPA), found abundantly in fish oil, is well-established for its anti-inflammatory properties. More recently, Sciadonic acid, a non-methylene-interrupted fatty acid found in the seeds of certain conifers, has emerged as a compound of interest for its potential anti-inflammatory effects. This guide offers a detailed comparison of the current scientific evidence on the anti-inflammatory activities of these two fatty acids.

Mechanisms of Anti-inflammatory Action

Both Sciadonic acid and EPA exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating the production of inflammatory mediators and interfering with key signaling pathways.

Sciadonic Acid:

Sciadonic acid's primary anti-inflammatory mechanism involves its incorporation into cellular phospholipids (B1166683), where it displaces arachidonic acid (AA), the precursor to many pro-inflammatory eicosanoids. This displacement leads to a reduction in the synthesis of inflammatory mediators.[1] Key mechanisms include:

  • Inhibition of Inflammatory Mediators: Sciadonic acid has been shown to decrease the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

  • Downregulation of Pro-inflammatory Enzymes: The reduction in inflammatory mediators is, in part, due to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • Suppression of Signaling Pathways: Sciadonic acid suppresses the translocation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) and inhibits the phosphorylation of mitogen-activated protein kinases (MAPK).[1]

Eicosapentaenoic Acid (EPA):

EPA's anti-inflammatory actions are more extensively documented and are multifaceted:

  • Competitive Inhibition of Arachidonic Acid Metabolism: EPA competes with AA for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). This results in the production of 3-series prostaglandins (B1171923) and 5-series leukotrienes, which are generally less inflammatory than their AA-derived counterparts (2-series prostaglandins and 4-series leukotrienes).

  • Production of Anti-inflammatory Resolvins: EPA is a precursor to resolvins of the E-series (e.g., Resolvin E1), which are potent specialized pro-resolving mediators that actively resolve inflammation.

  • Modulation of Transcription Factors: EPA can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[2] Additionally, EPA and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which has anti-inflammatory properties.[3][4]

  • Reduction of Pro-inflammatory Cytokines: EPA has been shown to reduce the production of key inflammatory cytokines such as TNF-α and IL-6.[5][6]

Comparative Efficacy: A Review of In Vitro Data

Direct comparative studies providing IC50 values for Sciadonic acid and EPA on key inflammatory targets are limited. However, by comparing data from studies using similar experimental models (murine macrophages), we can draw some inferences about their relative potency.

Table 1: Comparative Inhibition of Pro-inflammatory Markers in Macrophages

Inflammatory MarkerSciadonic Acid (% Inhibition)EPA (% Inhibition)Cell Model
Prostaglandin E2 (PGE2) 29%[1]50-65%[7]Murine RAW264.7 / Mouse Peritoneal
Nitric Oxide (NO) 31%[1]Significant reduction (quantitative % not specified in the same model)[8]Murine RAW264.7
TNF-α 14%[1]36% (at 24h)[5][6]Murine RAW264.7
IL-6 34%[1]69% (at 24h)[5][6]Murine RAW264.7

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a preliminary indication of the relative effects of the two fatty acids.

Based on the available in vitro data, EPA appears to exhibit a more potent inhibitory effect on the production of key inflammatory mediators such as PGE2, TNF-α, and IL-6 in macrophage models compared to the reported effects of Sciadonic acid.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Sciadonic acid and EPA in the context of inflammation.

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mediators Inflammatory Mediators LPS LPS IKK IKK LPS->IKK Activates AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 Substrate LOX LOX AA->LOX Substrate Sciadonic_Acid Sciadonic Acid Sciadonic_Acid->COX2 Inhibits Expression iNOS iNOS Sciadonic_Acid->iNOS Inhibits Expression MAPK MAPK Sciadonic_Acid->MAPK Inhibits Phosphorylation NFkB NF-κB Sciadonic_Acid->NFkB Inhibits Translocation EPA EPA EPA->COX2 Competes with AA EPA->LOX Competes with AA PPARg PPAR-γ EPA->PPARg Activates EPA->NFkB Inhibits Activation Resolvins Resolvins (Anti-inflammatory) EPA->Resolvins Precursor to PGE2 PGE2 (Pro-inflammatory) COX2->PGE2 Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes NO Nitric Oxide (NO) iNOS->NO IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB Releases PPARg->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces Gene_Expression->COX2 Gene_Expression->iNOS Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Figure 1: Simplified signaling pathways illustrating the anti-inflammatory mechanisms of Sciadonic acid and EPA.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effects of fatty acids in a macrophage cell line.

Experimental_Workflow cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture pretreatment Pre-treatment with Sciadonic Acid or EPA (or Vehicle Control) cell_culture->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa griess Griess Assay for Nitric Oxide (NO) supernatant_collection->griess western_blot Western Blot for Protein Expression (COX-2, iNOS, p-MAPK, NF-κB) cell_lysis->western_blot reporter_assay NF-κB or PPAR-γ Reporter Assay cell_lysis->reporter_assay end End elisa->end griess->end western_blot->end reporter_assay->end

Figure 2: A generalized experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of Sciadonic acid and EPA.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages) are commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Preparation: Sciadonic acid and EPA are typically dissolved in ethanol (B145695) or DMSO to create stock solutions. These are then diluted in the culture medium to the desired final concentrations. A vehicle control (ethanol or DMSO alone) is run in parallel.

  • Pre-treatment: Cells are incubated with the fatty acids or vehicle for a specified period (e.g., 24 hours) to allow for incorporation into cellular membranes.

  • Inflammatory Stimulation: After pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a defined period (e.g., 4-24 hours).[1][5]

Measurement of Inflammatory Mediators
  • Cytokine Quantification (TNF-α, IL-6):

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

    • Procedure: Commercially available ELISA kits are used to quantify the concentration of cytokines in the cell culture supernatants according to the manufacturer's instructions. The absorbance is measured using a microplate reader.[5]

  • Nitric Oxide (NO) Quantification:

    • Method: Griess Assay.

    • Procedure: The accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant is measured. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm. A sodium nitrite solution is used to generate a standard curve.[9]

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., COX-2, iNOS, phosphorylated MAPK, NF-κB subunits) in cell lysates.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined (e.g., using a BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific to the protein of interest.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • A chemiluminescent substrate is applied, and the resulting signal is detected. Band intensity is quantified using densitometry and normalized to a loading control (e.g., β-actin).[1][2]

NF-κB Activation Reporter Assay
  • Principle: This assay measures the transcriptional activity of NF-κB.

  • Procedure:

    • Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • Transfected cells are pre-treated with Sciadonic acid, EPA, or vehicle.

    • Cells are then stimulated with an inflammatory agent (e.g., TNF-α or LPS).

    • Cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[10]

PPAR-γ Transactivation Assay
  • Principle: This assay determines the ability of a compound to activate the PPAR-γ transcription factor.

  • Procedure:

    • Cells (e.g., Cos-1 or HEK293) are co-transfected with an expression vector for the PPAR-γ ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.

    • Transfected cells are treated with Sciadonic acid, EPA, or a known PPAR-γ agonist (positive control).

    • After incubation, cells are lysed, and luciferase activity is measured. An increase in luminescence indicates PPAR-γ activation.[11]

Conclusion

Both Sciadonic acid and Eicosapentaenoic Acid demonstrate significant anti-inflammatory properties through their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. The current body of evidence, primarily from in vitro macrophage studies, suggests that EPA may have a more potent anti-inflammatory effect compared to Sciadonic acid in terms of the percentage reduction of key cytokines and prostaglandins.

However, it is crucial to note the absence of direct, head-to-head comparative studies, particularly those providing IC50 values for key enzymatic targets. Such studies are warranted to definitively establish the relative potency of these two fatty acids. Furthermore, while EPA's role in activating the anti-inflammatory PPAR-γ pathway is established, the interaction of Sciadonic acid with this pathway remains to be elucidated.

For researchers and drug development professionals, EPA represents a well-characterized anti-inflammatory agent with a broad evidence base. Sciadonic acid, while showing promise, requires further investigation to fully understand its therapeutic potential and to directly compare its efficacy against established anti-inflammatory compounds like EPA. Future in vivo studies in relevant disease models will be critical in determining the physiological relevance of the observed in vitro effects for both fatty acids.

References

Validation of an LC-MS/MS method for 5,11,14-eicosatrienoic acid using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lipid mediators, the accurate quantification of eicosanoids such as 5,11,14-eicosatrienoic acid is critical. This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte, utilizing a commercially available analytical standard. The performance of this method is objectively compared with alternative techniques, supported by experimental data drawn from established methodologies for similar eicosanoids.

Methodology and Performance of LC-MS/MS

LC-MS/MS has emerged as the preferred technique for the quantification of eicosanoids in biological matrices due to its high sensitivity and selectivity.[1][2][3] A validated method allows for the reliable analysis of these compounds in various samples, which is crucial for understanding their roles in physiological and pathological processes.[1]

Certified Reference Material

For the validation of an analytical method, a well-characterized reference standard is essential. While a Certified Reference Material (CRM) from a national metrology institute may not be readily available for 5,11,14-eicosatrienoic acid, high-purity analytical standards are commercially available from suppliers such as Supelco and Sigma-Aldrich.[4][5][6] These standards, with purities typically ≥98.5%, are suitable for method development, validation, and routine quantification.[4][5]

Experimental Protocol: LC-MS/MS

The following protocol is a representative procedure for the analysis of 5,11,14-eicosatrienoic acid in a biological matrix (e.g., plasma or cell culture supernatant), based on established methods for similar eicosanoids.[7][8][9]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of sample, add an internal standard (e.g., a deuterated analog of the analyte).

  • Acidify the sample with a weak acid (e.g., 0.1% acetic acid).

  • Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove interferences.

  • Elute the analyte with an appropriate organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.2 µm) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% acetic acid.[2]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to the initial conditions for column re-equilibration.[2]

  • Injection Volume: 10 µL.[2]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[10]

  • Scan Type: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[8][10]

  • MRM Transitions: The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ of 5,11,14-eicosatrienoic acid (m/z 305.2). The product ions (Q3) are determined by optimizing the collision energy to achieve characteristic fragments.

  • Source Conditions: Parameters such as nebulizer gas, heater gas, and source temperature are optimized to maximize signal intensity.[10]

Data Presentation: Method Validation Parameters

The performance of the LC-MS/MS method is assessed through a series of validation experiments. The table below summarizes typical acceptance criteria and expected performance for an eicosanoid assay, based on published data for similar compounds.[2][7][11]

Validation ParameterTypical Acceptance CriteriaExpected Performance for Eicosanoid Analysis
Linearity (R²) ≥ 0.99≥ 0.9959[10]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.01 - 3 ng/mL[1][2][11]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Typically within ±10%
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)Intra- and inter-assay variations of 1.6 to 13.2%[7]
Recovery Consistent and reproducible85-115%

Comparison with Alternative Methods

While LC-MS/MS is the gold standard, other methods have been used for eicosanoid analysis. This section compares LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity Very High (based on retention time and specific mass transitions)High (based on retention time and mass spectrum)Moderate to High (potential for cross-reactivity)
Sensitivity Very High (pg/mL to ng/mL levels)[11]High (requires derivatization)High (pg/mL to ng/mL levels)
Sample Throughput Moderate to HighLow (due to derivatization and longer run times)High
Multiplexing Excellent (can measure multiple analytes simultaneously)[1][8]ModerateLow (typically one analyte per assay)
Sample Preparation Moderately complex (SPE often required)Complex (requires extraction and chemical derivatization)[3]Simple (often direct analysis of diluted samples)
Limitations Potential for matrix effectsNot suitable for thermally labile compounds; derivatization can introduce variability[3][9]Cross-reactivity with similar structures; antibody availability can be limited

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the analytical methods, the following diagrams are provided.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of 5,11,14-eicosatrienoic acid.

Method_Comparison cluster_methods Analytical Methods cluster_lcmsms_features LC-MS/MS Attributes cluster_gcms_features GC-MS Attributes cluster_elisa_features ELISA Attributes Analyte 5,11,14-Eicosatrienoic Acid in Biological Matrix LC_MSMS LC-MS/MS Analyte->LC_MSMS GC_MS GC-MS Analyte->GC_MS ELISA ELISA Analyte->ELISA LC_MSMS_High_Spec High Specificity LC_MSMS->LC_MSMS_High_Spec LC_MSMS_High_Sens High Sensitivity LC_MSMS->LC_MSMS_High_Sens LC_MSMS_Multiplex Multiplexing LC_MSMS->LC_MSMS_Multiplex GC_MS_High_Spec High Specificity GC_MS->GC_MS_High_Spec GC_MS_Deriv Requires Derivatization GC_MS->GC_MS_Deriv GC_MS_Thermal Not for Labile Compounds GC_MS->GC_MS_Thermal ELISA_High_TP High Throughput ELISA->ELISA_High_TP ELISA_Cross_React Potential Cross-Reactivity ELISA->ELISA_Cross_React ELISA_Singleplex Single Analyte ELISA->ELISA_Singleplex

Caption: Comparison of analytical methods for eicosanoid quantification.

Conclusion

The validation of an LC-MS/MS method using a commercially available analytical standard provides a robust and reliable approach for the quantification of 5,11,14-eicosatrienoic acid. This method offers superior specificity and the capability for multiplexing compared to older techniques such as GC-MS and ELISA. For researchers requiring accurate and sensitive measurement of this and other eicosanoids in complex biological samples, a validated LC-MS/MS method is the recommended approach.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Podocarpic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of Podocarpic acid. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs by presenting a detailed comparison of experimental protocols and performance data based on validated methods for structurally similar diterpenoid acids.

Introduction to Podocarpic Acid and Analytical Challenges

Podocarpic acid, a natural abietane (B96969) diterpenoid, has garnered significant interest for its diverse biological activities, including antimicrobial, antifungal, and as a transient receptor potential ankyrin 1 (TRPA1) activator. Accurate and reliable quantification of Podocarpic acid in various matrices is crucial for pharmacological studies, quality control of natural products, and drug development.

Both GC-MS and LC-MS are powerful analytical techniques for the quantification of organic molecules. However, the physicochemical properties of Podocarpic acid—a moderately polar, thermally labile carboxylic acid—present distinct challenges and considerations for each method. A critical prerequisite for GC-MS analysis is a derivatization step to increase the volatility and thermal stability of the analyte. In contrast, LC-MS can often analyze such compounds directly, though it may require careful optimization of ionization and chromatographic conditions.

Quantitative Performance Comparison

The following tables summarize the expected quantitative performance of GC-MS and LC-MS methods for the analysis of Podocarpic acid, based on data reported for analogous phenolic diterpenoid acids.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (as Trimethylsilyl Derivative)

ParameterExpected Performance
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Data extrapolated from validated methods for similar phenolic compounds and resin acids.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance Data

ParameterExpected Performance
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 2 ng/mL
Intraday Precision (%RSD)< 7%
Interday Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Data extrapolated from validated methods for carnosic acid and other phenolic diterpenoids.[1][2]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS analysis of Podocarpic acid are outlined below.

GC-MS Method with Silylation Derivatization

This method is based on the analysis of similar resin acids and requires derivatization to improve the volatility of Podocarpic acid.

1. Sample Preparation (e.g., from a plant extract):

  • Accurately weigh 10 mg of the dried extract.

  • Dissolve the extract in 1 mL of methanol.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial.

2. Derivatization (Silylation):

  • Evaporate 100 µL of the methanolic extract to dryness under a gentle stream of nitrogen at 50°C.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the silylated Podocarpic acid derivative.

LC-MS/MS Method

This method is adapted from validated procedures for other phenolic diterpenoids and does not require derivatization.[1][2]

1. Sample Preparation:

  • Accurately weigh 10 mg of the dried extract.

  • Dissolve in 10 mL of methanol.

  • Vortex for 1 minute and filter through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Poroshell 120 EC-C18 (2.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • Ion Source Parameters:

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for Podocarpic acid.

Mandatory Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA + TMCS, 70°C) Evaporation->Derivatization GCMS GC-MS Injection Derivatization->GCMS Data Data Acquisition (SIM) GCMS->Data

Caption: GC-MS analysis workflow for Podocarpic acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LCMS LC-MS/MS Injection Filtration->LCMS Data Data Acquisition (MRM) LCMS->Data

Caption: LC-MS/MS analysis workflow for Podocarpic acid.

Signaling Pathway of Podocarpic Acid

Podocarpic acid is known to be a TRPA1 agonist. The activation of TRPA1 by weak acids is believed to occur through intracellular acidification.

TRPA1_Activation PodocarpicAcid Podocarpic Acid (Extracellular) Membrane Cell Membrane PodocarpicAcid->Membrane PodocarpicAcid_Intra Podocarpic Acid (Intracellular) Membrane->PodocarpicAcid_Intra H_plus Intracellular H⁺ (Acidification) PodocarpicAcid_Intra->H_plus TRPA1 TRPA1 Channel H_plus->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx CellularResponse Cellular Response (e.g., Nociception, Antimicrobial Effect) Ca_Influx->CellularResponse

Caption: Proposed TRPA1 activation by Podocarpic acid.

Concluding Remarks

The choice between GC-MS and LC-MS for the quantification of Podocarpic acid depends on the specific requirements of the analysis.

  • GC-MS offers high chromatographic resolution and is a robust technique, but the mandatory derivatization step adds complexity and potential for variability.

  • LC-MS/MS provides excellent sensitivity and specificity without the need for derivatization, making it a more direct and potentially higher-throughput method.

For researchers requiring high sensitivity and a simpler sample preparation workflow, LC-MS/MS is the recommended technique. However, GC-MS remains a viable and powerful alternative, particularly when LC-MS/MS instrumentation is not available. The provided protocols and performance data serve as a valuable starting point for method development and validation in your laboratory.

References

A Comparative Analysis of Sciadonic Acid and Dihomo-γ-linolenic Acid as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid (AA) into prostaglandins (B1171923) (PGs), which are potent mediators of inflammation, pain, and fever. The two main isoforms, COX-1 and COX-2, represent critical targets for anti-inflammatory drug development. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used COX inhibitors, interest in the modulatory effects of polyunsaturated fatty acids (PUFAs) on this pathway is growing. This guide provides a detailed comparison of two such fatty acids, Sciadonic acid (SA) and Dihomo-γ-linolenic acid (DGLA), on their roles as COX inhibitors, supported by experimental data and methodologies.

At a Glance: Comparative Efficacy

Initial research indicates a significant difference in the mechanism of action between Sciadonic acid and Dihomo-γ-linolenic acid in the context of COX inhibition. Experimental evidence suggests that Sciadonic acid does not directly inhibit COX-1 or COX-2 enzymes. In contrast, Dihomo-γ-linolenic acid acts as a substrate for both COX isoforms, leading to the production of anti-inflammatory prostaglandins, and can competitively inhibit the metabolism of pro-inflammatory arachidonic acid.

Quantitative Data Summary

A direct quantitative comparison of the inhibitory potency of Sciadonic acid and Dihomo-γ-linolenic acid on COX-1 and COX-2 is challenging due to their different mechanisms of interaction with the enzymes.

Sciadonic Acid (SA):

Studies have shown that Sciadonic acid, at concentrations up to 500 μM, does not exhibit direct inhibitory activity on either COX-1 or COX-2 enzymes in in vitro assays. Its anti-inflammatory effects are primarily attributed to its ability to suppress the expression of the COX-2 gene.

Dihomo-γ-linolenic Acid (DGLA):

Dihomo-γ-linolenic acid is a substrate for both COX-1 and COX-2. While it is converted to the anti-inflammatory prostaglandin (B15479496) E1 (PGE1), it can also act as a competitive inhibitor of arachidonic acid (AA) metabolism. The inhibitory potency is often expressed as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) for the inhibition of AA oxygenation.

Fatty AcidTarget EnzymeIC50 / Activity
Sciadonic Acid COX-1No inhibition observed up to 500 μM
COX-2No inhibition observed up to 500 μM
Dihomo-γ-linolenic Acid COX-1Substrate; Competitively inhibits AA metabolism
COX-2Substrate; Competitively inhibits AA metabolism

Note: Specific IC50 values for DGLA's competitive inhibition of arachidonic acid metabolism by COX-1 and COX-2 are not consistently reported across the literature and can vary depending on the experimental conditions. However, it is established that COX-1 has a preference for arachidonic acid over DGLA, while COX-2 metabolizes both fatty acids with similar efficiency.

Signaling Pathways and Mechanisms of Action

Sciadonic Acid:

The anti-inflammatory action of Sciadonic acid is indirect. It has been shown to reduce the production of prostaglandin E2 (PGE2) by suppressing the expression of the COX-2 enzyme at the transcriptional level. This mechanism involves the modulation of intracellular signaling pathways that regulate gene expression.

Sciadonic_Acid_Pathway SA Sciadonic Acid Cell Macrophage SA->Cell Enters COX2_Gene COX-2 Gene Cell->COX2_Gene Suppresses Expression COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Transcription & Translation PGE2 Prostaglandin E2 (Pro-inflammatory) COX2_Protein->PGE2 Reduced Synthesis Inflammation Inflammation PGE2->Inflammation Reduced

Caption: Sciadonic acid's indirect inhibition of the COX pathway.

Dihomo-γ-linolenic Acid:

DGLA's mechanism is two-fold. Firstly, it serves as a substrate for COX enzymes, leading to the synthesis of the 1-series prostaglandins, such as PGE1, which possess anti-inflammatory properties. Secondly, it competes with arachidonic acid for the active site of COX enzymes, thereby reducing the production of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and thromboxanes.

DGLA_Pathway cluster_0 Arachidonic Acid (AA) Pathway cluster_1 Dihomo-γ-linolenic Acid (DGLA) Pathway AA Arachidonic Acid COX_AA COX-1 / COX-2 AA->COX_AA PG2 Prostaglandins (2-series, e.g., PGE2) (Pro-inflammatory) COX_AA->PG2 DGLA Dihomo-γ-linolenic Acid DGLA->COX_AA Competitively Inhibits COX_DGLA COX-1 / COX-2 DGLA->COX_DGLA PG1 Prostaglandins (1-series, e.g., PGE1) (Anti-inflammatory) COX_DGLA->PG1

Caption: DGLA's dual role as a substrate and competitive inhibitor in the COX pathway.

Experimental Protocols

In Vitro Cyclooxygenase Inhibition Assay (General Protocol):

This protocol is a generalized method for determining the direct inhibitory effect of a compound on COX-1 and COX-2 activity.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are typically used. The enzymes are diluted in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

  • Inhibitor Preparation: The test compounds (Sciadonic acid or Dihomo-γ-linolenic acid) are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create stock solutions. Serial dilutions are then prepared.

  • Assay Reaction:

    • The reaction mixture contains the enzyme, the test compound at various concentrations, and a buffer solution.

    • The mixture is pre-incubated for a specific time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • The reaction is initiated by the addition of the substrate, arachidonic acid (typically radiolabeled, e.g., [14C]-AA).

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Product Separation: The reaction is stopped by adding a cold solution of an organic solvent (e.g., ethyl acetate) and an acid. The prostanoid products are extracted into the organic phase. The organic phase is then evaporated, and the residue is redissolved in a solvent suitable for chromatography. The different prostaglandin products are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification and IC50 Determination: The amount of radiolabeled prostaglandins produced is quantified using a radioactivity detector. The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme COX Enzyme (COX-1 or COX-2) Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Inhibitor Test Compound (SA or DGLA) Inhibitor->Incubation Reaction Add Arachidonic Acid (Initiate Reaction) Incubation->Reaction Termination Stop Reaction Reaction->Termination Extraction Product Extraction Termination->Extraction Separation Chromatography (TLC or HPLC) Extraction->Separation Quantification Quantify Products Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Generalized workflow for an in vitro COX inhibition assay.

Conclusion

For researchers and drug development professionals, this distinction is critical. Sciadonic acid may be a candidate for therapeutic strategies aimed at modulating the inflammatory response at the genetic level, potentially offering a different side-effect profile compared to direct COX inhibitors. Dihomo-γ-linolenic acid, on the other hand, represents a substrate-based approach to shift the balance of prostaglandin production towards an anti-inflammatory state. Further research is warranted to fully elucidate the therapeutic potential of both fatty acids in inflammatory diseases.

Comparative Analysis of 5,11,14-Eicosatrienoic Acid Levels in Different Plant Oils: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 5,11,14-eicosatrienoic acid (sciadonic acid) levels in various plant oils, intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details experimental protocols for analysis, and illustrates a potential signaling pathway for this unique fatty acid.

Data Summary: 5,11,14-Eicosatrienoic Acid Content in Plant Oils

The following table summarizes the reported levels of 5,11,14-eicosatrienoic acid across a range of plant oils, with a notable prevalence in gymnosperm species.

Plant SpeciesCommon NameFamilyPlant Part5,11,14-Eicosatrienoic Acid (% of Total Fatty Acids)Reference(s)
Torreya grandisChinese TorreyaTaxaceaeSeed Oil8.65 - 12.96[1][2]
Podocarpus nagiNagiPodocarpaceaeSeed Oil9.7[3]
Podocarpus usambarensisUsambara YellowwoodPodocarpaceaeSeed Oil6.9 - 8.07[4]
Pinus sylvestrisScots PinePinaceaeSeed Oil3.57
Pinus taiwanensisTaiwan Red PinePinaceaeSeed Oil2.8
Pinus koraiensisKorean PinePinaceaeSeed OilPresent, but not quantified[5]
Pinus pinasterMaritime PinePinaceaeSeed Oil< 2.2[6]
Taxus chinensisChinese YewTaxaceaeSeed Oil2.13
Ephedra sinicaMa HuangEphedraceaeSeed Oil1.9

Experimental Protocols for the Analysis of 5,11,14-Eicosatrienoic Acid

Accurate quantification of 5,11,14-eicosatrienoic acid in plant oils is crucial for research and development. The following are detailed methodologies for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Lipid Extraction

A modified Folch method is commonly employed for the extraction of total lipids from plant oil samples.

  • Reagents: Chloroform (B151607), Methanol, 0.9% NaCl solution.

  • Procedure:

    • Homogenize a known quantity of the plant oil sample with a chloroform:methanol (2:1, v/v) mixture.

    • Agitate the mixture thoroughly for 20-30 minutes.

    • Add 0.9% NaCl solution to the mixture to facilitate phase separation.

    • Centrifuge the sample to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).

  • Derivatization to FAMEs:

    • Reagents: Methanolic HCl or BF3-Methanol.

    • Procedure:

      • Resuspend the lipid extract in a known volume of toluene.

      • Add methanolic HCl or BF3-Methanol and incubate at 60-80°C for 1-2 hours.

      • After cooling, add hexane (B92381) and water to the mixture and vortex.

      • Collect the upper hexane layer containing the FAMEs.

      • Wash the hexane layer with water and dry over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for optimal separation of FAMEs.

    • Injector: Split/splitless injector, with an injection temperature of ~250°C.

    • Oven Program: A temperature gradient is employed, for example, starting at 100°C, holding for a few minutes, then ramping up to 240°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) source at 70 eV. The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) for targeted analysis.

    • Quantification: Identification of the 5,11,14-eicosatrienoic acid methyl ester is based on its retention time and mass spectrum compared to a pure standard. Quantification is achieved by using an internal standard (e.g., a fatty acid not present in the sample) and generating a calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS allows for the analysis of free fatty acids without derivatization, which can be advantageous for certain applications.

  • Sample Preparation: The lipid extract can be directly dissolved in a suitable solvent (e.g., methanol/acetonitrile).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is highly effective for fatty acid analysis.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring the transition from the precursor ion [M-H]⁻ to specific product ions.

    • Quantification: Similar to GC-MS, quantification is performed using an internal standard (ideally a stable isotope-labeled analog of the analyte) and a calibration curve.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To aid in the understanding of the analytical process and the potential biological role of 5,11,14-eicosatrienoic acid, the following diagrams have been generated.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_gcms GC-MS Analysis cluster_hplcms HPLC-MS Analysis oil_sample Plant Oil Sample homogenization Homogenization (Chloroform:Methanol) oil_sample->homogenization phase_separation Phase Separation (+ NaCl solution) homogenization->phase_separation lipid_extract Total Lipid Extract phase_separation->lipid_extract derivatization Derivatization (FAMEs) lipid_extract->derivatization dissolution Dissolution in Solvent lipid_extract->dissolution gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection (EI) gc_separation->ms_detection_gc quantification_gc Quantification ms_detection_gc->quantification_gc hplc_separation HPLC Separation dissolution->hplc_separation ms_detection_hplc MS Detection (ESI-) hplc_separation->ms_detection_hplc quantification_hplc Quantification ms_detection_hplc->quantification_hplc

Caption: Experimental workflow for the analysis of 5,11,14-eicosatrienoic acid.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 Stimulus AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX Metabolizes to LOX Lipoxygenase (LOX) AA->LOX Metabolizes to ETA 5,11,14-Eicosatrienoic Acid ETA->COX Substrate ETA->LOX Substrate PLA2->AA Releases PLA2->ETA Releases Prostanoids Prostanoids COX->Prostanoids Metabolizes to ETA_Metabolites ETA Metabolites COX->ETA_Metabolites Leukotrienes Leukotrienes LOX->Leukotrienes Metabolizes to LOX->ETA_Metabolites Inflammation Inflammation Prostanoids->Inflammation Pro-inflammatory Leukotrienes->Inflammation Pro-inflammatory PPARa PPARα ETA_Metabolites->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression Regulates Inflammation_Response Inflammation_Response Gene_Expression->Inflammation_Response Modulates

Caption: Potential signaling pathway of 5,11,14-eicosatrienoic acid.

Discussion of Potential Signaling Pathways

5,11,14-Eicosatrienoic acid, as a polyunsaturated fatty acid, is likely to be a substrate for the same enzymatic pathways that metabolize arachidonic acid, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This interaction can lead to several outcomes:

  • Competitive Inhibition: By competing with arachidonic acid for the active sites of COX and LOX enzymes, 5,11,14-eicosatrienoic acid can reduce the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

  • Production of Novel Metabolites: The enzymatic conversion of 5,11,14-eicosatrienoic acid by COX and LOX can lead to the formation of novel eicosanoids with potentially distinct biological activities. These metabolites may possess anti-inflammatory or inflammation-resolving properties.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their metabolites are known ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. It is plausible that 5,11,14-eicosatrienoic acid or its metabolites can activate PPARα, leading to the transcription of genes that promote fatty acid oxidation and exert anti-inflammatory effects.

Further research is required to fully elucidate the specific metabolites formed from 5,11,14-eicosatrienoic acid and their precise roles in cellular signaling. The provided diagram illustrates a potential pathway based on current understanding of fatty acid metabolism and signaling.

References

Validating the Metabolic Pathway of C20:3n-6,9,15: An Isotopic Labeling Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the metabolic pathway of the n-6 polyunsaturated fatty acid (PUFA) C20:3n-6,9,15, with a focus on isotopic labeling techniques. While direct experimental data for this specific isomer is limited in publicly available literature, we will draw comparisons from its close and well-studied structural isomer, dihomo-γ-linolenic acid (DGLA, 20:3n-6,8,11), to provide a robust framework for experimental design and data interpretation.

Introduction to C20:3n-6,9,15 Metabolism

C20:3n-6,9,15, an eicosatrienoic acid, is an intermediate in the metabolic cascade of n-6 polyunsaturated fatty acids. Understanding its metabolic fate is crucial for elucidating its potential physiological roles and for the development of therapeutics targeting lipid metabolism. The primary metabolic transformations anticipated for C20:3n-6,9,15 are elongation and desaturation, catalyzed by a series of elongase and desaturase enzymes.

The Hypothesized Metabolic Pathway

The metabolic pathway of C20:3n-6,9,15 is proposed to be analogous to that of other n-6 C20 PUFAs. The key enzymatic steps involve the introduction of a double bond by a desaturase enzyme, followed by the addition of two carbons by an elongase. A critical subsequent step is the conversion to the pro-inflammatory and signaling molecule, arachidonic acid (AA), through the action of Δ5-desaturase.

Metabolic_Pathway C20_3 C20:3n-6,9,15 C20_4 Arachidonic Acid (C20:4n-6,9,12,15) C20_3->C20_4 Δ5-Desaturase (FADS1) Prostaglandins Prostaglandins (Series 2) C20_4->Prostaglandins COX-1/COX-2 Leukotrienes Leukotrienes (Series 4) C20_4->Leukotrienes 5-LOX Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Labeled_FA Synthesize/Obtain Isotopically Labeled C20:3n-6,9,15 (e.g., D4-C20:3n-6,9,15) Administration Administer Labeled C20:3n-6,9,15 Labeled_FA->Administration System_Prep Prepare Biological System (Cell Culture or Animal Model) System_Prep->Administration Incubation Incubate for a Defined Time Course Administration->Incubation Sampling Collect Samples (Cells, Plasma, Tissues) Incubation->Sampling Lipid_Extraction Lipid Extraction Sampling->Lipid_Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

A Comparative Analysis of Sciadonic Acid and Other Non-Methylene-Interrupted Fatty Acids for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, objective comparison of sciadonic acid with other non-methylene-interrupted fatty acids (NMI-FAs), tailored for researchers, scientists, and professionals in drug development. The focus is on their distinct biological activities, underlying mechanisms of action, and relevant experimental data to inform future research and therapeutic applications.

Introduction to Non-Methylene-Interrupted Fatty Acids

Non-methylene-interrupted fatty acids (NMI-FAs) are a unique class of polyunsaturated fatty acids (PUFAs) where the double bonds are separated by more than a single methylene (B1212753) group. This structural feature distinguishes them from common PUFAs like arachidonic acid (ARA) and eicosapentaenoic acid (EPA), where double bonds are in a methylene-interrupted arrangement. This unique structure confers different metabolic fates and biological activities. Key NMI-FAs found in nature, primarily in gymnosperm seeds, include sciadonic acid (SCA), pinolenic acid (PNLA), juniperonic acid (JPA), and taxoleic acid.[1][2]

Comparative Biological Activities

The primary biological effects of sciadonic acid and other NMI-FAs revolve around their anti-inflammatory and lipid-modulating properties. These effects are largely attributed to their ability to be incorporated into cell membranes, thereby altering cellular signaling processes.

Anti-Inflammatory Effects

Sciadonic acid has demonstrated significant anti-inflammatory properties by reducing the production of key pro-inflammatory mediators.[3] In murine macrophage models, SCA has been shown to decrease the synthesis of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] Similarly, juniperonic acid, an n-3 NMI-FA, also suppresses the production of NO, IL-6, and TNF-α in macrophages.[4] Pinolenic acid shares these anti-inflammatory characteristics.[5][6]

A key mechanism for these anti-inflammatory actions is the displacement of arachidonic acid from phospholipid pools, which reduces the substrate available for the synthesis of pro-inflammatory eicosanoids.[3][7]

Lipid Metabolism Modulation

Sciadonic acid has been observed to lower serum and liver triacylglycerol levels in animal models.[8][9] This is partly achieved by inhibiting the expression and activity of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[10] Pinolenic acid also exhibits lipid-lowering activities and has been associated with appetite suppression through the release of satiety hormones like cholecystokinin (B1591339) and glucagon-like peptide-1 (GLP-1).[1][11]

Quantitative Comparison of Biological Effects

The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of the efficacy of different NMI-FAs.

Table 1: Comparison of Anti-Inflammatory Effects of Sciadonic Acid and Juniperonic Acid in Murine Macrophages

MediatorSciadonic Acid (% reduction)Juniperonic Acid (% reduction)
Prostaglandin E2 (PGE2)29%Not Reported
Nitric Oxide (NO)31%up to 21%
Interleukin-6 (IL-6)34%up to 75%
Tumor Necrosis Factor-α (TNF-α)14%up to 30%
Inducible Nitric Oxide Synthase (iNOS) expressionDecreasedup to 44% reduction
Cyclooxygenase-2 (COX-2) expressionDecreasedNot Reported

Data sourced from studies on RAW264.7 murine macrophages.[3][4]

Table 2: Effects of Sciadonic Acid on Lipid Profiles in Animal Models

ParameterEffect of Sciadonic Acid
Serum TriacylglycerolDecreased
Liver TriacylglycerolSignificantly Lower
Serum Total CholesterolLower
Perirenal & Retroperirenal Adipose Tissue WeightSignificantly Lower
Mesenteric Adipose Tissue WeightSignificantly Lower
Carnitine Palmitoyltransferase ActivitySignificantly Higher
Acyl CoA Oxidase ActivitySignificantly Higher

Data from studies in Sprague-Dawley rats fed diets containing sciadonic acid.[12]

Signaling Pathways

The biological effects of sciadonic acid and other NMI-FAs are mediated through the modulation of key intracellular signaling pathways.

NF-κB and MAPK Signaling

Sciadonic acid has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK.[3] These pathways are central to the inflammatory response, and their inhibition by SCA leads to the downregulation of pro-inflammatory gene expression.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK SCA Sciadonic Acid SCA->MAPKKK inhibits SCA->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active translocates to nucleus NFkB_p65_p50_active->Inflammation PPAR_Activation FattyAcids Fatty Acids (e.g., Sciadonic Acid) PPAR PPARα FattyAcids->PPAR binds & activates Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to GeneExpression Target Gene Expression PPRE->GeneExpression regulates LipidMetabolism Increased Fatty Acid Oxidation Decreased Triglycerides GeneExpression->LipidMetabolism Experimental_Workflow cluster_analysis Analysis Start Start: Culture RAW264.7 Macrophages Seed Seed Cells in 24-well Plates Start->Seed Adhere Allow Adherence Overnight Seed->Adhere Pretreat Pre-treat with NMI-FA (e.g., Sciadonic Acid) for 24h Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant and Cell Lysates Stimulate->Collect Griess Griess Assay for Nitric Oxide Collect->Griess ELISA ELISA for PGE2, IL-6, TNF-α Collect->ELISA Western Western Blot for NF-κB, MAPK proteins Collect->Western End End: Quantify Inflammatory Response Griess->End ELISA->End Western->End

References

Validating Sciadonic Acid as a Biomarker for Pine Seed Oil Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sciadonic acid and the more extensively studied pinolenic acid as potential biomarkers for the consumption of Pinus seed oil. While sciadonic acid is a characteristic fatty acid of pine nuts, its validation as a specific and reliable biomarker in humans is still an emerging area of research. This document summarizes the available experimental data, details relevant analytical protocols, and visualizes key metabolic and experimental workflows to aid researchers in this field.

Comparative Analysis of Potential Biomarkers

The validation of a dietary biomarker requires evidence of its specificity, dose-responsiveness, and reliability in human subjects. The following table summarizes the current state of knowledge for sciadonic acid and pinolenic acid based on available literature.

FeatureSciadonic AcidPinolenic AcidLinoleic Acid
Specificity to Pinus Seed Oil High. Sciadonic acid is a Δ5-olefinic fatty acid primarily found in gymnosperms, making it a specific candidate biomarker for pine nut consumption.High. Pinolenic acid is another characteristic Δ5-olefinic fatty acid found in significant amounts in the oil of many Pinus species.Low. Linoleic acid is a major component of many vegetable oils and is not specific to pine seed oil.
Presence in Pinus Seed Oil Present, but concentration varies depending on the Pinus species. Can be up to 7% of total fatty acids in Pinus pinaster.A major polyunsaturated fatty acid in many pine nut varieties, with concentrations that can exceed 20%.Typically the most abundant fatty acid in pine seed oil, often exceeding 40% of the total fatty acid content.
Human Metabolism Data Limited. Animal and in-vitro studies show it is incorporated into tissues and can substitute for arachidonic acid in phospholipids. It has been shown to inhibit the expression of Stearoyl-CoA Desaturase 1 (SCD1) in rats.More extensively studied. It has been shown to have anti-inflammatory and appetite-suppressing effects in humans.Extensively studied as an essential fatty acid.
Human Validation Studies No direct validation studies establishing a dose-response relationship in human plasma following controlled Pinus seed oil consumption have been identified.Some human intervention studies have been conducted, primarily focusing on its effects on satiety and metabolic parameters, which indirectly support its use as a biomarker.Not suitable as a specific biomarker due to its widespread presence in the diet.
Analytical Methods Amenable to analysis by GC-MS and other standard fatty acid analysis techniques.Well-established analytical methods including GC-FID, HPLC-ELSD, and SFC-MS are available for its quantification in biological samples.Standardized and widely available analytical methods.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate quantification of potential biomarkers. Below are representative protocols for the analysis of fatty acids in human plasma, which can be adapted for sciadonic and pinolenic acid.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Analysis in Human Plasma

This protocol is a standard method for the analysis of total fatty acids and can be applied to quantify both sciadonic and pinolenic acid.

1. Sample Preparation:

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated version of the analyte or a non-endogenous fatty acid) to the plasma sample.

  • Lipid Extraction: Extract total lipids from the plasma using a modified Folch method with chloroform (B151607) and methanol (B129727).

  • Saponification: Hydrolyze the esterified fatty acids to their free form by adding a solution of potassium hydroxide (B78521) in methanol and heating.

  • Derivatization: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., boron trifluoride in methanol).

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.

  • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a small volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAMEs analysis (e.g., a fused-silica capillary column with a polar stationary phase).

  • Oven Temperature Program: Employ a temperature gradient to separate the different FAMEs based on their volatility and polarity.

  • Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic ions of the target FAMEs. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and specificity.

  • Quantification: Calculate the concentration of each fatty acid by comparing the peak area of its FAME to the peak area of the internal standard and referencing a calibration curve prepared with known amounts of authentic standards.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Fatty Acid Analysis in Human Plasma

LC-MS/MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, which can simplify sample preparation.

1. Sample Preparation:

  • Internal Standard: Add an appropriate internal standard to the plasma sample.

  • Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent such as acetonitrile (B52724).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the free fatty acids for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reversed-phase column (e.g., C18).

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometer: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Multiple Reaction Monitoring (MRM): For quantification, use MRM mode to monitor specific precursor-to-product ion transitions for each target fatty acid and the internal standard. This provides high selectivity and sensitivity.

  • Quantification: Determine the concentration of each free fatty acid by comparing its peak area to that of the internal standard and using a calibration curve.

Visualizations

Metabolic Pathway of Sciadonic Acid

The following diagram illustrates the proposed metabolic fate of sciadonic acid based on in-vitro and animal studies.

Dietary Pinus Seed Oil Dietary Pinus Seed Oil Sciadonic Acid Sciadonic Acid Dietary Pinus Seed Oil->Sciadonic Acid Incorporation into Phospholipids Incorporation into Phospholipids Sciadonic Acid->Incorporation into Phospholipids Inhibition of SCD1 Expression Inhibition of SCD1 Expression Sciadonic Acid->Inhibition of SCD1 Expression Substitution for Arachidonic Acid Substitution for Arachidonic Acid Incorporation into Phospholipids->Substitution for Arachidonic Acid Reduced Triglyceride Synthesis Reduced Triglyceride Synthesis Inhibition of SCD1 Expression->Reduced Triglyceride Synthesis

Caption: Proposed metabolic pathway of sciadonic acid.

Experimental Workflow for Biomarker Validation

This diagram outlines a typical workflow for a human intervention study to validate a dietary biomarker.

cluster_0 Pre-Intervention cluster_1 Intervention cluster_2 Post-Intervention cluster_3 Data Analysis Baseline Blood Sample Baseline Blood Sample Controlled Diet with Pinus Seed Oil Controlled Diet with Pinus Seed Oil Baseline Blood Sample->Controlled Diet with Pinus Seed Oil Dietary Assessment Dietary Assessment Dietary Assessment->Controlled Diet with Pinus Seed Oil Time-course Blood Samples Time-course Blood Samples Controlled Diet with Pinus Seed Oil->Time-course Blood Samples Fatty Acid Analysis (GC-MS/LC-MS) Fatty Acid Analysis (GC-MS/LC-MS) Time-course Blood Samples->Fatty Acid Analysis (GC-MS/LC-MS) Dose-Response Relationship Dose-Response Relationship Fatty Acid Analysis (GC-MS/LC-MS)->Dose-Response Relationship Sensitivity and Specificity Sensitivity and Specificity Dose-Response Relationship->Sensitivity and Specificity

Caption: Workflow for a human dietary intervention study.

Conclusion

Sciadonic acid holds promise as a specific biomarker for Pinus seed oil consumption due to its limited dietary distribution. However, a significant research gap exists in validating its use in human subjects. In contrast, pinolenic acid has been more extensively studied in humans, and robust analytical methods for its quantification are available.

Future research should prioritize human intervention studies with controlled doses of Pinus seed oil to establish a clear dose-response relationship for sciadonic acid in plasma and other biological matrices. Comparative studies directly assessing the sensitivity and specificity of both sciadonic and pinolenic acid as biomarkers are also warranted. The development and validation of standardized analytical methods for sciadonic acid in human samples will be critical for advancing this area of research. For now, a combination of both sciadonic and pinolenic acid analysis may offer a more robust approach to assessing pine nut oil intake.

A Comparative Analysis of Podocarpic Acid and Arachidonic Acid on Eicosanoid Production: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Podocarpic acid, a natural diterpenoid, and Arachidonic acid, a key polyunsaturated fatty acid, in the context of eicosanoid production. Eicosanoids are potent signaling molecules that play a crucial role in inflammation and other physiological processes. Understanding how compounds like Podocarpic acid may modulate their synthesis is a significant area of research for the development of novel anti-inflammatory therapeutics.

This guide, therefore, presents a framework for such a comparative study. It outlines the established role of Arachidonic acid, provides detailed experimental protocols for assessing the inhibitory potential of a test compound like Podocarpic acid, and visualizes the key pathways and experimental workflows.

Data Presentation: A Template for Comparative Analysis

To facilitate a direct comparison, quantitative data from inhibitory assays should be summarized. The following table illustrates how such data would be presented. Note that the values for Podocarpic acid are hypothetical and serve as a template for reporting experimental findings. Arachidonic acid is included as the substrate, for which an IC50 value is not applicable.

CompoundTarget EnzymeIC50 (µM)Assay Method
Podocarpic Acid Phospholipase A2 (cPLA2α)Hypothetical ValueFluorometric Assay
Cyclooxygenase-1 (COX-1)Hypothetical ValueFluorometric or LC-MS/MS Assay
Cyclooxygenase-2 (COX-2)Hypothetical ValueFluorometric or LC-MS/MS Assay
5-Lipoxygenase (5-LOX)Hypothetical ValueSpectrophotometric or Fluorometric Assay
Arachidonic Acid N/A (Substrate)N/AN/A

Signaling Pathways and Experimental Workflow

To understand the interplay between these compounds and eicosanoid production, it is essential to visualize the underlying biochemical pathways and the experimental procedures used for their investigation.

cluster_0 Experimental Workflow: Screening for Enzyme Inhibition reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer, Test Compound) incubation Incubation (Enzyme + Test Compound/Vehicle) reagent_prep->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init data_acq Data Acquisition (Measure Product Formation/Substrate Depletion) reaction_init->data_acq data_analysis Data Analysis (Calculate % Inhibition and IC50) data_acq->data_analysis cluster_1 Arachidonic Acid Cascade cluster_2 Cyclooxygenase (COX) Pathway cluster_3 Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa Releases cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostanoids Prostaglandins (PGE2, PGD2) Thromboxanes (TXA2) Prostacyclin (PGI2) pgh2->prostanoids hpete 5-HPETE lox->hpete lta4 LTA4 hpete->lta4 leukotrienes Leukotrienes (LTB4, LTC4, LTD4) lta4->leukotrienes cluster_0 Potential Inhibition Points of Podocarpic Acid podocarpic_acid Podocarpic Acid (Hypothetical Inhibitor) pla2 Phospholipase A2 podocarpic_acid->pla2 Inhibits? cox COX-1 / COX-2 podocarpic_acid->cox Inhibits? lox 5-Lipoxygenase podocarpic_acid->lox Inhibits?

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 5,11,14-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,11,14-Eicosatrienoic acid, also known as scia­donic acid, is a non-methylene-interrupted polyunsaturated fatty acid with emerging biological significance. Found in various natural sources such as the seed oil of Maritime pine (Pinus pinaster), leaves and seeds of gymnosperms, and certain freshwater gastropods, this fatty acid has garnered interest for its potential therapeutic effects, particularly its anti-inflammatory properties and its influence on lipid metabolism.[1] As with many bioactive lipids, 5,11,14-eicosatrienoic acid can be obtained from these natural sources or produced via chemical synthesis.[2]

This guide provides a comprehensive comparison of the biological activity of synthetic versus natural 5,11,14-eicosatrienoic acid, supported by experimental data. It is intended to assist researchers in selecting the appropriate compound for their studies and in understanding the nuances of its biological effects.

A Note on Synthetic vs. Natural Compounds: For a small molecule like 5,11,14-eicosatrienoic acid, the intrinsic biological activity of a chemically pure synthetic version is expected to be identical to its natural counterpart. Both will have the same molecular structure and, therefore, the same interactions with biological targets. However, practical differences in experimental outcomes can arise from variations in purity and the presence of contaminants. Natural extracts may contain other bioactive compounds that could lead to synergistic or confounding effects, while synthetic preparations may contain residual reagents or byproducts from the manufacturing process. The data presented in this guide is based on studies using either natural or synthetic 5,11,14-eicosatrienoic acid, and for the purpose of direct comparison of core biological activities, the source is considered less critical than the purity of the compound used in the cited experiments.

Data Presentation: Comparative Biological Activities

The following table summarizes the key biological activities of 5,11,14-eicosatrienoic acid based on available experimental data.

Biological ActivityExperimental ModelKey FindingsReference Compound(s)
Anti-inflammatory Effects
Reduction of Pro-inflammatory MediatorsCultured keratinocytesReduces levels of prostaglandin (B15479496) E2 (PGE2) and leukotrienes.[1]Arachidonic Acid
Inhibition of Ear EdemaMouse ear edema modelTopical application of the methyl ester reduces inflammation.[1]-
Lipid Metabolism
HDL and ApoA1 LevelsTransgenic mice expressing human ApoA1Dietary intake of Maritime pine seed oil (rich in 5,11,14-eicosatrienoic acid) lowered high-density lipoprotein (HDL) and Apolipoprotein A1 (ApoA1) levels.[1]Control Diet
Cholesterol EffluxIn vitro assayMaritime pine seed oil diminished cholesterol efflux.[1]-
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPAR ActivationIn vitro assayDemonstrates activation of PPARs.[1]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Measurement of Prostaglandin E2 (PGE2) and Leukotrienes

This protocol describes the quantification of PGE2 and leukotrienes in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Sample Preparation:

    • Culture keratinocytes to the desired confluence and treat with 5,11,14-eicosatrienoic acid or control vehicle for the specified time.

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant at 2,000 x g for 10 minutes to remove cells and debris.

    • The clarified supernatant can be used directly in the ELISA or stored at -80°C.

  • ELISA Procedure (General):

    • Use a commercially available PGE2 or leukotriene ELISA kit and follow the manufacturer's instructions.

    • Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 or leukotriene is then added, which competes with the unlabeled analyte in the sample for binding to the capture antibody.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.

    • The concentration of the analyte is inversely proportional to the signal intensity.

Mouse Ear Edema Assay

This in vivo assay assesses the anti-inflammatory potential of topically applied agents.

  • Animals: Use an appropriate mouse strain (e.g., BALB/c), grouped with 4-5 animals per treatment.

  • Procedure:

    • Measure the baseline thickness of both ears of each mouse using a digital micrometer.

    • Apply a solution of 5,11,14-eicosatrienoic acid methyl ester in a suitable vehicle (e.g., acetone) to the right ear. Apply the vehicle alone to the left ear as a control.

    • Induce inflammation by applying an irritant (e.g., phorbol (B1677699) ester) to both ears.

    • Measure the ear thickness at various time points after induction of inflammation (e.g., 6, 24, and 48 hours).

    • The anti-inflammatory effect is quantified as the reduction in ear swelling in the treated ear compared to the vehicle-treated ear.

Cholesterol Efflux Assay

This in vitro assay measures the capacity of cells to release cholesterol to an acceptor.

  • Cell Culture:

    • Plate macrophages (e.g., J774 or THP-1 derived macrophages) in a 96-well plate.

  • Labeling and Equilibration:

    • Label the cells with a fluorescently-tagged cholesterol analog (e.g., NBD-cholesterol) by incubating for several hours.

    • Wash the cells and incubate with a serum-free medium to allow the label to equilibrate within the cellular cholesterol pools.

  • Efflux Measurement:

    • Incubate the labeled cells with the experimental medium containing 5,11,14-eicosatrienoic acid or control, along with a cholesterol acceptor (e.g., HDL or apolipoprotein A-I).

    • After the incubation period, collect the medium and lyse the cells.

    • Measure the fluorescence in both the medium and the cell lysate.

    • Calculate the percentage of cholesterol efflux as (fluorescence in medium / (fluorescence in medium + fluorescence in cell lysate)) x 100.

PPAR Activation Assay

This assay determines the ability of a compound to activate PPAR transcription factors.

  • Principle: This cell-based assay typically uses a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

  • Procedure:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the PPRE-luciferase reporter construct and a plasmid expressing the PPAR subtype of interest (e.g., PPARα, PPARγ).

    • Treat the transfected cells with varying concentrations of 5,11,14-eicosatrienoic acid or a known PPAR agonist (positive control).

    • After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • An increase in luciferase activity indicates activation of the PPAR signaling pathway.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of 5,11,14-Eicosatrienoic Acid

5,11,14-Eicosatrienoic acid is thought to exert its anti-inflammatory effects by competing with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This competition leads to a decrease in the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. Additionally, its activation of PPARs may contribute to the down-regulation of inflammatory gene expression, potentially through interference with the NF-κB signaling pathway.

G cluster_0 Membrane Phospholipids cluster_1 Eicosanoid Synthesis cluster_2 Inflammatory Response cluster_3 Gene Regulation PL Phospholipids AA Arachidonic Acid (AA) PL->AA PLA2 COX_LOX COX / LOX Enzymes AA->COX_LOX ETA 5,11,14-Eicosatrienoic Acid ETA->COX_LOX Competitively Inhibits PPARs PPARs ETA->PPARs Activates Pro_inflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation NFkB NF-κB PPARs->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory mechanism of 5,11,14-eicosatrienoic acid.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of 5,11,14-eicosatrienoic acid.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Conclusion cell_culture Cell Culture (e.g., Keratinocytes, Macrophages) treatment Treatment with 5,11,14-Eicosatrienoic Acid cell_culture->treatment elisa ELISA for PGE2 and Leukotrienes treatment->elisa ppar_assay PPAR Activation Assay treatment->ppar_assay data_analysis Statistical Analysis elisa->data_analysis ppar_assay->data_analysis animal_model Mouse Ear Edema Model topical_application Topical Application animal_model->topical_application measurement Measure Ear Swelling topical_application->measurement measurement->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating anti-inflammatory effects.

Conclusion

5,11,14-Eicosatrienoic acid demonstrates significant biological activity, particularly in the realms of inflammation and lipid metabolism. While direct comparative studies between synthetic and natural forms are lacking, the inherent biological properties are expected to be identical, with purity being the primary determinant of experimental outcomes. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of this intriguing fatty acid. As research progresses, a clearer understanding of its mechanisms of action will undoubtedly pave the way for novel applications in drug development and nutritional science.

References

A Guide to the Inter-laboratory Comparison of Sciadonic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible quantification of Sciadonic acid is critical for understanding its physiological roles and therapeutic potential. This guide offers an objective comparison of prevalent analytical methodologies, supported by experimental data, to assist in selecting the most suitable technique for specific research applications. Inter-laboratory comparison studies are vital for evaluating and enhancing the consistency of these measurements across different laboratories.[1] This guide focuses on two primary techniques: Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS).

Performance Comparison of Quantification Methods

The selection of an analytical method for Sciadonic acid quantification is contingent on various factors, including the necessary sensitivity, the complexity of the sample matrix, and the desired throughput. The subsequent tables outline key performance parameters for commonly employed techniques.

Table 1: Performance Metrics for GC-Based Methods

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of fatty acid methyl esters (FAMEs) based on their boiling points and polarity, with detection via a flame ionization detector.Separation of FAMEs followed by mass analysis, which provides structural information.[2]
Linearity (R²) >0.999>0.99
Precision (RSD%) <1.5% for peak areas2.77-5.82% (Intra-day)[1]
Limit of Detection (LOD) 0.21 to 0.54 µg/mL[1]Typically 0.01% to 0.05%[1]
Limit of Quantification (LOQ) 0.63 to 1.63 µg/mL[1]Not explicitly found

Table 2: Performance Metrics for LC-Based Methods

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[1]Separation of fatty acids, often after derivatization to add a chromophore, with detection by ultraviolet light.[3]
Linearity (R²) >0.995[4]Excellent linearity over a wide concentration range.
Precision (RSD%) Generally good, with relative standard deviations <20% in inter-laboratory studies.[1]Good, with low variability.
Limit of Detection (LOD) 0.046 µg/mL[4]Dependent on the chromophore, but generally higher than MS.
Limit of Quantification (LOQ) 0.133 µg/mL[4]Dependent on the chromophore.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of Sciadonic acid using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Sciadonic Acid Quantification

This protocol outlines the derivatization of Sciadonic acid to its fatty acid methyl ester (FAME) for subsequent analysis by GC-MS.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, cells) in a chloroform/methanol (B129727) mixture (2:1, v/v). The Folch method is a widely used standard for lipid extraction.[2]

  • Add an internal standard, such as a deuterated analog of Sciadonic acid, to the sample prior to extraction to account for procedural losses.

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add a derivatization agent such as methanolic HCl or boron trifluoride in methanol (BF3-MeOH).[2][3]

  • Heat the mixture at 60-100°C for a specified time (e.g., 60 minutes) to facilitate the conversion of fatty acids to FAMEs.[2]

  • After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

  • Collect the upper organic layer containing the FAMEs and dry it again under nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., isooctane) for GC-MS analysis.[5][6]

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for FAME analysis, such as a Zebron ZB-1 (15 m × 0.25 mm i.d.).[7]

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 270°C) to separate the FAMEs based on their volatility.[7]

  • Injector and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 250°C and 280°C, respectively) to ensure sample vaporization.[7]

  • Mass Spectrometry: Operate in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI can offer higher sensitivity for certain derivatives.[5] Monitor for characteristic ions of Sciadonic acid methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Sciadonic Acid Quantification

This protocol allows for the analysis of Sciadonic acid without the need for derivatization, which can be advantageous for preserving the native structure.

1. Sample Preparation:

  • Homogenize the biological sample in a suitable buffer.

  • Perform a liquid-liquid extraction (LLE) using a solvent system such as ethyl acetate/hexane to extract the free fatty acids. A simple protein precipitation step may also be sufficient for some sample types.[4]

  • Add an appropriate internal standard (e.g., deuterated Sciadonic acid) before extraction.

  • Evaporate the organic solvent and reconstitute the extract in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[8]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid like formic acid to improve peak shape, is typically employed.[8]

  • Mass Spectrometry: Use an electrospray ionization (ESI) source, typically in negative ion mode, for the analysis of fatty acids.[8]

  • MRM (Multiple Reaction Monitoring): For quantification, operate the mass spectrometer in MRM mode. This involves selecting the precursor ion of Sciadonic acid and a specific product ion for high selectivity and sensitivity.

Visualizations

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of Sciadonic acid quantification.

G cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Homogenized Biological Sample Pool B Aliquoting and Blinding of Samples A->B C Distribution to Participating Laboratories B->C D1 Lab 1: GC-MS Analysis C->D1 D2 Lab 2: LC-MS/MS Analysis C->D2 D3 Lab n: Alternative Method C->D3 E Data Submission to Coordinating Center D1->E D2->E D3->E F Statistical Analysis (e.g., Z-scores, RSD) E->F G Issuance of Performance Report F->G

Caption: Workflow of an inter-laboratory comparison study.

Sciadonic Acid and the Arachidonic Acid Cascade

Sciadonic acid can be metabolized in pathways that are related to those of arachidonic acid, a key mediator of inflammation. Understanding these pathways is crucial for interpreting the biological effects of Sciadonic acid.[9][10]

G cluster_0 Membrane Phospholipids (B1166683) cluster_1 Enzymatic Release cluster_2 Free Fatty Acids cluster_3 Metabolic Pathways cluster_4 Bioactive Mediators PL Phospholipids PLA2 cPLA2 PL->PLA2 Hydrolysis AA Arachidonic Acid PLA2->AA Releases SA Sciadonic Acid PLA2->SA Releases COX COX-1/2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 SA->COX Potential Substrate PGs Prostaglandins COX->PGs Produces SA_metabolites Sciadonic Acid Metabolites COX->SA_metabolites Potential Products LTs Leukotrienes LOX->LTs Produces EETs Epoxyeicosatrienoic acids CYP450->EETs Produces

Caption: Sciadonic acid's relation to the arachidonic acid cascade.

References

Unraveling Isomers: A Guide to Confirming the Identity of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of fatty acid isomers within complex biological or synthetic mixtures is a critical analytical challenge. This guide provides a comparative overview of key analytical techniques for confirming the identity of 5(Z),11(Z),14(Z)-eicosatrienoic acid, also known as Sciadonic Acid, a polyunsaturated fatty acid of interest in various research fields.[1] We present supporting data, detailed experimental protocols, and a visual workflow to aid in methodological selection and implementation.

The structural similarity of fatty acid isomers, which often differ only in the position or geometry of their double bonds, necessitates high-resolution analytical approaches. The confirmation of the specific isomer this compound requires techniques that can provide detailed structural information beyond just the molecular weight.

Comparative Analysis of Analytical Techniques

The three primary techniques for the definitive identification of fatty acid isomers are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is often used in a complementary fashion for unambiguous identification.

TechniquePrincipleResolution of IsomersSample PreparationThroughputStructural Information
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Excellent for positional and geometrical isomers, especially with specialized columns.Derivatization to Fatty Acid Methyl Esters (FAMEs) is mandatory.[2][3][4][5]HighProvides molecular weight and fragmentation patterns useful for identification.
HPLC Separation based on partitioning between a mobile and stationary phase.Very good, particularly with silver ion or chiral columns for positional and geometrical isomers.[6][7][8][9]Can be analyzed directly or after derivatization for enhanced detection.Moderate to HighRetention time provides evidence; coupling with MS provides mass information.[10][11][12][13]
NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Excellent for unambiguous determination of double bond position and geometry.[14][15]Minimal, requires pure or semi-pure sample in a suitable deuterated solvent.LowProvides definitive structural elucidation through chemical shifts and coupling constants.[16][17][18]

Experimental Protocols

Accurate and reproducible data rely on meticulous adherence to experimental protocols. Below are detailed methodologies for the key techniques discussed.

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol describes the widely used acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.[2][5]

Materials:

  • Lipid sample (1-25 mg)

  • BF₃-Methanol solution (12-14%)

  • Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Screw-capped glass tubes with PTFE liner

Procedure:

  • Place the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Add 2 mL of BF₃-Methanol solution.

  • Heat the mixture at 60°C for 10 minutes. The tube should be tightly capped.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., HP-88, BPX70)

Typical GC-MS Parameters:

ParameterValue
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Scan Range m/z 50-550
Protocol 3: HPLC Separation of Eicosatrienoic Acid Isomers

This protocol outlines a general approach using silver ion chromatography, which is highly effective for separating unsaturated fatty acid isomers.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, and UV or MS detector

  • Silver ion HPLC column

Mobile Phase:

  • A gradient of acetonitrile (B52724) in hexane is commonly used. A typical gradient might be from 1% to 10% acetonitrile over 30 minutes.

Procedure:

  • Dissolve the fatty acid mixture in the initial mobile phase.

  • Inject the sample onto the silver ion column.

  • Run the gradient elution program.

  • Monitor the effluent using a UV detector (if derivatized) or a mass spectrometer. The retention time will be indicative of the isomer, with confirmation by the mass spectrum if using an MS detector.

Protocol 4: NMR Spectroscopy for Structural Confirmation

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the purified fatty acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the number and environment of protons. The chemical shifts of olefinic protons (~5.3-5.4 ppm) and bis-allylic protons (~2.8 ppm) are particularly informative for identifying unsaturated fatty acids.[14][18]

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the unambiguous assignment of the double bond positions.

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of this compound in a complex mixture.

Identification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Confirmation Complex_Mixture Complex Lipid Mixture Extraction Lipid Extraction Complex_Mixture->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization For GC-MS HPLC HPLC Separation (e.g., Ag+-HPLC) Extraction->HPLC Optional Derivatization GCMS GC-MS Analysis Derivatization->GCMS Confirmation Confirmed Identity of This compound GCMS->Confirmation Tentative ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Isolate Isomer HPLC->Confirmation Retention Time Match NMR->Confirmation Unambiguous Structure

Caption: A general workflow for the identification of this compound.

Signaling Pathway Involvement

While the focus of this guide is on analytical identification, it is pertinent to note that eicosatrienoic acids are involved in various biological signaling pathways. For instance, they can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a range of bioactive eicosanoids that modulate inflammation and other physiological processes.[10] The accurate identification of the specific isomer is therefore crucial for understanding its precise biological role.

Signaling_Pathway Eicosatrienoic_Acid This compound COX COX Eicosatrienoic_Acid->COX LOX LOX Eicosatrienoic_Acid->LOX CYP450 CYP450 Eicosatrienoic_Acid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Epoxides Epoxyeicosatrienoic Acids (EETs) CYP450->Epoxides Inflammation Inflammation & Other Physiological Responses Prostaglandins->Inflammation Leukotrienes->Inflammation Epoxides->Inflammation

Caption: Metabolic pathways of eicosatrienoic acids.

By employing the appropriate analytical techniques and following robust experimental protocols, researchers can confidently identify this compound and other fatty acid isomers in complex mixtures, paving the way for a deeper understanding of their biological significance and potential therapeutic applications.

References

A Comparative Analysis of Gene Expression Following Treatment with Sciadonic Acid and Other Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the differential effects of Sciadonic acid and other common polyunsaturated fatty acids (PUFAs) on gene expression. This guide provides a comprehensive overview of current experimental data, detailed protocols, and visual representations of key signaling pathways.

Introduction

Polyunsaturated fatty acids (PUFAs) are crucial regulators of various physiological processes, notably through their influence on gene expression. While the effects of common omega-3 (eicosapentaenoic acid - EPA, docosahexaenoic acid - DHA) and omega-6 (arachidonic acid - AA) fatty acids are extensively studied, emerging research on less common PUFAs, such as the non-methylene-interrupted fatty acid Sciadonic acid (SCA), reveals unique and potent bioactivities. This guide offers a comparative analysis of the known effects of SCA on gene expression relative to EPA, DHA, and AA, with a focus on inflammatory and metabolic pathways.

Quantitative Gene Expression Analysis

The following tables summarize the quantitative changes in the expression of key genes and protein levels upon treatment with Sciadonic acid, EPA, DHA, and Arachidonic acid in various cell models. It is important to note that experimental conditions such as cell type, fatty acid concentration, and treatment duration vary between studies, which should be considered when making direct comparisons.

Table 1: Effects on Inflammatory Gene and Protein Expression in Macrophages
Gene/ProteinCell LineSciadonic Acid (SCA)Eicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)Arachidonic Acid (AA)
Pro-Inflammatory Markers
iNOS (expression)RAW264.7Decreased[1]---
COX-2 (expression)RAW264.7Decreased[1]No Effect (50 µM)[2]Decreased (50 µM)[2]Increased[3]
IL-6 (production)RAW264.7↓ 34%[1]---
TNF-α (production)RAW264.7↓ 14%[1]---
PGE2 (production)RAW264.7↓ 29%[1]---
Nitric Oxide (NO) (production)RAW264.7↓ 31%[1]---
NF-κB Pathway
NFKB (expression)THP-1-Decreased (10 & 50 µM)[2]No Significant Change[2]Increased (NF-κB2)[3]
AKT1 (expression)THP-1-Decreased (10 & 50 µM)[2]No Significant Change[2]-
MAPK (expression)THP-1-Decreased (10 & 50 µM)[2]No Significant Change[2]-
Fatty Acid Metabolism
ALOX5 (expression)THP-1-Decreased (10 & 50 µM)[2]Decreased (50 µM)[2]-
Oxidative Stress
MGST1 (expression)THP-1-Increased (50 µM)[2]Increased (50 µM)[2]-
NOS2 (expression)THP-1-Decreased (50 µM)[2]Decreased (50 µM)[2]-
Table 2: Effects on Lipogenic and Adipogenic Gene Expression in Adipocytes
GeneCell LineSciadonic Acid (SCA)Eicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)Arachidonic Acid (AA)
Adipogenic Markers
PPAR-γ (expression)3T3-L1-No Effect[4]No Effect[4]No Effect[4]
Lipogenic Markers
ACC1 (expression)3T3-L1---Increased[4]
SCD1 (expression)3T3-L1-No Effect[4]No Effect[4]Decreased[4]

Experimental Protocols

Sciadonic Acid Treatment of Murine Macrophages (RAW264.7)
  • Cell Culture: RAW264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Fatty Acid Preparation: High-purity Sciadonic acid (>98%) was obtained from Podocarpus nagi seeds using argentated column chromatography. SCA was dissolved in ethanol (B145695) to prepare a stock solution.

  • Treatment: Cells were seeded and allowed to adhere overnight. The medium was then replaced with fresh medium containing various concentrations of SCA. For inflammatory stimulation, lipopolysaccharide (LPS) was added.

  • Gene Expression Analysis: Total RNA was isolated, and the expression of target genes such as iNOS and COX-2 was quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR). Protein levels of inflammatory mediators (PGE2, NO, IL-6, TNF-α) were measured from the cell culture supernatant using appropriate assay kits.

  • Signaling Pathway Analysis: The translocation of NF-κB and the phosphorylation of MAPK pathway proteins (ERK, p38, JNK) were assessed by Western blotting of nuclear and cytosolic extracts.[1]

PUFA Treatment of Human Macrophages (THP-1)
  • Cell Differentiation: Human monocytic THP-1 cells were differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Fatty Acid Treatment: Differentiated THP-1 macrophages were incubated with EPA or DHA at concentrations of 10 µM and 50 µM for a specified duration.

  • Gene Expression Analysis: Following incubation, total RNA was extracted, and the expression of a panel of inflammatory genes was determined by RT-PCR.[2]

PUFA Treatment of Murine Adipocytes (3T3-L1)
  • Cell Differentiation: 3T3-L1 preadipocytes were induced to differentiate into mature adipocytes using a standard differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.

  • Fatty Acid Treatment: Mature 3T3-L1 adipocytes were incubated with 100 µM of EPA, DHA, or AA, either individually or in combination.

  • Gene Expression Analysis: The mRNA expression of adipogenic and lipogenic genes was quantified using RT-PCR. The fatty acid composition of the adipocytes was analyzed by gas chromatography.[4]

Signaling Pathways and Experimental Workflows

Sciadonic Acid's Anti-Inflammatory Signaling Pathway

SCA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK SCA Sciadonic Acid SCA->MAPK_Pathway inhibits SCA->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) MAPK_Pathway->Gene_Expression activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB Complex (p65/p50) IκBα->NFκB_complex releases NFκB_translocated NF-κB (Translocated) NFκB_complex->NFκB_translocated translocates NFκB_translocated->Gene_Expression activates

Caption: Sciadonic acid inhibits LPS-induced inflammatory gene expression.

General Experimental Workflow for Comparative Gene Expression Analysis

Workflow Cell_Culture Cell Culture (e.g., RAW264.7, 3T3-L1) PUFA_Treatment PUFA Treatment (SCA, EPA, DHA, AA) Cell_Culture->PUFA_Treatment RNA_Extraction Total RNA Extraction PUFA_Treatment->RNA_Extraction QC RNA Quality Control (e.g., Spectrophotometry, Bioanalyzer) RNA_Extraction->QC Gene_Expression_Analysis Gene Expression Analysis QC->Gene_Expression_Analysis RT_PCR RT-PCR Gene_Expression_Analysis->RT_PCR Microarray Microarray Gene_Expression_Analysis->Microarray RNA_Seq RNA-Seq Gene_Expression_Analysis->RNA_Seq Data_Analysis Data Analysis (Fold Change, Statistical Significance) RT_PCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis Results Comparative Results Pathway_Analysis->Results

Caption: Workflow for analyzing PUFA effects on gene expression.

PUFA Interaction with PPAR and SREBP Signaling

PUFA_PPAR_SREBP cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFAs PUFAs (SCA, EPA, DHA, AA) PPARs PPARs (α, γ) PUFAs->PPARs bind & activate SREBP_precursor SREBP Precursor (in ER membrane) PUFAs->SREBP_precursor inhibit processing PPAR_RXR PPAR-RXR Heterodimer RXR RXR PPRE PPRE PPAR_RXR->PPRE binds Lipid_Metabolism_Genes Lipid Metabolism & Inflammation Genes PPRE->Lipid_Metabolism_Genes regulates SREBP_active Active SREBP (nSREBP) SREBP_precursor->SREBP_active cleavage SRE SRE SREBP_active->SRE binds Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SRE->Lipogenic_Genes activates

Caption: PUFAs regulate gene expression via PPAR and SREBP pathways.

Discussion

The available data indicates that Sciadonic acid exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways in macrophages.[1] This leads to a significant reduction in the expression and production of key pro-inflammatory mediators.

In comparison, EPA and DHA, well-known omega-3 PUFAs, also demonstrate anti-inflammatory properties, although their specific effects on gene expression can differ. For instance, in THP-1 macrophages, EPA appears to be more effective than DHA in modulating the expression of genes within the NF-κB pathway.[2] Conversely, some studies suggest DHA has a stronger anti-inflammatory effect than EPA in other contexts.

Arachidonic acid, an omega-6 PUFA, generally exhibits pro-inflammatory effects by serving as a precursor for eicosanoids and upregulating genes like COX-2 and NF-κB2.[3] In adipocytes, AA shows a dominant effect in regulating lipogenic genes, such as ACC1 and SCD1, when compared to omega-3 PUFAs.[4]

The distinct effects of these PUFAs can be attributed to their differential interactions with key transcription factors like PPARs and SREBPs, as well as their roles as substrates for different metabolic enzymes.

Conclusion

Sciadonic acid emerges as a promising anti-inflammatory agent with a distinct mechanism of action compared to other well-characterized PUFAs. Its ability to suppress key inflammatory pathways suggests its potential in the development of novel therapeutics for inflammatory conditions. Further comprehensive, head-to-head transcriptomic studies are warranted to fully elucidate the unique gene regulatory networks modulated by Sciadonic acid in comparison to other PUFAs. This will provide a more complete understanding of its therapeutic potential and aid in the targeted design of future research and drug development efforts.

References

Safety Operating Guide

Proper Disposal of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as Sciadonic acid, are critical for maintaining a safe laboratory environment. While some safety data sheets (SDS) classify this substance as not hazardous, it is prudent to handle it with a high degree of care, treating it as potentially hazardous.[1] This guide provides a comprehensive overview of the recommended disposal procedures, safety precautions, and spill management protocols.

Chemical and Physical Properties

A thorough understanding of the substance's properties is the foundational step for its safe handling and disposal.

PropertyValue
CAS Number 7019-85-4
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
Physical State Liquid or solution in ethanol
Purity >98%
Storage Freezer

Data sourced from multiple suppliers and safety data sheets.[1][2][3][4]

Hazard Identification and Safety Precautions

Although one safety data sheet indicates that this compound is not classified as a hazardous substance, another source for a similar compound suggests it could be corrosive and cause serious eye damage.[1][5] Therefore, the following safety protocols are strongly recommended.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[5]

  • Body Protection: Wear a standard laboratory coat.[5]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke when handling this substance.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep the compound away from oxidizing agents, acids, and bases.[5]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for regulatory compliance and laboratory safety.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed container.[5]

    • If the original container is not used, the waste container must be labeled with a "Used Oil" or "Hazardous Waste" label, depending on institutional guidelines.[6]

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.[5]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]

    • Carefully collect the absorbed material into a labeled waste container.[5]

    • Thoroughly clean the spill area.

    • Prevent spilled material from entering drains or waterways.[5]

  • Final Disposal:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.[5]

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling 5(Z),11(Z),14(Z)- Eicosatrienoic Acid ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe handling Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling event Waste Generated or Spill Occurs handling->event collect_waste Collect Waste in a Labeled, Sealed Container event->collect_waste Waste spill_response Spill Response: 1. Alert Others 2. Contain with Absorbent Material 3. Collect and Containerize event->spill_response Spill contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal collect_waste->contact_ehs spill_response->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 5(Z),11(Z),14(Z)-Eicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5(Z),11(Z),14(Z)-Eicosatrienoic acid (also known as Sciadonic acid) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

While one Safety Data Sheet (SDS) indicates that this substance is not classified as hazardous under regulation 1272/2008, other information suggests it may be classified as a Dangerous Good for transport.[1][2] Therefore, it is prudent to handle it with a high degree of care, employing standard laboratory safety procedures for chemical handling.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldEssential for protecting eyes from potential splashes.[3] A face shield offers broader protection for the entire face.[4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended as they provide a robust barrier against fatty acids and oily substances.[3][5][6] Always check gloves for integrity before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from accidental contact.[3]
Respiratory Protection Not Generally Required (Work in Ventilated Area)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Respirators may be necessary for large-scale operations or spill cleanup.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[3] Have all necessary equipment, including PPE and spill cleanup materials, readily accessible.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound: Conduct all manipulations of this compound within a certified chemical fume hood to prevent the release of vapors into the laboratory.[3] Avoid direct contact with skin, eyes, and clothing.[3]

  • Post-Handling: After use, securely seal the container.

  • Decontamination: Thoroughly wash hands with soap and water after handling is complete.[3] Clean all contaminated surfaces.

Emergency Spill Response

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[3]

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the immediate area.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill and prevent it from spreading or entering drains.[3]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed container for hazardous waste.[3]

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.

Waste Disposal Protocol

Proper disposal is a critical step in the chemical lifecycle, governed by strict regulations.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent paper), must be collected in a designated and clearly labeled hazardous waste container.[3] The container must be chemically compatible and have a secure lid.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Do not dispose of this compound or its waste down the drain or in the regular trash.[3] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup by licensed waste disposal contractors.[3][7]

Compound Data

The following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number 7019-85-4[1][2]
Molecular Formula C₂₀H₃₄O₂[1][2]
Molecular Weight 306.48 g/mol [1][2]
Purity >98% or >99% (Varies by supplier)[1][8]
Physical State Liquid or Solution (Often supplied in a solvent)[8][9]
Storage Temperature Freezer[8]

Procedural Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5(Z),11(Z),14(Z)-Eicosatrienoic acid
Reactant of Route 2
5(Z),11(Z),14(Z)-Eicosatrienoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。